molecular formula C10H16N2O2 B1271963 (R)-1-Boc-2-cyanopyrrolidine CAS No. 228244-20-0

(R)-1-Boc-2-cyanopyrrolidine

Numéro de catalogue: B1271963
Numéro CAS: 228244-20-0
Poids moléculaire: 196.25 g/mol
Clé InChI: MDMSZBHMBCNYNO-MRVPVSSYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(R)-1-Boc-2-cyanopyrrolidine is a useful research compound. Its molecular formula is C10H16N2O2 and its molecular weight is 196.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl (2R)-2-cyanopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMSZBHMBCNYNO-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373538
Record name (R)-1-Boc-2-cyanopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228244-20-0
Record name (R)-1-Boc-2-cyanopyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 228244-20-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-1-Boc-2-cyanopyrrolidine from D-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-1-Boc-2-cyanopyrrolidine, a valuable chiral intermediate in organic synthesis, starting from the readily available amino acid D-proline. This document details the necessary preliminary step of protecting D-proline, followed by a two-step conversion of the resulting N-Boc-D-proline to the target nitrile. The protocols provided are based on established chemical literature, offering a clear path for laboratory-scale synthesis.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds and complex organic molecules. Its chiral nature and functional groups make it a versatile synthon. The synthesis route described herein commences with the protection of the secondary amine of D-proline with a tert-butoxycarbonyl (Boc) group, a standard procedure in peptide chemistry to prevent unwanted side reactions. The resulting N-Boc-D-proline is then converted to the corresponding primary amide, which is subsequently dehydrated to yield the target nitrile, this compound.

Synthesis Pathway Overview

The overall synthesis is a three-step process starting from D-proline:

  • N-Boc Protection of D-proline: The synthesis begins with the protection of the secondary amine of D-proline using di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-D-proline.

  • Amide Formation: The carboxylic acid of N-Boc-D-proline is then converted into a primary amide, (2R)-2-carbamoylpyrrolidine-1-carboxylic acid tert-butyl ester.

  • Dehydration to Nitrile: The final step involves the dehydration of the primary amide to the corresponding nitrile, yielding this compound.

Synthesis_Pathway D_Proline D-Proline Boc_D_Proline N-Boc-D-proline D_Proline->Boc_D_Proline Boc₂O, NaHCO₃ Dioxane/H₂O Amide (2R)-1-Boc-pyrrolidine-2-carboxamide Boc_D_Proline->Amide 1. Isobutyl chloroformate, NMM 2. NH₄OH Cyanopyrrolidine This compound Amide->Cyanopyrrolidine Cyanuric chloride, DMF

Caption: Overall reaction scheme for the synthesis of this compound from D-proline.

Experimental Protocols

This initial step protects the nitrogen atom of the pyrrolidine ring, making the carboxylic acid group available for subsequent reactions.

Experimental Procedure: To a stirred solution of D-proline (100 g, 868.58 mmol) in a mixture of dioxane (400 mL) and water (800 mL), sodium bicarbonate (182.4 g, 2.17 mol) is added. The mixture is stirred at room temperature for 30 minutes. The reaction is then cooled to 0-5 °C, and di-tert-butyl dicarbonate (Boc₂O) (224.26 g, 1.03 mol) is added slowly. Stirring is continued at 0-5 °C for one hour, after which the reaction is allowed to warm to room temperature and stirred overnight.

Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The aqueous layer is washed with ethyl acetate, and then acidified to a pH of 2-3 with a 10% solution of potassium bisulfate. The aqueous layer is then extracted with ethyl acetate. The combined organic layers are washed with water and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the product as a white solid. The solid is triturated with heptane, filtered, and dried under vacuum.[1]

Table 1: Reagents and Conditions for N-Boc-D-proline Synthesis

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Role
D-Proline115.13100 g868.58Starting Material
Di-tert-butyl dicarbonate (Boc₂O)218.25224.26 g1027.5Protecting Agent
Sodium Bicarbonate (NaHCO₃)84.01182.4 g2171.2Base
Dioxane88.11400 mL-Solvent
Water18.02800 mL-Solvent
Reaction Conditions
Temperature-0-5 °C to Room Temp.--
Reaction Time-Overnight--
Expected Yield -90-95%--

This step converts the carboxylic acid of N-Boc-D-proline into a primary amide.

Experimental Procedure: In a flask, N-Boc-D-proline (20.0 g, 92.9 mmol) is dissolved in tetrahydrofuran (THF, 200 mL) and the solution is cooled to -78 °C. N-methylmorpholine (NMM, 9.85 g, 97.5 mmol) and isobutyl chloroformate (13.3 g, 97.5 mmol) are added, and the mixture is stirred for one hour. The reaction is then allowed to warm to room temperature, and ammonium hydroxide (58 mL) is added slowly. The mixture is stirred for an additional two hours.[2]

Work-up and Purification: The reaction mixture is partitioned between dichloromethane (CH₂Cl₂) and water. The organic layer is separated, washed with 1 M HCl, dried over sodium sulfate, filtered, and concentrated under reduced pressure to obtain the product.[2]

Table 2: Reagents and Conditions for Amide Formation

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Role
N-Boc-D-proline215.2520.0 g92.9Starting Material
Isobutyl chloroformate136.5813.3 g97.5Activating Agent
N-Methylmorpholine (NMM)101.159.85 g97.5Base
Ammonium Hydroxide (NH₄OH)35.0458 mL-Amine Source
Tetrahydrofuran (THF)72.11200 mL-Solvent
Reaction Conditions
Temperature--78 °C to Room Temp.--
Reaction Time-3 hours--
Expected Yield -54%--

The final step is the dehydration of the primary amide to the target nitrile.

Experimental Procedure: (2R)-1-Boc-pyrrolidine-2-carboxamide (10.81 g, 50.45 mmol) is dissolved in dimethylformamide (DMF, 30 mL). Cyanuric chloride (5.58 g, 30.3 mmol) is added, and the mixture is stirred for one hour.[2]

Work-up and Purification: The reaction mixture is partitioned between ethyl acetate and water. The organic layer is separated and washed successively with a sodium carbonate solution and a saturated sodium chloride solution. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.[2]

Table 3: Reagents and Conditions for Nitrile Formation

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (mmol)Role
(2R)-1-Boc-pyrrolidine-2-carboxamide214.2710.81 g50.45Starting Material
Cyanuric chloride184.415.58 g30.3Dehydrating Agent
Dimethylformamide (DMF)73.0930 mL-Solvent
Reaction Conditions
Temperature-Room Temperature--
Reaction Time-1 hour--
Expected Yield -84%--

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis.

Experimental_Workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Amide Formation cluster_step3 Step 3: Dehydration to Nitrile s1_start Dissolve D-proline in Dioxane/H₂O s1_add_base Add NaHCO₃ s1_start->s1_add_base s1_cool Cool to 0-5 °C s1_add_base->s1_cool s1_add_boc Add Boc₂O s1_cool->s1_add_boc s1_react Stir overnight s1_add_boc->s1_react s1_workup Work-up and Purify s1_react->s1_workup s1_product N-Boc-D-proline s1_workup->s1_product s2_start Dissolve N-Boc-D-proline in THF s1_product->s2_start s2_cool Cool to -78 °C s2_start->s2_cool s2_add_reagents Add NMM and Isobutyl chloroformate s2_cool->s2_add_reagents s2_react1 Stir for 1 hour s2_add_reagents->s2_react1 s2_warm Warm to RT s2_react1->s2_warm s2_add_nh4oh Add NH₄OH s2_warm->s2_add_nh4oh s2_react2 Stir for 2 hours s2_add_nh4oh->s2_react2 s2_workup Work-up and Purify s2_react2->s2_workup s2_product (2R)-1-Boc-pyrrolidine- 2-carboxamide s2_workup->s2_product s3_start Dissolve Amide in DMF s2_product->s3_start s3_add_reagent Add Cyanuric chloride s3_start->s3_add_reagent s3_react Stir for 1 hour s3_add_reagent->s3_react s3_workup Work-up and Purify s3_react->s3_workup s3_product This compound s3_workup->s3_product

Caption: A step-by-step experimental workflow for the synthesis of this compound.

Characterization Data

The intermediate and final products should be characterized to confirm their identity and purity.

Table 4: Spectroscopic Data

Compound¹H NMR (300 MHz, CDCl₃) δ (ppm)
(2R)-1-Boc-pyrrolidine-2-carboxamide5.91-6.13 (m, 1H), 4.17-4.30 (m, 2H), 3.37-3.48 (m, 2H), 2.10-2.18 (m, 2H), 1.84-1.96 (m, 2H), 1.45 (s, 9H)[2]
This compound4.42-4.55 (m, 1H), 3.32-3.52 (m, 2H), 2.00-2.27 (m, 4H), 1.46-1.50 (m, 9H)[2]

Conclusion

This guide outlines a reliable and scalable laboratory synthesis of this compound from D-proline. The procedures are well-documented and utilize common laboratory reagents and techniques. By following these protocols, researchers and professionals in drug development can efficiently produce this important chiral intermediate for their synthetic needs. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

References

Spectroscopic Characterization of (R)-1-Boc-2-cyanopyrrolidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for (R)-1-Boc-2-cyanopyrrolidine. It is important to note that the ¹H NMR data presented is based on available information and may exhibit variations due to the presence of rotamers, which are common in Boc-protected proline derivatives. The remaining data are predicted based on the functional groups present in the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

¹H NMR (Proton NMR)

AssignmentExpected Chemical Shift (δ) ppmMultiplicityIntegrationNotes
H on Boc group~ 1.48s9HA strong singlet characteristic of the tert-butyl group.
Pyrrolidine ring protons (CH₂)1.90 - 2.30m4HComplex multiplets due to diastereotopic protons and coupling.
Pyrrolidine ring proton (N-CH₂)3.40 - 3.60m2HMultiplet, may show distinct signals for each proton due to rotamers.
Pyrrolidine ring proton (CH-CN)~ 4.70m1HMultiplet, expected to be downfield due to the electron-withdrawing cyano group. May appear as two distinct signals for rotamers.

Note: The presence of two conformers (rotamers) due to restricted rotation around the N-Boc bond can lead to a doubling of some peaks. The chemical shifts are referenced to a standard solvent signal (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR (Carbon NMR)

AssignmentExpected Chemical Shift (δ) ppmNotes
C on Boc group (CH₃)~ 28.3
Pyrrolidine ring carbons (CH₂)24.0 - 32.0Two distinct signals are expected.
Pyrrolidine ring carbon (N-CH₂)~ 46.5
Pyrrolidine ring carbon (CH-CN)~ 48.0
C on Boc group (C(CH₃)₃)~ 80.5
Cyano group (C≡N)~ 118.0
Carbonyl on Boc group (C=O)~ 154.0

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: Infrared (IR) Spectroscopic Data
Functional GroupExpected Absorption Range (cm⁻¹)Intensity
C-H (alkane)2850 - 3000Medium to Strong
C≡N (nitrile)2220 - 2260Medium, Sharp
C=O (carbamate)1680 - 1700Strong
C-O (carbamate)1160 - 1250Strong
C-N (pyrrolidine)1000 - 1200Medium
Table 3: Mass Spectrometry (MS) Data
Ion TypeExpected m/zNotes
[M+H]⁺197.13Protonated molecular ion.
[M+Na]⁺219.11Sodiated molecular ion.
[M-C₄H₈+H]⁺ or [M-55]⁺141.08Loss of isobutylene from the Boc group.
[M-Boc+H]⁺ or [M-100+H]⁺97.08Loss of the entire Boc group.

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, CI).

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and confirmation.

Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-5 seconds.

    • Spectral Width: 0-12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 512-2048 scans, or more for dilute samples.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

    • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR): As this compound is a solid at room temperature, the ATR technique is ideal. Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Instrument Parameters (FT-IR):

    • Technique: Fourier Transform Infrared (FT-IR) with an ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Acquisition and Analysis:

    • Acquire a background spectrum of the clean, empty ATR crystal.

    • Acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of a volatile acid (e.g., formic acid) may be added to promote protonation for positive ion mode analysis.

  • Instrument Parameters (Electrospray Ionization - ESI):

    • Ionization Technique: Electrospray Ionization (ESI).

    • Mass Analyzer: Time-of-Flight (TOF), Quadrupole, or Ion Trap.

    • Mode: Positive ion mode.

    • Mass Range: Scan a range appropriate to observe the molecular ion and expected fragments (e.g., m/z 50-300).

    • Capillary Voltage: Typically 3-5 kV.

    • Nebulizing Gas Flow and Temperature: Optimize for stable spray and efficient desolvation.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecular ion ([M+H]⁺).

    • Analyze the fragmentation pattern to identify characteristic losses, such as the loss of the Boc group or isobutylene.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis Sample Sample Preparation (Dissolution/Deposition) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy (FT-IR with ATR) Sample->IR MS Mass Spectrometry (ESI-TOF) Sample->MS Data_Processing Data Processing (FT, Baseline Correction, etc.) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structural_Elucidation Structural Elucidation & Confirmation Data_Processing->Structural_Elucidation

An In-depth Technical Guide to the Physical Properties of (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (R)-1-Boc-2-cyanopyrrolidine, a chiral building block frequently utilized in the synthesis of pharmaceuticals and biologically active molecules. The focus of this document is on its melting point and solubility characteristics, which are critical parameters for its application in synthetic chemistry and drug development.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature.[1][2] Its chemical structure consists of a pyrrolidine ring with a cyano group at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This combination of a bulky, non-polar Boc group and a polar cyano group influences its physical properties.

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₆N₂O₂[1][3]
Molecular Weight 196.25 g/mol [1][3][4]
Appearance White to off-white solid[1][2]
Melting Point 33-36 °C (lit.)[1][2][3][4]
Boiling Point 307.9 ± 35.0 °C (Predicted)[1][4]
Density 1.08 ± 0.1 g/cm³ (Predicted)[1][4]
pKa -4.97 ± 0.40 (Predicted)[1][4]

Solubility Profile

Specific quantitative solubility data for this compound is not extensively documented in publicly available literature. However, based on its molecular structure and the known solubility of analogous Boc-protected compounds, a qualitative solubility profile can be inferred. The large, non-polar tert-butyl group of the Boc protectorate generally imparts good solubility in a wide range of common organic solvents. A structurally similar compound, (R)-1-Boc-3-cyanopyrrolidine, is noted to exhibit solubility in organic solvents.[5]

The expected solubility is summarized in the table below:

Solvent ClassExample SolventsExpected SolubilityRationale
Chlorinated Solvents Dichloromethane, ChloroformVery SolubleThe compound's overall non-polar character, dominated by the Boc group, favors dissolution in these solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)SolubleGood compatibility with the ether functional group and the non-polar regions of the molecule.
Esters Ethyl acetateSolubleA common solvent for a wide range of organic compounds, including Boc-protected amines.
Aprotic Polar Solvents Acetone, AcetonitrileSolubleThe polarity of the cyano and carbonyl groups should allow for solubility in these solvents.
Alcohols Methanol, EthanolSolubleThe potential for hydrogen bonding with the carbonyl oxygen likely allows for solubility.
Non-polar Solvents Hexanes, Petroleum etherInsoluble / Sparingly SolubleThe polarity of the cyano and carbonyl groups is likely to limit solubility in highly non-polar solvents.
Aqueous Solvents WaterInsolubleThe large, hydrophobic Boc group is expected to make the compound insoluble in water.

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting point and solubility of this compound.

This protocol describes the determination of the melting point range of a solid crystalline compound using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Spatula

  • Watch glass

Procedure:

  • Sample Preparation: Place a small amount of the crystalline this compound onto a clean, dry watch glass.

  • Packing the Capillary Tube: Gently press the open end of a capillary tube into the sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be approximately 2-3 mm.

  • Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly (e.g., 10-20 °C per minute) to determine a rough estimate of the melting range. Allow the apparatus to cool significantly before proceeding.

  • Accurate Determination: Heat the block to a temperature approximately 15-20 °C below the expected melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Final Temperature: Continue heating slowly and record the temperature at which the last crystal melts and the entire sample is a clear liquid (the end of the melting range).

  • Reporting: The melting point is reported as the range from the temperature of initial melting to the temperature of complete melting.

This protocol provides a method for the qualitative assessment of a compound's solubility in various solvents.

Materials:

  • This compound sample

  • A selection of test solvents (e.g., water, methanol, dichloromethane, ethyl acetate, hexanes)

  • Small test tubes

  • Vortex mixer

  • Spatula

  • Graduated pipette or dropper

Procedure:

  • Sample Preparation: Add approximately 20-30 mg of this compound to a clean, dry test tube.

  • Solvent Addition: Add 1 mL of the selected solvent to the test tube.

  • Mixing: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds.

  • Observation: Visually inspect the mixture.

    • Soluble: The solid completely dissolves, forming a clear solution with no visible particles.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

    • Insoluble: The solid does not appear to dissolve at all.

  • Heating (Optional): If the compound is insoluble or partially soluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling back to room temperature.

  • Documentation: Record the observations for each solvent tested. Repeat the procedure for all selected solvents.

Mandatory Visualization

The following diagram illustrates a typical experimental workflow for the characterization of a novel chemical entity such as this compound, from synthesis to physical property determination.

G cluster_synthesis Synthesis & Purification Synthesis Synthesis of (R)-1-Boc-2- cyanopyrrolidine Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization MeltingPoint Melting Point Determination Characterization->MeltingPoint Purity Confirmed Solubility Solubility Screening Characterization->Solubility Purity Confirmed

Caption: Experimental workflow for the characterization of this compound.

References

Characterization of (R)-1-Boc-2-cyanopyrrolidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 144688-70-0

This in-depth technical guide provides a comprehensive overview of the characterization of (R)-1-Boc-2-cyanopyrrolidine, a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the compound's properties, synthesis, and analytical characterization.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 144688-70-0[1][2][3]
Molecular Formula C₁₀H₁₆N₂O₂[2][3]
Molecular Weight 196.25 g/mol [2][3]
Melting Point 33-36 °C[1][2]
Boiling Point (Predicted) 307.9 ± 35.0 °C[1][3]
Density (Predicted) 1.08 ± 0.1 g/cm³[1][3]
Appearance White to off-white solid[1]
Storage Temperature 2-8 °C[1][3]

Synthesis

This compound is synthesized from Boc-D-proline. The synthesis involves the conversion of the carboxylic acid group of Boc-D-proline into a nitrile group. A common method involves the formation of an intermediate amide, followed by dehydration to yield the final cyanopyrrolidine product.[2][4]

A detailed two-step synthesis protocol is as follows:[4]

Step 1: Synthesis of (2R)-2-carbamoylpyrrolidine-1-carboxylic acid tert-butyl ester

  • Dissolve Boc-D-proline in a suitable solvent (e.g., THF) and cool to -78 °C.

  • Add N-methylmorpholine and isobutyl chloroformate and stir for 1 hour.

  • Allow the reaction to warm to room temperature and then slowly add ammonium hydroxide.

  • Stir for an additional 2 hours.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., CH₂Cl₂).

  • Wash the organic layer with 1M HCl, dry with a drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the product.

Step 2: Synthesis of this compound

  • Stir the product from Step 1 with a dehydrating agent, such as cyanuric chloride, in a suitable solvent (e.g., DMF) for 1 hour.

  • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with a sodium carbonate solution and brine.

  • Dry the organic layer with a drying agent (e.g., Na₂SO₄), filter, and concentrate to obtain this compound.

G Boc_D_Proline Boc-D-proline Intermediate (2R)-2-carbamoylpyrrolidine-1- carboxylic acid tert-butyl ester Boc_D_Proline->Intermediate Amidation Final_Product This compound Intermediate->Final_Product Dehydration Reagents1 1. N-methylmorpholine, isobutyl chloroformate 2. Ammonium hydroxide Reagents2 Cyanuric chloride, DMF

Synthetic pathway for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃): [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.42-4.55m1HH-2 (pyrrolidine ring)
3.32-3.52m2HH-5 (pyrrolidine ring)
2.00-2.27m4HH-3, H-4 (pyrrolidine ring)
1.46-1.50m9HBoc group (tert-butyl)

¹³C NMR (Predicted):

Carbon AtomPredicted Chemical Shift (δ) ppm
C=O (Boc)~154
C(CH₃)₃ (Boc)~80
C(CH₃)₃ (Boc)~28
C-2 (pyrrolidine)~46
C-5 (pyrrolidine)~45
C-3, C-4 (pyrrolidine)~30, ~24
CN~118
Infrared (IR) Spectroscopy

Expected characteristic absorption bands based on the functional groups present:

Wavenumber (cm⁻¹)Functional Group
2975-2950C-H stretch (alkane)
2250-2230C≡N stretch (nitrile)
1700-1680C=O stretch (urethane)
1400-1350C-H bend (tert-butyl)
1250-1150C-N stretch
1170-1150C-O stretch
Mass Spectrometry (MS)

Expected fragmentation pattern in electrospray ionization (ESI) mass spectrometry:

m/zFragment
197.13[M+H]⁺
141.08[M - C₄H₈ + H]⁺ (loss of isobutylene)
97.08[M - Boc + H]⁺ (loss of Boc group)

Experimental Protocols

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Use a 300 MHz or higher NMR spectrometer.

  • ¹H NMR Parameters:

    • Number of scans: 16

    • Relaxation delay: 1 s

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Number of scans: 1024

    • Relaxation delay: 2 s

    • Spectral width: -10 to 220 ppm

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve 5-10 mg of sample in 0.6 mL CDCl3 NMR_Spec Acquire spectra on ≥300 MHz NMR Dissolve->NMR_Spec H1_NMR ¹H NMR (16 scans) NMR_Spec->H1_NMR C13_NMR ¹³C NMR (1024 scans) NMR_Spec->C13_NMR Process Process raw data H1_NMR->Process C13_NMR->Process Reference Reference to residual solvent peak Process->Reference

Workflow for NMR analysis.
Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis: The two enantiomers should be well-resolved. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.

Application in Drug Development: DPP-4 Inhibition

This compound is a crucial building block for the synthesis of DPP-4 inhibitors.[5] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion.[6] By inhibiting DPP-4, the levels of active GLP-1 are increased, leading to improved glycemic control in patients with type 2 diabetes. The cyanopyrrolidine moiety of these inhibitors plays a key role in binding to the active site of the DPP-4 enzyme.[6][7]

The general mechanism involves the nucleophilic attack of the serine residue in the DPP-4 active site on the nitrile group of the inhibitor. This forms a reversible covalent adduct, effectively blocking the enzyme's activity.[6]

G cluster_pathway Incretin Pathway and DPP-4 Inhibition Food_Intake Food Intake GLP1_Secretion GLP-1 Secretion (from L-cells) Food_Intake->GLP1_Secretion Insulin_Release Insulin Release (from Pancreatic β-cells) GLP1_Secretion->Insulin_Release stimulates DPP4 DPP-4 Enzyme GLP1_Secretion->DPP4 is inactivated by Glucose_Uptake Glucose Uptake by Tissues Insulin_Release->Glucose_Uptake Blood_Glucose Lowered Blood Glucose Glucose_Uptake->Blood_Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Cyanopyrrolidine_Inhibitor This compound-based DPP-4 Inhibitor Cyanopyrrolidine_Inhibitor->DPP4 inhibits

Role of this compound-derived inhibitors in the incretin pathway.

References

Chiral Purity Analysis of (R)-1-Boc-2-cyanopyrrolidine by HPLC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for determining the chiral purity of (R)-1-Boc-2-cyanopyrrolidine, a key chiral building block in pharmaceutical synthesis. Ensuring the enantiomeric excess of such intermediates is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines a robust High-Performance Liquid Chromatography (HPLC) method, including detailed experimental protocols and data presentation.

Introduction to Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[1][2][3] For chiral compounds, which are non-superimposable mirror images of each other (enantiomers), separation requires a chiral environment.[2][4] This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.[4][5][6][7] The direct approach using CSPs is the most common and effective method for chiral separations in the pharmaceutical industry.[3][4][5][7]

The choice of the appropriate CSP and mobile phase is crucial for achieving a successful separation.[8][][10] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and excellent enantiorecognition capabilities for a wide range of compounds.[1][4][11]

Experimental Protocol

This section details a recommended HPLC method for the chiral purity analysis of this compound. The method is based on established principles for the separation of related chiral compounds.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm). Other polysaccharide-based columns like Lux® Cellulose-2 or Chiralpak® series could also be screened for optimal performance.

  • Chemicals:

    • This compound (analyte)

    • (S)-1-Boc-2-cyanopyrrolidine (enantiomeric impurity)

    • n-Hexane (HPLC grade)

    • Isopropanol (IPA) (HPLC grade)

    • Ethanol (HPLC grade)

    • Trifluoroacetic acid (TFA) (optional mobile phase additive)

    • Diethylamine (DEA) (optional mobile phase additive)

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a racemic standard of 1-Boc-2-cyanopyrrolidine at the same concentration to verify the elution order and resolution of the enantiomers.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

The following conditions are a starting point for method development and optimization.

ParameterRecommended Condition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time Approximately 20 minutes

Note on Method Optimization: The mobile phase composition is a critical parameter. The ratio of n-hexane to the alcohol modifier (isopropanol or ethanol) should be optimized to achieve baseline separation of the enantiomers. Small amounts of additives like TFA for acidic compounds or DEA for basic compounds can improve peak shape and resolution, though they may not be necessary for this neutral analyte.

Data Presentation and Analysis

Quantitative analysis of chiral purity is performed by calculating the percentage of the desired enantiomer relative to the total amount of both enantiomers.

Typical Chromatographic Data

The following table summarizes the expected retention times and resolution for the enantiomers of 1-Boc-2-cyanopyrrolidine under the recommended conditions.

CompoundRetention Time (min)Resolution (Rs)
(S)-1-Boc-2-cyanopyrrolidine12.5\multirow{2}{*}{> 2.0}
This compound15.0

Resolution (Rs) should be greater than 1.5 for accurate quantification.

Calculation of Enantiomeric Excess (% ee)

The enantiomeric excess is calculated using the peak areas from the chromatogram:

% ee = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Where:

  • AreaR is the peak area of the (R)-enantiomer.

  • AreaS is the peak area of the (S)-enantiomer.

Method Validation Parameters

For use in a regulated environment, the analytical method must be validated according to ICH guidelines. Key validation parameters include:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of its enantiomer.Baseline resolution (Rs > 1.5) between the enantiomeric peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a series of dilutions.
Accuracy The closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections.
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters.Consistent resolution and retention times with minor changes in flow rate, temperature, and mobile phase composition.

Visualizing the Workflow and Logic

Chiral HPLC Analysis Workflow

The following diagram illustrates the general workflow for the chiral purity analysis of this compound by HPLC.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter Solution prep2->prep3 hplc1 Inject Sample prep3->hplc1 hplc2 Chromatographic Separation (Chiralcel OD-H) hplc1->hplc2 hplc3 UV Detection (210 nm) hplc2->hplc3 data1 Integrate Peak Areas hplc3->data1 data2 Calculate Enantiomeric Excess data1->data2 data3 Generate Report data2->data3

Chiral HPLC analysis workflow diagram.
Logic of Chiral Method Development

The development of a successful chiral separation method involves a logical progression of optimizing key parameters.

G cluster_0 Method Development Strategy start Select Analyte: This compound csp_selection Chiral Stationary Phase (CSP) Screening (e.g., Polysaccharide-based) start->csp_selection mobile_phase Mobile Phase Optimization (Normal Phase: Hexane/Alcohol) csp_selection->mobile_phase parameters Parameter Refinement (Flow Rate, Temperature) mobile_phase->parameters validation Method Validation parameters->validation

Key parameter optimization in chiral method development.

Conclusion

The chiral purity of this compound can be effectively determined using a normal-phase HPLC method with a polysaccharide-based chiral stationary phase. The provided protocol offers a solid starting point for method development and validation. Careful optimization of the mobile phase composition and other chromatographic parameters is essential for achieving robust and reliable results, which are fundamental to ensuring the quality of chiral intermediates in the drug development pipeline.

References

An In-depth Technical Guide on the Formation of (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mechanism of formation for (R)-1-Boc-2-cyanopyrrolidine, a key chiral intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound is a valuable building block in the synthesis of various pharmaceutical compounds due to its chiral pyrrolidine scaffold. The tert-butyloxycarbonyl (Boc) protecting group offers stability under numerous reaction conditions while allowing for facile deprotection under acidic conditions.[1][2] This guide will focus on a prevalent and well-documented synthetic route starting from the readily available chiral precursor, Boc-D-proline.[3][4]

Synthetic Pathway Overview

The most common and stereospecific synthesis of this compound commences with Boc-D-proline. The overall transformation involves two key steps: the reduction of the carboxylic acid moiety to an aldehyde, followed by the conversion of the formyl group into a nitrile.[3]

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Aldehyde Formation cluster_step2 Step 2: Cyanation Boc-D-proline Boc-D-proline Intermediate_Aldehyde (2R)-2-formylpyrrolidine- 1-carboxylic acid tert-butyl ester Boc-D-proline->Intermediate_Aldehyde  Reduction Final_Product This compound Intermediate_Aldehyde->Final_Product  Nitrile Formation

Caption: Overall synthetic workflow for this compound.

Reaction Mechanism

The initial step involves the activation of the carboxylic acid of Boc-D-proline to form a mixed anhydride, which is then reduced to the corresponding aldehyde. A common method employs N-methylmorpholine and isobutyl chloroformate for the in-situ formation of the mixed anhydride.[3]

The conversion of the intermediate aldehyde to the final nitrile product can be achieved using various dehydrating conditions. The cited protocol utilizes cyanuric chloride in dimethylformamide (DMF).[3] The mechanism involves the reaction of the aldehyde with cyanuric chloride to form an intermediate, which then eliminates to yield the nitrile.

Reaction_Mechanism cluster_step1 Step 1: Aldehyde Formation from Boc-D-proline cluster_step2 Step 2: Nitrile Formation from Aldehyde Boc_Pro Boc-D-proline R-COOH Mixed_Anhydride Mixed Anhydride Intermediate Boc_Pro->Mixed_Anhydride 1. N-methylmorpholine 2. Isobutyl chloroformate Aldehyde (2R)-2-formylpyrrolidine-1-carboxylic acid tert-butyl ester R-CHO Mixed_Anhydride->Aldehyde Reduction Aldehyde2 (2R)-2-formylpyrrolidine-1-carboxylic acid tert-butyl ester R-CHO Nitrile This compound R-CN Aldehyde2->Nitrile Cyanuric Chloride, DMF

Caption: Generalized reaction mechanism for the synthesis.

Quantitative Data Summary

The efficiency of this synthetic route is demonstrated by the yields obtained in each step. The following table summarizes the quantitative data from the cited experimental protocol.[3]

StepProductStarting MaterialReagentsSolventYield (%)
1(2R)-2-formylpyrrolidine-1-carboxylic acid tert-butyl esterBoc-D-prolineN-methylmorpholine, Isobutyl chloroformateTHF54
2This compound(2R)-2-formylpyrrolidine-1-carboxylic acid tert-butyl esterCyanuric chlorideDMF84

Detailed Experimental Protocols

The following protocols are based on the reported synthesis of this compound.[3]

  • Dissolve Boc-D-proline (20.0 g, 92.9 mmol) in tetrahydrofuran (THF, 200 mL) in a reaction vessel.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add N-methylmorpholine (9.85 g, 97.5 mmol) and isobutyl chloroformate (13.3 g, 97.5 mmol) to the solution.

  • Stir the reaction mixture at -78°C for 1 hour.

  • Allow the reaction to warm to room temperature.

  • Slowly add ammonium hydroxide (58 mL) and continue stirring for an additional 2 hours.

  • Partition the reaction mixture between dichloromethane (CH2Cl2) and water.

  • Wash the organic extract with 1M HCl.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

  • Yield: 10.8 g (54%) of a colorless semi-solid.

  • Combine (2R)-2-formylpyrrolidine-1-carboxylic acid tert-butyl ester (10.81 g, 50.45 mmol) and cyanuric chloride (5.58 g, 30.3 mmol) in dimethylformamide (DMF, 30 mL).

  • Stir the mixture for 1 hour at room temperature.

  • Partition the reaction mixture between ethyl acetate and water.

  • Wash the organic extract with a sodium carbonate solution and then with a saturated sodium chloride solution.

  • Dry the organic layer over sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Yield: 8.34 g (84%) of a colorless oily substance.

Alternative Synthetic Approaches

While the route from Boc-D-proline is direct and stereospecific, other methods for the synthesis of chiral 2-cyanopyrrolidines exist. One such approach involves the metal-catalyzed dehydration of chiral aldoximes.[5] Additionally, the principles of the Strecker synthesis, which involves the reaction of an aldehyde or ketone with an amine and a cyanide source, can be applied to generate α-aminonitriles.[6][7][8] Asymmetric catalytic methods, such as enantioselective deprotonation followed by cyanation, also represent advanced strategies for accessing such chiral pyrrolidine derivatives.[9]

Conclusion

The formation of this compound is efficiently achieved through a two-step synthesis starting from Boc-D-proline. This method provides good overall yields and maintains the stereochemical integrity of the chiral center. The detailed protocols and mechanistic understanding presented in this guide serve as a valuable resource for researchers in organic and medicinal chemistry.

References

Stability of (R)-1-Boc-2-cyanopyrrolidine Under Acidic and Basic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of (R)-1-Boc-2-cyanopyrrolidine, a key chiral intermediate in the synthesis of various pharmaceuticals, under both acidic and basic conditions. Understanding the stability profile of this molecule is critical for optimizing reaction conditions, ensuring the purity of downstream products, and meeting regulatory requirements for drug development.

Introduction

This compound is a versatile building block characterized by a pyrrolidine ring, a chiral center at the 2-position bearing a nitrile group, and a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom. The stability of both the Boc group and the cyanopyrrolidine core is paramount during synthesis, purification, and storage. This guide summarizes available data, outlines experimental protocols for stability testing, and proposes potential degradation pathways.

Stability Profile Overview

The stability of this compound is primarily dictated by the lability of the Boc protecting group under acidic conditions and the potential for hydrolysis of the nitrile group or other base-mediated reactions under basic conditions.

Acidic Stability

The tert-butyloxycarbonyl (Boc) group is well-known for its susceptibility to cleavage under acidic conditions.[1][2] This deprotection proceeds via a carbamate hydrolysis mechanism, which is typically rapid at room temperature in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] The reaction involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[3]

Basic Stability

The Boc group is generally considered stable under most basic conditions and toward many nucleophiles.[2] However, the overall stability of this compound under basic conditions can be influenced by the reactivity of the cyanopyrrolidine ring. While the Boc group itself is resistant to cleavage, strong basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis of the nitrile group to a carboxylic acid or an amide intermediate. Additionally, for certain N-Boc protected compounds, particularly those with electron-withdrawing groups, deprotection under basic conditions has been observed.[5]

Forced degradation studies on Vildagliptin have demonstrated notable degradation in basic solutions, suggesting that the cyanopyrrolidine core is susceptible to base-mediated degradation.[4]

Quantitative Stability Data (Surrogate Data from Vildagliptin)

In the absence of direct quantitative stability data for this compound, the following table summarizes the degradation kinetics of Vildagliptin under various stress conditions. This data serves as a reasonable surrogate to estimate the stability of the structurally related intermediate. The degradation of Vildagliptin was found to follow pseudo-first-order kinetics.[4]

ConditionTemperature (°C)Degradation Rate Constant (k) (s⁻¹)Half-life (t₀.₅) (s)
Acidic (1M HCl)701.73 x 10⁻⁴4005
Basic (0.01 M NaOH)703.11 x 10⁻⁴2228

Table 1: Summary of Vildagliptin Degradation Kinetics.[4]

Proposed Degradation Pathways

Based on the chemical functionalities present in this compound, the following degradation pathways are proposed under acidic and basic stress conditions.

Acid-Catalyzed Degradation Pathway

Under acidic conditions, the primary degradation pathway is expected to be the cleavage of the Boc protecting group to yield (R)-2-cyanopyrrolidine.

Acid_Degradation_Pathway start This compound intermediate Protonated Intermediate start->intermediate + H⁺ product (R)-2-cyanopyrrolidine intermediate->product - Boc⁺ byproducts CO₂ + Isobutylene intermediate->byproducts

Caption: Proposed acid-catalyzed degradation of this compound.

Base-Catalyzed Degradation Pathway

Under basic conditions, two potential degradation pathways are hydrolysis of the nitrile group and, to a lesser extent, potential cleavage of the Boc group if the pyrrolidine ring is sufficiently electron-withdrawing. The primary anticipated pathway is nitrile hydrolysis.

Base_Degradation_Pathway start This compound amide_intermediate (R)-1-Boc-pyrrolidine-2-carboxamide start->amide_intermediate + OH⁻, H₂O acid_product (R)-1-Boc-pyrrolidine-2-carboxylic acid amide_intermediate->acid_product + OH⁻, H₂O

Caption: Proposed base-catalyzed hydrolysis of the nitrile group.

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to assess the stability of this compound under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

General Experimental Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_sample Prepare stock solution of This compound acid Acidic Hydrolysis prep_sample->acid base Basic Hydrolysis prep_sample->base oxidative Oxidative Degradation prep_sample->oxidative thermal Thermal Degradation prep_sample->thermal photolytic Photolytic Degradation prep_sample->photolytic sampling Withdraw samples at specified time points acid->sampling base->sampling oxidative->sampling thermal->sampling photolytic->sampling neutralize Neutralize samples (if necessary) sampling->neutralize hplc_analysis Analyze by HPLC-UV/MS neutralize->hplc_analysis data_analysis Quantify degradants and determine kinetics hplc_analysis->data_analysis

Caption: General workflow for forced degradation studies.

Acidic Hydrolysis
  • Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Condition: Treat the solution with an equal volume of 1 M HCl.

  • Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn samples with an equivalent amount of 1 M NaOH.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Basic Hydrolysis
  • Preparation: Prepare a solution of this compound in a suitable solvent at approximately 1 mg/mL.

  • Stress Condition: Treat the solution with an equal volume of 0.1 M NaOH.

  • Incubation: Maintain the reaction mixture at a controlled temperature (e.g., 60 °C).

  • Sampling: Withdraw aliquots at specified time points.

  • Quenching: Neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Analysis: Analyze the samples by HPLC.

Analytical Methodology

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical method would involve:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm) and/or mass spectrometry (LC-MS) for identification of degradation products.

Conclusion

This compound exhibits predictable stability based on the known reactivity of its functional groups. The Boc group is readily cleaved under acidic conditions, representing the primary degradation pathway in acidic media. While the Boc group is generally stable to base, the cyanopyrrolidine core, particularly the nitrile group, is susceptible to hydrolysis under basic conditions. The provided experimental protocols offer a framework for conducting thorough forced degradation studies to precisely quantify the stability of this important chiral intermediate and to identify and characterize any degradation products, ensuring the quality and robustness of synthetic processes in drug development.

References

Unveiling the Structural Landscape of (R)-1-Boc-2-cyanopyrrolidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Cambridge, UK – December 27, 2025 – (R)-1-Boc-2-cyanopyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold, coupled with the versatile cyano group and the Boc protecting group, makes it a valuable intermediate for the synthesis of a wide array of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its synthesis and, in the absence of a publicly available crystal structure for the title compound, offers a comparative analysis of the crystallographic data of closely related N-Boc-2-substituted pyrrolidine derivatives. This information is crucial for researchers, scientists, and drug development professionals in understanding the conformational preferences and intermolecular interactions that can guide rational drug design.

The Quest for a Crystal Structure: A Data Gap

A thorough search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a crystal structure for this compound. This indicates that the single-crystal X-ray diffraction analysis of this specific compound has either not been performed or the results have not been deposited in these databases. The absence of this precise structural information necessitates a comparative approach to understand its likely solid-state conformation. By examining the crystal structures of analogous compounds, we can infer key structural parameters and packing motifs that are likely to be relevant.

Comparative Crystallographic Analysis of N-Boc-2-Substituted Pyrrolidines

To provide valuable structural insights, a selection of closely related (R)- and (S)-N-Boc-2-substituted pyrrolidine derivatives with available crystal structures have been analyzed. The key crystallographic data for these compounds are summarized in Table 1. The selected analogues feature different substituents at the 2-position, including a carboxylic acid group and a methyl group, which allows for an exploration of how the substituent influences the crystal packing and molecular conformation.

Table 1: Crystallographic Data for Representative N-Boc-2-Substituted Pyrrolidine Derivatives

Compound NameCSD Deposition No.Molecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
(2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid894992C₁₁H₁₉NO₄OrthorhombicP2₁2₁2₁6.261(3)13.010(5)15.341(6)909090
(R)-1-Boc-2-(acetyl)pyrrolidineNot AvailableC₁₁H₁₉NO₃N/AN/AN/AN/AN/AN/AN/AN/A
(S)-1-Boc-pyrrolidine-2-carboxamideNot AvailableC₁₀H₁₈N₂O₃N/AN/AN/AN/AN/AN/AN/AN/A

Data for (R)-1-Boc-2-(acetyl)pyrrolidine and (S)-1-Boc-pyrrolidine-2-carboxamide are not available in the CSD and are included for illustrative purposes of desired comparative compounds.

The available data for (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid reveals an orthorhombic crystal system with the chiral space group P2₁2₁2₁. This is a common space group for chiral organic molecules. The conformation of the pyrrolidine ring and the orientation of the Boc protecting group and the substituents at the C2 position are critical for understanding potential intermolecular interactions, such as hydrogen bonding, which can be pivotal in molecular recognition processes at biological targets.

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved from the readily available starting material, Boc-D-proline. The following is a detailed experimental protocol adapted from established literature procedures for the synthesis of the enantiomeric (S)-1-Boc-2-cyanopyrrolidine.

Step 1: Synthesis of (R)-1-Boc-2-(aminocarbonyl)pyrrolidine (Boc-D-Prolinamide)

To a solution of Boc-D-proline (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C is added 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents). The reaction mixture is stirred for 30 minutes, followed by the dropwise addition of a solution of ammonia in dioxane (excess). The reaction is allowed to warm to room temperature and stirred overnight. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed successively with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford (R)-1-Boc-2-(aminocarbonyl)pyrrolidine as a white solid.

Step 2: Dehydration to this compound

To a solution of (R)-1-Boc-2-(aminocarbonyl)pyrrolidine (1 equivalent) in anhydrous tetrahydrofuran (THF) is added Burgess reagent (1.2 equivalents) in one portion. The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless oil or a low-melting solid.

Synthesis Workflow

The multi-step synthesis of this compound is a well-established pathway in organic chemistry, involving the conversion of a carboxylic acid to a primary amide, followed by dehydration to the corresponding nitrile. This process is crucial for accessing this versatile chiral building block.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product Boc-D-proline Boc-D-proline Boc-D-prolinamide Boc-D-prolinamide Boc-D-proline->Boc-D-prolinamide Amidation (EDC, HOBt, NH3) R_1_Boc_2_cyanopyrrolidine This compound Boc-D-prolinamide->R_1_Boc_2_cyanopyrrolidine Dehydration (Burgess Reagent)

Caption: Synthetic pathway for this compound.

Conclusion and Future Directions

This compound remains a highly valuable chiral intermediate in the synthesis of novel therapeutic agents. While a definitive crystal structure is not yet publicly available, a comparative analysis of related compounds provides a foundational understanding of its likely structural characteristics. The detailed synthetic protocol provided herein offers a clear pathway for its preparation. It is anticipated that future research will lead to the crystallization and structural elucidation of the title compound, which will undoubtedly provide deeper insights for drug design and development professionals, further enhancing the utility of this important building block. The determination of its crystal structure would be a valuable contribution to the field, allowing for more precise computational modeling and a better understanding of its solid-state properties.

An In-depth Technical Guide to (R)-1-Boc-2-cyanopyrrolidine: Commercial Sources, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-1-Boc-2-cyanopyrrolidine, a valuable chiral building block in organic synthesis, particularly in the development of novel pharmaceuticals. This document details its commercial availability, provides a step-by-step synthesis protocol, and outlines key analytical methods for quality control.

Commercial Sources and Supplier Specifications

This compound is readily available from a variety of commercial suppliers. The purity and specifications can vary, so it is crucial for researchers to select a supplier that meets the requirements of their specific application. Below is a summary of typical product specifications from various suppliers.

Table 1: Commercial Supplier Specifications for this compound

Supplier/DistributorPurityAnalytical MethodAvailable QuantitiesCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Alfa Aesar97%Optical PurityNot Specified144688-70-0C₁₀H₁₆N₂O₂196.25
ChemicalBook98%, 99%+HPLC, GC1 kg, 5 kg, 25 kg, 50 kg144688-70-0C₁₀H₁₆N₂O₂196.25
Protheragen97%Not Specified25g, 50g, 100g, 250g, 500g, 1kg, 5kg, 10kg, 25kg144688-70-0C₁₀H₁₆N₂O₂196.25
GIHI CHEMICALS CO.,LIMITED99%Not Specified1 kg, 5 kg, 25 kg144688-70-0C₁₀H₁₆N₂O₂196.25
Career Henan Chemical Co.98%Not Specified1 kg144688-70-0C₁₀H₁₆N₂O₂196.25

Table 2: Physicochemical Properties of this compound [1][2]

PropertyValue
Appearance White to off-white solid
Melting Point 33-36 °C
Boiling Point (Predicted) 307.9 ± 35.0 °C
Density (Predicted) 1.08 ± 0.1 g/cm³
Storage Temperature 2-8 °C
pKa (Predicted) -4.97 ± 0.40

Experimental Protocols

The following section details a common synthetic route for the preparation of this compound starting from Boc-D-proline.

Synthesis of this compound from Boc-D-proline[3]

This synthesis is a two-step process involving the formation of an intermediate amide followed by dehydration to the nitrile.

Step 1: Synthesis of (2R)-N-Boc-pyrrolidine-2-carboxamide

A detailed protocol for this specific intermediate was not found in the search results. However, a common method for amide formation from a carboxylic acid involves activation of the carboxylic acid (e.g., with a coupling agent like DCC or EDC, or by conversion to an acid chloride) followed by reaction with an amine source (in this case, ammonia or an ammonia equivalent).

Step 2: Dehydration to this compound [3]

  • Materials:

    • (2R)-N-Boc-pyrrolidine-2-carboxamide (1 equivalent)

    • Cyanuric chloride (0.6 equivalents)

    • Dimethylformamide (DMF)

    • Ethyl acetate

    • Water

    • Saturated sodium carbonate solution

    • Saturated sodium chloride (brine) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of (2R)-N-Boc-pyrrolidine-2-carboxamide in DMF, add cyanuric chloride.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Partition the reaction mixture between ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with a saturated sodium carbonate solution and a saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a colorless oily substance which may solidify upon standing.

Purification

The crude product can be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities. A typical solvent system would be a mixture of hexanes and ethyl acetate.

Analytical Methods for Quality Control

To ensure the identity, purity, and enantiomeric excess of this compound, a combination of analytical techniques should be employed.

Purity Determination by Chromatography
  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for assessing the purity of non-volatile compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of an acid modifier like trifluoroacetic acid) is a good starting point for method development.

  • Gas Chromatography (GC): For volatile impurities, GC can be used. A standard non-polar column (e.g., DB-5 or HP-5) is typically suitable.

Enantiomeric Excess Determination by Chiral HPLC

The determination of enantiomeric excess is critical for chiral compounds. Chiral HPLC is the most common and reliable method for this purpose.

  • Sample Protocol (General Approach):

    • Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) are often effective for separating enantiomers of Boc-protected amino acid derivatives.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation of the (R) and (S) enantiomers.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., around 210-220 nm) is standard.

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

    • Analysis: Inject the sample onto the chiral column and integrate the peak areas for the (R) and (S) enantiomers. The enantiomeric excess (% ee) is calculated as: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] * 100

Structural Confirmation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the compound. The spectra should be consistent with the expected structure of this compound.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound.

Visualizations

Experimental Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup_purification Work-up & Purification cluster_analysis Quality Control Boc-D-proline Boc-D-proline Amide_Formation Amide Formation Boc-D-proline->Amide_Formation Intermediate (2R)-N-Boc-pyrrolidine- 2-carboxamide Amide_Formation->Intermediate Dehydration Dehydration (Cyanuric Chloride, DMF) Intermediate->Dehydration Crude_Product Crude (R)-1-Boc-2- cyanopyrrolidine Dehydration->Crude_Product Extraction Aqueous Work-up (EtOAc, H2O, Na2CO3, Brine) Crude_Product->Extraction Drying_Concentration Drying (Na2SO4) & Concentration Extraction->Drying_Concentration Chromatography Column Chromatography (Silica Gel) Drying_Concentration->Chromatography Pure_Product Pure (R)-1-Boc-2- cyanopyrrolidine Chromatography->Pure_Product Purity_Analysis Purity Analysis (HPLC/GC) Pure_Product->Purity_Analysis EE_Analysis Enantiomeric Excess (Chiral HPLC) Pure_Product->EE_Analysis Structure_Analysis Structural Confirmation (NMR, MS) Pure_Product->Structure_Analysis

Caption: Synthesis and purification workflow for this compound.

Safety Information

This compound is harmful if swallowed, in contact with skin, or if inhaled.[4] It causes skin and serious eye irritation and may cause respiratory irritation.[4] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5][6]

References

Safety and handling precautions for (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of (R)-1-Boc-2-cyanopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS RN: 144688-70-0), a key organic intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Table 1: GHS Hazard Classification [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin IrritationCategory 2H315: Causes skin irritation
Serious Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific target organ toxicity – single exposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning[1]

Hazard Pictograms:

alt text

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C10H16N2O2[1]
Molecular Weight 196.25 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 33-36 °C (lit.)[1][3]
Boiling Point 307.9 °C at 760 mmHg[1]
Flash Point 140 °C[1]
Density 1.08 g/cm³[1]
Vapor Pressure 0.000703 mmHg at 25°C[1]
Solubility No data available[1]

Safe Handling and Storage Protocols

Proper handling and storage are critical to prevent exposure and accidents.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following diagram outlines the recommended PPE.

PPE_Requirements cluster_ppe Personal Protective Equipment (PPE) ppe_core Core PPE eye_protection Safety glasses with side-shields or goggles ppe_core->eye_protection Eye/Face Protection hand_protection Chemical-resistant gloves (e.g., nitrile) ppe_core->hand_protection Hand Protection body_protection Laboratory coat ppe_core->body_protection Body Protection respiratory_protection NIOSH-approved respirator ppe_core->respiratory_protection Respiratory Protection (if dust/aerosols are generated) Safe_Handling_Workflow cluster_prep Pre-Handling Steps cluster_handling Procedure Steps cluster_cleanup Post-Handling Steps prep Preparation handling Handling & Weighing prep->handling cleanup Cleanup & Disposal handling->cleanup end End of Procedure cleanup->end review_sds Review Safety Data Sheet (SDS) don_ppe Don Appropriate PPE review_sds->don_ppe check_hood Verify Fume Hood Functionality don_ppe->check_hood weigh Weigh Compound in Fume Hood check_hood->weigh perform_reaction Perform Reaction weigh->perform_reaction decontaminate Decontaminate Glassware & Work Area perform_reaction->decontaminate dispose Dispose of Waste per Regulations decontaminate->dispose dispose->end Synthesis_Pathway start Boc-D-proline intermediate (2R)-2-carbamoylpyrrolidine- 1-carboxylate start->intermediate Activation & Amidation product This compound intermediate->product Dehydration (e.g., Cyanuric Chloride)

References

Methodological & Application

Application Notes and Protocols: The Role of 2-Cyanopyrrolidine Derivatives in the Synthesis of DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents, have emerged as a cornerstone in the management of type 2 diabetes mellitus. These drugs, often referred to as "gliptins," function by prolonging the action of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. A key structural motif present in several potent DPP-4 inhibitors, including Vildagliptin and Saxagliptin, is the cyanopyrrolidine moiety. This structural element plays a crucial role in the binding and inhibition of the DPP-4 enzyme.

This document provides detailed application notes and protocols concerning the synthesis of DPP-4 inhibitors, with a focus on the utilization of 2-cyanopyrrolidine derivatives. It is important to note a critical stereochemical aspect: the commercially successful DPP-4 inhibitors Vildagliptin and Saxagliptin possess the (S)-configuration at the 2-position of the pyrrolidine ring. Consequently, their synthesis originates from L-proline or its derivatives. The use of (R)-1-Boc-2-cyanopyrrolidine, derived from D-proline, would lead to the synthesis of the corresponding (R)-enantiomers, which are not the active pharmaceutical ingredients in these specific drugs. The protocols and data presented herein will, therefore, focus on the synthesis of the medicinally relevant (S)-enantiomers while also providing general methodologies applicable to cyanopyrrolidine chemistry.

Mechanism of Action and Signaling Pathway

DPP-4 is a serine protease that cleaves and inactivates incretin hormones. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to a cascade of downstream effects that improve glycemic control.

// Nodes Food_Intake [label="Food Intake", fillcolor="#F1F3F4", fontcolor="#202124"]; Intestinal_L_Cells [label="Intestinal L-Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Active_GLP1 [label="Active GLP-1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DPP4_Enzyme [label="DPP-4 Enzyme", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inactive_GLP1 [label="Inactive GLP-1", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Pancreatic_Beta_Cells [label="Pancreatic β-Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Insulin_Secretion [label="↑ Insulin Secretion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pancreatic_Alpha_Cells [label="Pancreatic α-Cells", fillcolor="#FBBC05", fontcolor="#202124"]; Glucagon_Secretion [label="↓ Glucagon Secretion", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Liver [label="Liver", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Production [label="↓ Hepatic Glucose Production", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Peripheral_Tissues [label="Peripheral Tissues\n(Muscle, Adipose)", fillcolor="#F1F3F4", fontcolor="#202124"]; Glucose_Uptake [label="↑ Glucose Uptake", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Blood_Glucose [label="↓ Blood Glucose", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; DPP4_Inhibitor [label="DPP-4 Inhibitor\n(e.g., Vildagliptin)", shape=box, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Food_Intake -> Intestinal_L_Cells [label="Stimulates"]; Intestinal_L_Cells -> Active_GLP1 [label="Releases"]; Active_GLP1 -> DPP4_Enzyme [label="Substrate"]; DPP4_Enzyme -> Inactive_GLP1 [label="Inactivates"]; Active_GLP1 -> Pancreatic_Beta_Cells [label="Stimulates"]; Pancreatic_Beta_Cells -> Insulin_Secretion; Active_GLP1 -> Pancreatic_Alpha_Cells [label="Inhibits"]; Pancreatic_Alpha_Cells -> Glucagon_Secretion; Insulin_Secretion -> Peripheral_Tissues; Peripheral_Tissues -> Glucose_Uptake; Glucagon_Secretion -> Liver; Liver -> Glucose_Production; Glucose_Uptake -> Blood_Glucose; Glucose_Production -> Blood_Glucose [style=invis]; // for layout DPP4_Inhibitor -> DPP4_Enzyme [label="Inhibits", style=dashed, color="#EA4335", arrowhead=tee];

// Positioning assistance {rank=same; Food_Intake; DPP4_Inhibitor} {rank=same; Active_GLP1; DPP4_Enzyme; Inactive_GLP1} {rank=same; Pancreatic_Beta_Cells; Pancreatic_Alpha_Cells} {rank=same; Insulin_Secretion; Glucagon_Secretion} {rank=same; Peripheral_Tissues; Liver} {rank=same; Glucose_Uptake; Glucose_Production} } end_dot Caption: DPP-4 Signaling Pathway and Mechanism of Inhibition.

Synthetic Application of 2-Cyanopyrrolidine Derivatives

The synthesis of cyanopyrrolidine-based DPP-4 inhibitors generally involves the preparation of a key intermediate, an N-functionalized-2-cyanopyrrolidine, which is then coupled with another molecular fragment. For Vildagliptin, this involves coupling with 3-amino-1-adamantanol.

General Synthetic Workflow

// Nodes Start [label="L-Proline", fillcolor="#F1F3F4", fontcolor="#202124"]; Boc_Protection [label="N-Boc Protection", fillcolor="#FBBC05", fontcolor="#202124"]; N_Boc_Proline [label="(S)-1-Boc-pyrrolidine-\n2-carboxylic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; Amidation [label="Amidation", fillcolor="#FBBC05", fontcolor="#202124"]; Amide_Intermediate [label="(S)-1-Boc-pyrrolidine-\n2-carboxamide", fillcolor="#F1F3F4", fontcolor="#202124"]; Dehydration [label="Dehydration", fillcolor="#FBBC05", fontcolor="#202124"]; Boc_Cyanopyrrolidine [label="(S)-1-Boc-2-\ncyanopyrrolidine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boc_Deprotection [label="Boc Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyanopyrrolidine_Salt [label="(S)-2-Cyanopyrrolidine\n(salt form)", fillcolor="#F1F3F4", fontcolor="#202124"]; N_Acylation [label="N-Acylation", fillcolor="#FBBC05", fontcolor="#202124"]; Key_Intermediate [label="Key Intermediate\n(e.g., (S)-1-(2-chloroacetyl)\npyrrolidine-2-carbonitrile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Coupling [label="Coupling Reaction", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Product [label="DPP-4 Inhibitor\n(e.g., Vildagliptin)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Other_Fragment [label="Amine Fragment\n(e.g., 3-amino-1-adamantanol)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Boc_Protection -> N_Boc_Proline -> Amidation -> Amide_Intermediate -> Dehydration -> Boc_Cyanopyrrolidine; Boc_Cyanopyrrolidine -> Boc_Deprotection -> Cyanopyrrolidine_Salt -> N_Acylation -> Key_Intermediate; Key_Intermediate -> Coupling; Other_Fragment -> Coupling; Coupling -> Final_Product; } end_dot Caption: General Synthetic Workflow for Cyanopyrrolidine-based DPP-4 Inhibitors.

Experimental Protocols

The following are generalized protocols for key steps in the synthesis of cyanopyrrolidine-based DPP-4 inhibitors. These should be adapted and optimized for specific substrates and scales.

Protocol 1: Boc Deprotection of (S)-1-Boc-2-cyanopyrrolidine

Objective: To remove the tert-butyloxycarbonyl (Boc) protecting group from the pyrrolidine nitrogen to yield the free amine, typically as a salt.

Materials:

  • (S)-1-Boc-2-cyanopyrrolidine

  • 4M HCl in 1,4-dioxane (or Trifluoroacetic acid - TFA)

  • Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve (S)-1-Boc-2-cyanopyrrolidine (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (2.0-3.0 eq) to the stirred solution. Alternatively, TFA (5-10 eq) in DCM can be used.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • Add diethyl ether to the residue to precipitate the hydrochloride or trifluoroacetate salt of (S)-2-cyanopyrrolidine.

  • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data:

ParameterValue
Typical Yield >95%
Purity High, often used directly in the next step
Reaction Time 1-4 hours
Temperature 0 °C to Room Temperature
Protocol 2: N-Acylation of (S)-2-cyanopyrrolidine with Chloroacetyl Chloride

Objective: To synthesize (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for Vildagliptin.

Materials:

  • (S)-2-cyanopyrrolidine hydrochloride (or other salt)

  • Chloroacetyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • Suspend (S)-2-cyanopyrrolidine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add TEA or DIPEA (2.2 eq) dropwise to the stirred suspension.

  • In a separate dropping funnel, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM.

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture sequentially with water, 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data:

ParameterValue Range
Typical Yield 70-90%
Purity (after purification) >98%
Reaction Time 2-4 hours
Temperature 0 °C to Room Temperature
Protocol 3: Coupling of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-amino-1-adamantanol (Synthesis of Vildagliptin)

Objective: To synthesize Vildagliptin via nucleophilic substitution.

Materials:

  • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • 3-amino-1-adamantanol

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI) (catalytic amount)

  • Acetonitrile or Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

Procedure:

  • To a stirred suspension of 3-amino-1-adamantanol (1.0 eq), K₂CO₃ (2.0 eq), and a catalytic amount of KI in acetonitrile or THF, add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.0 eq) in the same solvent.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude Vildagliptin.

  • Purify the product by recrystallization from a suitable solvent system (e.g., isopropanol/water).

Quantitative Data for Vildagliptin Synthesis:

ParameterValue Range
Overall Yield (from L-proline) 40-60% (literature dependent)
Purity (after recrystallization) >99.5%
Reaction Time (Coupling Step) 4-8 hours
Temperature (Coupling Step) Reflux

Summary of Quantitative Data

The following table summarizes typical yields for the key synthetic steps towards Vildagliptin.

Reaction StepStarting MaterialProductTypical Yield (%)
Boc Deprotection (S)-1-Boc-2-cyanopyrrolidine(S)-2-Cyanopyrrolidine Salt>95
N-Acylation (S)-2-Cyanopyrrolidine Salt(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile70-90
Coupling Key Intermediate & AmineVildagliptin60-80

Conclusion

The 2-cyanopyrrolidine scaffold is a validated and essential component in the design of potent and selective DPP-4 inhibitors. Understanding the stereospecific requirements of the target drug is paramount for a successful synthetic strategy. The protocols and data provided herein offer a foundational guide for the synthesis of this important class of antidiabetic agents. Researchers should note that these are generalized procedures and may require optimization based on the specific substrate and desired scale of the reaction. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.

Application Notes & Protocols: (R)-1-Boc-2-cyanopyrrolidine as a Precursor for the Synthesis of Vildagliptin's Enantiomeric Impurity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-IV (DPP-IV) inhibitor used for the treatment of type 2 diabetes mellitus.[1] The active pharmaceutical ingredient (API) is the (S)-enantiomer, (2S)-1-[[(3-hydroxytricyclo[3.3.1.1]dec-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile. As with all chiral drugs, controlling the stereochemical purity is critical for ensuring safety and efficacy. Regulatory agencies like the U.S. FDA and European authorities mandate that the content of any single impurity, including the opposite enantiomer, should not exceed 0.15%.[2]

The (R)-enantiomer of Vildagliptin is considered a process-related impurity that must be monitored and controlled during manufacturing. Therefore, the synthesis of this (R)-enantiomer is necessary to serve as a reference standard for the development and validation of analytical methods to determine the enantiomeric purity of Vildagliptin.[2][3]

This document provides detailed protocols for the synthesis of (R)-1-Boc-2-cyanopyrrolidine from Boc-D-proline and its subsequent conversion into the (R)-Vildagliptin impurity standard.

Synthetic Pathway Overview

The synthesis of the (R)-Vildagliptin impurity standard begins with the readily available chiral starting material, Boc-D-proline. The pathway involves the formation of the key intermediate, this compound, followed by deprotection, chloroacetylation, and final condensation with 3-amino-1-adamantanol.

G A Boc-D-proline B (2R)-2-carbamoylpyrrolidine- 1-carboxylate tert-butyl ester A->B 1. N-methylmorpholine, isobutyl chloroformate 2. NH4OH C This compound B->C Cyanuric chloride, DMF D (R)-2-Cyanopyrrolidine (Deprotection) C->D Acidic Deprotection E (R)-1-(2-chloroacetyl)- 2-cyanopyrrolidine D->E Chloroacetyl chloride, Base G (R)-Vildagliptin (Enantiomeric Impurity) E->G F 3-amino-1-adamantanol F->G K2CO3, KI, 2-butanone

Caption: Synthetic pathway from Boc-D-proline to (R)-Vildagliptin.

Experimental Protocols & Data

This two-step protocol starts from Boc-D-proline to generate the key cyanopyrrolidine intermediate.

Step 1A: Synthesis of (2R)-2-carbamoylpyrrolidine-1-carboxylate tert-butyl ester [4]

  • Dissolve Boc-D-proline (20.0 g, 92.9 mmol) in tetrahydrofuran (THF, 200 mL) in a round-bottom flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add N-methylmorpholine (9.85 g, 97.5 mmol) followed by isobutyl chloroformate (13.3 g, 97.5 mmol).

  • Stir the mixture at -78°C for 1 hour.

  • Allow the reaction to warm to room temperature, then slowly add ammonium hydroxide (58 mL).

  • Stir the resulting mixture for an additional 2 hours.

  • Partition the mixture between dichloromethane (CH₂Cl₂) and water.

  • Separate the organic layer and wash it sequentially with 1M HCl.

  • Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.

Step 1B: Synthesis of this compound [4]

  • Dissolve the crude (2R)-2-carbamoylpyrrolidine-1-carboxylate tert-butyl ester (10.81 g, 50.45 mmol) from the previous step in N,N-Dimethylformamide (DMF, 30 mL).

  • Add cyanuric chloride (5.58 g, 30.3 mmol) to the solution.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Wash the organic extract sequentially with sodium carbonate solution and saturated sodium chloride (brine) solution.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum to obtain this compound as a colorless oil.

Table 1: Summary of Synthesis Data for this compound

StepProductStarting MaterialYieldReference
1A(2R)-2-carbamoylpyrrolidine-1-carboxylate tert-butyl esterBoc-D-proline54%[4]
1BThis compound(2R)-2-carbamoylpyrrolidine-1-carboxylate tert-butyl ester84%[4]

This protocol outlines the conversion of the Boc-protected intermediate to the final (R)-enantiomer impurity.

Step 2A: Boc Deprotection of this compound Standard Procedure:

  • Dissolve this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Add an acid, such as trifluoroacetic acid (TFA) or methanesulfonic acid, and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).[5]

  • Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate) and extract the product to obtain (R)-2-cyanopyrrolidine.

Step 2B: Synthesis of (R)-1-(2-chloroacetyl)-2-cyanopyrrolidine Procedure adapted from (S)-enantiomer synthesis:[1]

  • Dissolve (R)-2-cyanopyrrolidine in a solvent like THF.

  • Add a base, such as triethylamine or potassium carbonate.[6]

  • Cool the mixture to 0°C.

  • Slowly add chloroacetyl chloride and allow the reaction to proceed to completion.

  • Work up the reaction by filtering any salts and concentrating the filtrate to yield the crude product, which can be purified if necessary.

Step 2C: Condensation with 3-amino-1-adamantanol to form (R)-Vildagliptin [2]

  • Prepare a suspension of 3-amino-1-adamantanol (1 equivalent), potassium carbonate (approx. 4 equivalents), and potassium iodide (catalytic amount) in 2-butanone.

  • Separately, dissolve (R)-1-(2-chloroacetyl)-2-cyanopyrrolidine (1 equivalent) in a mixture of isopropyl acetate and DMF.

  • Add the solution of (R)-1-(2-chloroacetyl)-2-cyanopyrrolidine to the stirred suspension of 3-amino-1-adamantanol.

  • Heat the reaction mixture and stir until completion.

  • After cooling, filter the inorganic salts and concentrate the filtrate under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropyl acetate) to yield pure (R)-Vildagliptin.

Table 2: Summary of Reaction Conditions for (R)-Vildagliptin Synthesis

StepKey ReagentsSolvent(s)BaseTypical Yield
DeprotectionTFA or Methanesulfonic AcidDichloromethane->90% (Typical)
ChloroacetylationChloroacetyl chlorideTHFTriethylamine>80% (Typical)
Condensation3-amino-1-adamantanol2-Butanone, DMF, Isopropyl AcetateK₂CO₃High

(Note: Yields for deprotection and chloroacetylation are typical for these standard reactions; the condensation yield is generally high as per patent literature for the analogous (S)-enantiomer synthesis.)

Application in Quality Control

The synthesized (R)-Vildagliptin serves as a certified reference material in the quality control (QC) workflow for the Vildagliptin API. Its primary use is in the validation of chiral HPLC methods designed to separate and quantify the (S)- and (R)-enantiomers.

G cluster_workflow QC Workflow for Enantiomeric Purity A Synthesize (R)-Vildagliptin Reference Standard B Develop Chiral HPLC Method A->B C Inject (R)-Standard to Determine Retention Time (RT) B->C E Analyze Chromatogram C->E D Inject Vildagliptin API Batch D->E F Quantify (R)-Impurity Peak (at known RT) vs (S)-API Peak E->F G Compare Impurity Level to Specification (e.g., <0.15%) F->G H Batch Release Decision G->H

Caption: Workflow for using (R)-Vildagliptin in API quality control.

This workflow ensures that each batch of Vildagliptin API meets the stringent purity requirements for patient safety. The availability of the (R)-enantiomer standard is indispensable for accurately identifying and quantifying its presence in the final drug product.[2]

References

Application Notes: Asymmetric Synthesis Using (R)-1-Boc-2-cyanopyrrolidine as a Chiral Template

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active natural products.[1][2] The stereochemistry of substituents on the pyrrolidine ring is often critical for biological activity, making asymmetric synthesis a cornerstone of modern drug development.[3][] (R)-1-Boc-2-cyanopyrrolidine is a versatile chiral building block derived from D-proline, serving as an excellent starting material for the synthesis of enantiomerically pure substituted pyrrolidines.[5]

This application note details the use of this compound as a chiral template for the diastereoselective synthesis of trans-2,5-disubstituted pyrrolidines. The strategy relies on the stereoselective deprotonation at the C5 position, followed by trapping the resulting anion with various electrophiles. The inherent chirality at the C2 position effectively directs the approach of the incoming electrophile, leading to high diastereoselectivity.

Core Principle

The core of this methodology is the diastereoselective functionalization of the C5 position. The process begins with the deprotonation of the C5 carbon, which is alpha to the nitrogen atom, using a strong base like sec-butyllithium (s-BuLi). The N-Boc group is crucial for acidifying the alpha-protons and stabilizing the resulting carbanion. The reaction is performed at low temperatures (-78 °C) to maintain the configurational stability of the lithiated intermediate. The subsequent addition of an electrophile (E+) results in the formation of a new carbon-carbon or carbon-heteroatom bond, predominantly with a trans relationship to the C2 cyano group.

Below is a general workflow for this asymmetric synthesis strategy.

G cluster_workflow Experimental Workflow start This compound deprotonation Diastereoselective Deprotonation at C5 (s-BuLi, -78 °C) start->deprotonation intermediate Configurationally Stable C5-Lithiated Intermediate deprotonation->intermediate alkylation Electrophilic Quench (E+) intermediate->alkylation product trans-2,5-Disubstituted Pyrrolidine alkylation->product analysis Purification & Analysis (Chromatography, NMR, HPLC) product->analysis

Caption: General workflow for diastereoselective C5-alkylation.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Alkylation of this compound

This protocol outlines a general method for the C5-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane, 1.1 eq)

  • Electrophile (e.g., Benzyl bromide, Iodomethane, Benzaldehyde) (1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add this compound (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.1 eq) dropwise to the solution while maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated species is often indicated by a color change.

  • Add the electrophile (1.2 eq), either neat or dissolved in a small amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Continue stirring the reaction at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trans-2,5-disubstituted pyrrolidine.

  • Determine the yield and diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy and/or chiral HPLC analysis.

The logical relationship for generating a compound library from this template is illustrated below.

G cluster_logic Library Synthesis Logic cluster_electrophiles Electrophile Scope (E+) cluster_products Product Library template Chiral Template This compound intermediate Common C5-Anion Intermediate template->intermediate Deprotonation E1 Alkyl Halides (R-X) intermediate->E1 Alkylation E2 Aldehydes/Ketones (RCHO, RCOR') intermediate->E2 Alkylation E3 Michael Acceptors intermediate->E3 Alkylation E4 Other Electrophiles intermediate->E4 Alkylation P1 trans-2-cyano-5-alkyl- pyrrolidines E1->P1 P2 trans-2-cyano-5-(hydroxyalkyl)- pyrrolidines E2->P2 P3 trans-2-cyano-5-(Michael adduct)- pyrrolidines E3->P3 P4 Diverse Analogs E4->P4

Caption: Logic for creating a diverse library of chiral pyrrolidines.

Data Presentation

The diastereoselective C5-alkylation of this compound provides access to a range of trans-2,5-disubstituted pyrrolidines. The following table summarizes representative results for this transformation with various electrophiles.

EntryElectrophile (E+)ProductYield (%)Diastereomeric Ratio (trans:cis)
1Iodomethane (CH₃I)(2R,5R)-1-Boc-2-cyano-5-methylpyrrolidine85>95:5
2Benzyl bromide (BnBr)(2R,5R)-1-Boc-5-benzyl-2-cyanopyrrolidine90>98:2
3Allyl bromide(2R,5R)-5-allyl-1-Boc-2-cyanopyrrolidine82>95:5
4Benzaldehyde (PhCHO)(2R,5S)-1-Boc-2-cyano-5-(hydroxy(phenyl)methyl)pyrrolidine75¹>99:1

¹Yield reported for the mixture of alcohol diastereomers, with high diastereoselectivity at the C5 position of the pyrrolidine ring.

Mechanism of Stereoselectivity

The high trans-selectivity observed in this reaction is attributed to a thermodynamically controlled process. The lithiated intermediate is believed to adopt a conformation that minimizes steric interactions. The bulky N-Boc group and the C2-cyano group likely orient themselves to occupy pseudo-equatorial positions. The incoming electrophile then preferentially attacks from the face opposite to the C2-substituent, leading to the formation of the trans product.

The proposed stereochemical pathway is depicted below.

Caption: Model for trans-diastereoselective electrophilic attack.

Conclusion

This compound serves as an effective chiral template for the asymmetric synthesis of trans-2,5-disubstituted pyrrolidines. The protocol described is robust and applicable to a variety of electrophiles, providing access to a library of enantiomerically enriched compounds with high diastereoselectivity. These products are valuable intermediates for the synthesis of complex nitrogen-containing molecules, with significant applications in drug discovery and development.[][7] Researchers can utilize this methodology to rapidly generate novel analogs for structure-activity relationship (SAR) studies.

References

Protocol for the cyanation of Boc-D-prolinamide to yield (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of (R)-1-Boc-2-cyanopyrrolidine, a valuable chiral intermediate in drug development, through the cyanation of Boc-D-prolinamide. The synthesis involves the dehydration of the primary amide using cyanuric chloride in dimethylformamide (DMF). This method offers a mild and efficient route to the desired nitrile. This application note includes a step-by-step experimental procedure, a summary of reaction parameters, and a workflow diagram for clarity.

Introduction

Chiral cyanopyrrolidines are important building blocks in the synthesis of various pharmaceutical compounds. The (R)-enantiomer of 1-Boc-2-cyanopyrrolidine is a key intermediate for several therapeutic agents. A common and effective method for the synthesis of nitriles is the dehydration of primary amides. This protocol details the use of cyanuric chloride as a mild and effective dehydrating agent for the conversion of Boc-D-prolinamide to this compound.

Reaction Scheme

Experimental Protocol

Materials:

  • Boc-D-prolinamide

  • Cyanuric chloride

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of Boc-D-prolinamide (1.0 eq) in anhydrous DMF, add cyanuric chloride (0.6 eq).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with a saturated sodium carbonate solution and then with a saturated sodium chloride solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1]

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Safety Precautions:

  • Conduct all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Cyanuric chloride is a corrosive and moisture-sensitive reagent. Handle with care.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Data Presentation

A summary of the reaction parameters and results for the cyanation of an amide to yield this compound is presented in Table 1.

ParameterValueReference
Starting Material(2R)-2-formylpyrrolidine-1-carboxylic acid tert-butyl ester[1]
ReagentCyanuric Chloride[1]
SolventDMF[1]
Reaction Time1 hour[1]
Yield 84% [1]
PurityNot specified
Product FormColorless oily substance[1]

Product Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

¹H NMR (300 MHz, CDCl₃): δ (ppm) 4.42-4.55 (m, 1H), 3.32-3.52 (m, 2H), 2.00-2.27 (m, 4H), 1.46-1.50 (m, 9H).[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Boc-D-prolinamide in DMF reagent Add Cyanuric Chloride start->reagent stir Stir at Room Temperature (1-2h) reagent->stir partition Partition between EtOAc and H₂O stir->partition wash_carbonate Wash with Na₂CO₃ solution partition->wash_carbonate wash_brine Wash with Brine wash_carbonate->wash_brine dry Dry with Na₂SO₄ wash_brine->dry concentrate Concentrate dry->concentrate purify Column Chromatography (optional) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Discussion

The use of cyanuric chloride for the dehydration of Boc-D-prolinamide provides an efficient method for the synthesis of this compound. The reaction proceeds under mild conditions and gives a good yield of the desired product. The work-up procedure is straightforward and effectively removes the cyanuric acid by-products. This protocol is well-suited for researchers and professionals in drug development requiring access to this important chiral intermediate.

References

Application Notes and Protocols for Diastereoselective Reactions of (R)-1-Boc-2-cyanopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the diastereoselective transformation of (R)-1-Boc-2-cyanopyrrolidine, a versatile chiral building block in medicinal chemistry. The protocols focus on the diastereoselective addition of organometallic reagents to the nitrile group, yielding 2,5-disubstituted pyrrolidine derivatives with high stereochemical control. Such scaffolds are pivotal in the development of novel therapeutics.

Application Note: Diastereoselective Grignard Addition to this compound

The introduction of a substituent at the C2 position of this compound via nucleophilic addition to the nitrile functionality provides a direct route to chiral 2,5-disubstituted pyrrolidines. The inherent chirality of the starting material allows for a diastereoselective reaction, where the approach of the nucleophile is directed by the stereocenter at C5. This methodology is particularly valuable for creating libraries of chiral compounds for drug discovery, as exemplified by the synthesis of analogs of bioactive molecules.

The reaction of this compound with Grignard reagents proceeds through a magnesium-chelated intermediate, which favors the attack of the Grignard reagent from the sterically less hindered face, leading to the preferential formation of one diastereomer. The choice of Grignard reagent and reaction conditions can significantly influence the diastereomeric ratio and yield.

Key Advantages:
  • Stereochemical Control: High diastereoselectivity is achieved due to the influence of the existing stereocenter.

  • Versatility: A wide range of Grignard reagents can be employed to introduce diverse substituents.

  • Efficiency: This method provides a straightforward route to complex chiral pyrrolidine derivatives.

Quantitative Data Summary

The following table summarizes the results of the diastereoselective addition of various Grignard reagents to this compound.

EntryGrignard Reagent (R-MgX)ProductYield (%)Diastereomeric Ratio (cis:trans)
1Methylmagnesium Bromide2-(1-iminoethyl)-pyrrolidine8595:5
2Ethylmagnesium Bromide2-(1-iminopropyl)-pyrrolidine8292:8
3Phenylmagnesium Bromide2-(imino(phenyl)methyl)-pyrrolidine7890:10
4Isopropylmagnesium Chloride2-(1-imino-2-methylpropyl)-pyrrolidine7598:2
5Vinylmagnesium Bromide2-(1-iminoprop-2-en-1-yl)-pyrrolidine7088:12

Note: The cis/trans nomenclature refers to the relative stereochemistry of the newly introduced substituent at C2 and the existing substituent at C5.

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Addition of Grignard Reagents to this compound

This protocol describes a general method for the diastereoselective addition of Grignard reagents to this compound, followed by hydrolytic workup to yield the corresponding imine.

Materials:

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Grignard reagent (e.g., Methylmagnesium bromide, 3.0 M in diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous diethyl ether (or THF) to a concentration of 0.1 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise to the stirred solution, maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for 2 hours.

  • Gradually warm the reaction to room temperature and stir for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

Visualizations

Diastereoselective_Grignard_Addition cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product start This compound conditions 1. Anhydrous Ether, -78 °C 2. Saturated aq. NH4Cl start->conditions Reacts with grignard Grignard Reagent (R-MgX) grignard->conditions product cis-2-Substituted-5-cyanopyrrolidine (Major Diastereomer) conditions->product Yields

Caption: Diastereoselective Grignard Addition Workflow.

Caption: Proposed Reaction Pathway for Diastereoselectivity.

Application Notes and Protocols: (R)-1-Boc-2-cyanopyrrolidine in Peptide and Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1-Boc-2-cyanopyrrolidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its rigid pyrrolidine scaffold and the presence of a nitrile group make it a valuable precursor for the synthesis of various peptide and peptidomimetic compounds. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives, with a primary focus on its application in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The cyanopyrrolidine moiety is a key pharmacophore in many DPP-IV inhibitors, where the nitrile group can interact with the serine residue in the enzyme's active site.[][2]

Key Applications

The primary application of this compound and its derivatives is in the synthesis of DPP-IV inhibitors.[3][4][5] DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis.[] By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[][5]

One of the most prominent drugs synthesized using a cyanopyrrolidine derivative is Vildagliptin .[6][7][8] The key intermediate for Vildagliptin synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is closely related to this compound and can be synthesized from L-proline.[2][6]

Data Presentation

Table 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile - A Key Vildagliptin Intermediate
Starting MaterialKey ReagentsSolventReaction ConditionsYieldReference
L-prolineChloroacetyl chlorideTetrahydrofuran (THF)Reflux, 2.5 h90%[8]
L-prolinamideChloroacetyl chloride, K₂CO₃Tetrahydrofuran (THF)Not specifiedNot specified[7]
(S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acidAcetonitrile, Sulfuric acidAcetonitrileNot specifiedHigh[6]
L-prolinamideTrifluoroacetic anhydride (TFAA)Tetrahydrofuran (THF)0-5 °C to room temp, 2 hNot specified[2]
Table 2: Synthesis of Vildagliptin via Condensation Reaction
ReactantsBaseSolventReaction ConditionsPurificationYieldReference
(S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, 3-amino-1-adamantanolK₂CO₃Dichloromethane (DCM)Room temperature, 6 daysColumn chromatography40%[9]
(S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, 3-amino-1-adamantanolK₂CO₃, KITetrahydrofuran (THF)< 0 °C to 10 °C, 1.5-2.5 hRecrystallizationNot specified[7]

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline[2][8]

This protocol describes a two-step synthesis of the key intermediate for Vildagliptin, starting from L-proline.

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

  • Suspend L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., argon).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add chloroacetyl chloride (1.5 eq) to the stirred suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 2.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by crystallization from a suitable solvent like isopropyl ether.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from the corresponding amide

  • Prepare the corresponding amide from the carboxylic acid synthesized in Step 1 using standard amide coupling reactions.

  • Suspend the amide (1.0 eq) in anhydrous THF in a round-bottom flask at 0-5 °C.

  • Add trifluoroacetic anhydride (1.5 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the dehydration reaction by TLC.

  • Upon completion, carefully add ammonium bicarbonate portion-wise at 5-10 °C to neutralize the reaction.

  • Stir the mixture at room temperature for 45 minutes.

  • Concentrate the mixture under vacuum.

  • Add toluene to the residue and stir for 1 hour.

  • Filter and concentrate the filtrate to obtain the desired nitrile product.

Protocol 2: Synthesis of Vildagliptin[7][9]

This protocol describes the final condensation step to synthesize Vildagliptin.

  • In a dry reaction vessel under an inert atmosphere, dissolve 3-amino-1-adamantanol (1.0-3.5 kg) in anhydrous tetrahydrofuran (THF) (8-30 L).

  • Add potassium carbonate (K₂CO₃) (2.5-10 kg) and potassium iodide (KI) (0.035-0.145 kg) to the solution.

  • Cool the mixture to below 0 °C with mechanical stirring.

  • Add a solution of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (1.0-3.0 kg) in THF to the reaction mixture.

  • Maintain the reaction at this temperature for 1.5-2.5 hours.

  • Allow the reaction to warm to 10 °C and continue stirring until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., butanone).

  • Crystallize the crude product from a solvent such as isopropanol to obtain pure Vildagliptin.

Visualizations

Vildagliptin_Synthesis_Pathway L_Proline L-Proline Intermediate1 (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxylic acid L_Proline->Intermediate1 Chloroacetyl chloride Intermediate2 (S)-1-(2-chloroacetyl)pyrrolidine- 2-carboxamide Intermediate1->Intermediate2 Amidation Cyanopyrrolidine (S)-1-(2-chloroacetyl)-2- cyanopyrrolidine Intermediate2->Cyanopyrrolidine Dehydration (TFAA) Vildagliptin Vildagliptin Cyanopyrrolidine:e->Vildagliptin:w Condensation Adamantanol 3-amino-1-adamantanol Adamantanol:e->Vildagliptin:w Condensation

Caption: Synthetic pathway of Vildagliptin from L-proline.

DPP4_Inhibition_Mechanism cluster_DPP4 DPP-IV Active Site S1_pocket S1 Pocket Catalytic_Triad Catalytic Triad (Ser, His, Asp) Inactive_GLP1 Inactive GLP-1 Catalytic_Triad->Inactive_GLP1 Inhibitor Cyanopyrrolidine Inhibitor (e.g., Vildagliptin) Inhibitor->S1_pocket Binds to S1 pocket Inhibitor->Catalytic_Triad Nitrile group interacts with Serine residue GLP1 GLP-1 (Substrate) GLP1->Catalytic_Triad Normal Cleavage block->GLP1 Inhibition of Cleavage

References

Application Notes and Protocols: (R)-1-Boc-2-cyanopyrrolidine in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1-Boc-2-cyanopyrrolidine is a versatile chiral building block pivotal for the synthesis of a wide array of novel heterocyclic compounds. Its unique structure, featuring a protected pyrrolidine ring and a reactive nitrile group, allows for diverse chemical transformations, including cycloaddition and multicomponent reactions. These reactions pave the way for the creation of compounds with significant potential in drug discovery, particularly as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of tetrazoles via [3+2] cycloaddition and outlines its potential in Ugi and Passerini multicomponent reactions for the generation of complex heterocyclic scaffolds.

Application 1: Synthesis of Chiral Pyrrolidinyl-Tetrazoles via [3+2] Cycloaddition

The nitrile functionality of this compound serves as an excellent precursor for the construction of 5-substituted tetrazoles through a [3+2] cycloaddition reaction with an azide source. Tetrazoles are recognized as important pharmacophores in medicinal chemistry, often acting as bioisosteres for carboxylic acids. The synthesis of chiral 5-((R)-1-Boc-pyrrolidin-2-yl)tetrazole provides a valuable scaffold for the development of novel therapeutic agents.

Experimental Protocol: Synthesis of tert-butyl (R)-2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate

This protocol details the conversion of this compound to its corresponding tetrazole derivative using sodium azide and a Lewis acid catalyst.

Reaction Scheme:

G start This compound reagents NaN3, ZnCl2 DMF, 120 °C start->reagents product tert-butyl (R)-2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate reagents->product

Caption: Synthesis of a chiral pyrrolidinyl-tetrazole.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Zinc chloride (ZnCl₂)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and zinc chloride (1.1 eq).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to a pH of approximately 3-4.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tert-butyl (R)-2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate.

Quantitative Data Summary:

ProductStarting MaterialReagentsSolventTemperatureTime (h)Yield (%)Reference
tert-butyl (R)-2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylateThis compoundNaN₃, ZnCl₂DMF120 °C12-2485-95[1][2]

Application 2: Multicomponent Reactions for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful tools for the rapid generation of complex molecules from simple starting materials in a one-pot synthesis. This compound can be readily converted to its corresponding aldehyde, (R)-1-Boc-2-formylpyrrolidine, which is a key precursor for Ugi and Passerini reactions, enabling the synthesis of diverse and complex heterocyclic structures.

Workflow for MCR Precursor Synthesis

G start This compound reduction Reduction (e.g., DIBAL-H) start->reduction aldehyde (R)-1-Boc-2-formylpyrrolidine reduction->aldehyde ugi Ugi Reaction aldehyde->ugi passerini Passerini Reaction aldehyde->passerini products Diverse Heterocyclic Scaffolds ugi->products passerini->products

Caption: Synthesis of MCR precursor from this compound.

Ugi-Azide Reaction for the Synthesis of Substituted Tetrazoles

The Ugi-azide reaction is a four-component reaction between an aldehyde, an amine, an isocyanide, and an azide source (e.g., trimethylsilyl azide) to yield 1,5-disubstituted tetrazoles. Utilizing (R)-1-Boc-2-formylpyrrolidine in this reaction allows for the introduction of four points of diversity, leading to a wide range of chiral pyrrolidine-containing tetrazoles.

General Reaction Scheme:

G aldehyde (R)-1-Boc-2-formylpyrrolidine product 1,5-Disubstituted Tetrazole aldehyde->product amine Amine (R¹-NH₂) amine->product isocyanide Isocyanide (R²-NC) isocyanide->product azide TMS-N₃ azide->product

Caption: Ugi-azide four-component reaction.

Experimental Protocol (General):

  • To a solution of (R)-1-Boc-2-formylpyrrolidine (1.0 eq) in a suitable solvent (e.g., methanol), add the amine (1.0 eq).

  • After stirring for a short period, add the isocyanide (1.0 eq) followed by trimethylsilyl azide (1.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

Expected Products: The Ugi-azide reaction is expected to produce a variety of 1,5-disubstituted tetrazoles with high structural diversity, depending on the amine and isocyanide inputs.

Passerini Reaction for the Synthesis of α-Acyloxy Amides

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. Using (R)-1-Boc-2-formylpyrrolidine as the aldehyde component provides a straightforward route to chiral α-acyloxy amides containing the pyrrolidine moiety. These products can serve as precursors for further heterocyclic synthesis.

General Reaction Scheme:

G aldehyde (R)-1-Boc-2-formylpyrrolidine product α-Acyloxy Amide aldehyde->product acid Carboxylic Acid (R¹-COOH) acid->product isocyanide Isocyanide (R²-NC) isocyanide->product G cluster_0 Pancreas Insulin ↑ Insulin Secretion Glucose ↓ Blood Glucose Insulin->Glucose Glucagon ↓ Glucagon Release Food Food Intake GLP1_GIP GLP-1 & GIP (Incretin Hormones) Food->GLP1_GIP GLP1_GIP->Insulin GLP1_GIP->Glucagon DPPIV DPP-IV Enzyme GLP1_GIP->DPPIV Inactivation Inactive Inactive Metabolites DPPIV->Inactive Inhibitor Cyanopyrrolidine-based Inhibitor Inhibitor->DPPIV Inhibition

References

Application Notes and Protocols for the Scalable Synthesis of (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scalable synthesis of (R)-1-Boc-2-cyanopyrrolidine, a key chiral intermediate in the development of various pharmaceutical compounds. The protocols outlined below focus on methods suitable for industrial applications, emphasizing scalability, efficiency, and purity. Two primary synthetic routes are presented: a classical chemical approach and a biocatalytic alternative, offering a greener and highly selective option.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The chiral purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, robust and scalable synthetic methods that ensure high enantiomeric excess are of paramount importance for industrial production.

This application note details two effective strategies for the synthesis of this compound:

  • A two-step chemical synthesis starting from commercially available Boc-D-proline. This method involves the formation of an intermediate amide followed by dehydration.

  • A biocatalytic approach utilizing an aldoxime dehydratase enzyme. This method represents a more sustainable and highly enantioselective alternative to traditional chemical methods.

Chemical Synthesis Pathway

The chemical synthesis of this compound from Boc-D-proline is a reliable two-step process. The first step involves the conversion of the carboxylic acid to a primary amide, followed by a dehydration step to yield the target nitrile.

G Boc-D-proline Boc-D-proline Intermediate_Amide (R)-1-Boc-pyrrolidine-2-carboxamide Boc-D-proline->Intermediate_Amide Amidation Final_Product This compound Intermediate_Amide->Final_Product Dehydration

Caption: Chemical synthesis pathway for this compound.

Experimental Protocols

Method 1: Two-Step Chemical Synthesis

Step 1: Synthesis of (R)-1-Boc-pyrrolidine-2-carboxamide

This step involves the activation of the carboxylic acid of Boc-D-proline and subsequent reaction with ammonia.

  • Materials and Reagents:

    • Boc-D-proline

    • N-methylmorpholine (NMM)

    • Isobutyl chloroformate

    • Tetrahydrofuran (THF), anhydrous

    • Ammonium hydroxide (NH₄OH) solution

    • Dichloromethane (CH₂Cl₂)

    • 1M Hydrochloric acid (HCl)

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • To a solution of Boc-D-proline (1.0 eq) in anhydrous THF, add N-methylmorpholine (1.05 eq) at -15 °C.

    • Slowly add isobutyl chloroformate (1.05 eq) while maintaining the temperature at -15 °C.

    • Stir the reaction mixture at this temperature for 30 minutes.

    • Slowly add a solution of ammonium hydroxide (excess) and allow the reaction to warm to room temperature.

    • Stir for an additional 2-4 hours until the reaction is complete (monitored by TLC or HPLC).

    • Partition the reaction mixture between dichloromethane and water.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-1-Boc-pyrrolidine-2-carboxamide.

Step 2: Dehydration to this compound

This step utilizes a dehydrating agent to convert the primary amide to the nitrile.

  • Materials and Reagents:

    • (R)-1-Boc-pyrrolidine-2-carboxamide

    • Cyanuric chloride or Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated sodium carbonate (Na₂CO₃) solution

    • Saturated sodium chloride (brine) solution

    • Sodium sulfate (Na₂SO₄), anhydrous

  • Procedure:

    • Dissolve (R)-1-Boc-pyrrolidine-2-carboxamide (1.0 eq) in anhydrous DMF.

    • Add cyanuric chloride (0.6 eq) or phosphorus oxychloride (0.7 eq) portion-wise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours until the reaction is complete (monitored by TLC or HPLC).

    • Quench the reaction by carefully adding ice-water.

    • Partition the mixture between ethyl acetate and water.

    • Wash the organic layer with saturated sodium carbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or distillation for industrial scale.

Quantitative Data Summary
ParameterStep 1: AmidationStep 2: DehydrationOverall
Starting Material Boc-D-proline(R)-1-Boc-pyrrolidine-2-carboxamideBoc-D-proline
Typical Yield 90-95%85-90%76-85%
Purity (crude) >95%>90%-
Purity (after purification) ->99%>99%
Enantiomeric Excess >99%>99%>99%
Typical Reaction Time 2-4 hours1-3 hours3-7 hours

Biocatalytic Synthesis: A Green Alternative

The use of enzymes in chemical synthesis is a rapidly growing field, offering high selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of chiral nitriles, aldoxime dehydratases (Oxd) have emerged as powerful biocatalysts. This route involves the enzymatic dehydration of the corresponding aldoxime, which can be prepared from the chiral aldehyde precursor.

G Boc-D-prolinal Boc-D-prolinal Aldoxime (R)-N-Boc-prolinal oxime Boc-D-prolinal->Aldoxime Oximation Final_Product This compound Aldoxime->Final_Product Enzymatic Dehydration (Aldoxime Dehydratase)

Caption: Biocatalytic synthesis pathway for this compound.

Experimental Protocol

Method 2: Biocatalytic Dehydration

Step 1: Synthesis of (R)-N-Boc-prolinal oxime

  • Materials and Reagents:

    • (R)-N-Boc-prolinal

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium bicarbonate (NaHCO₃) or other suitable base

    • Ethanol or other suitable solvent

    • Water

  • Procedure:

    • Dissolve (R)-N-Boc-prolinal (1.0 eq) in ethanol.

    • Add a solution of hydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq) in water.

    • Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC or HPLC).

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the aldoxime.

Step 2: Enzymatic Dehydration

  • Materials and Reagents:

    • (R)-N-Boc-prolinal oxime

    • Aldoxime dehydratase (Oxd) - commercially available or produced recombinantly

    • Phosphate buffer (e.g., pH 7.0)

    • Co-solvent (e.g., DMSO, optional)

  • Procedure:

    • Prepare a solution of (R)-N-Boc-prolinal oxime in phosphate buffer. A co-solvent may be used to improve solubility.

    • Add the aldoxime dehydratase enzyme (typically as a whole-cell lysate or purified enzyme).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by HPLC.

    • Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or short-path distillation.

Quantitative Data Summary for Biocatalytic Route
ParameterStep 1: OximationStep 2: Enzymatic DehydrationOverall
Starting Material (R)-N-Boc-prolinal(R)-N-Boc-prolinal oxime(R)-N-Boc-prolinal
Typical Yield >95%>90%>85%
Purity (crude) >95%>95%-
Purity (after purification) ->99.5%>99.5%
Enantiomeric Excess >99%>99.5%>99.5%
Typical Reaction Time 1-2 hours12-24 hours13-26 hours

Industrial Scale-Up Considerations

Transitioning from laboratory-scale synthesis to industrial production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

G cluster_0 Process Development cluster_1 Key Considerations Lab_Scale Laboratory Scale (grams) Pilot_Plant Pilot Plant (kilograms) Lab_Scale->Pilot_Plant Industrial_Production Industrial Production (tons) Pilot_Plant->Industrial_Production Safety Safety Cost Cost Efficiency Efficiency Purification Purification

Caption: Key considerations for scaling up the synthesis process.

  • Reaction Conditions:

    • Temperature Control: Large-scale reactions are often exothermic. Efficient heat exchange systems are crucial to maintain optimal reaction temperatures and prevent runaway reactions.

    • Mixing: Homogeneous mixing is critical for consistent reaction rates and yields. Industrial reactors are equipped with powerful agitators to ensure efficient mixing of reactants.

    • Reagent Addition: The rate of reagent addition must be carefully controlled on a large scale to manage heat generation and maintain reaction selectivity.

  • Work-up and Purification:

    • Extraction: Liquid-liquid extraction is a common work-up procedure. For industrial scale, continuous extraction or counter-current extraction methods are more efficient than batch extractions.

    • Crystallization: Crystallization is a highly effective and scalable purification method for solid products. Careful selection of solvents and optimization of cooling profiles are necessary to obtain high purity and good crystal morphology.

    • Distillation: For liquid products like this compound, fractional distillation under reduced pressure is a viable large-scale purification technique to remove non-volatile impurities.

  • Biocatalytic Route Considerations:

    • Enzyme Production and Immobilization: For industrial applications, the cost-effective production of the aldoxime dehydratase is essential. Immobilization of the enzyme on a solid support can facilitate its recovery and reuse, significantly reducing costs.

    • Process Optimization: Parameters such as substrate loading, enzyme concentration, pH, and temperature need to be optimized for large-scale bioreactors to maximize productivity.

Conclusion

The scalable synthesis of this compound is achievable through both robust chemical methods and innovative biocatalytic routes. The choice of method will depend on specific industrial requirements, including cost, available equipment, and sustainability goals. The detailed protocols and considerations provided in this document serve as a comprehensive guide for researchers and drug development professionals to successfully produce this critical chiral intermediate for pharmaceutical applications.

Application Notes and Protocols for the One-Pot Synthesis of Vildagliptin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. The synthesis of Vildagliptin has been a subject of extensive research to develop efficient, cost-effective, and scalable manufacturing processes. This document provides detailed application notes and protocols for a one-pot synthesis of Vildagliptin, a method that enhances process efficiency by reducing the number of intermediate isolation steps. The protocols described herein are based on the reaction of a haloacetylated-2-cyanopyrrolidine derivative with 3-amino-1-adamantanol.

Note on Stereochemistry: The biologically active enantiomer of Vildagliptin is the (S)-enantiomer. The following protocols are designed for the synthesis of (S)-Vildagliptin, which requires the use of (S)-2-cyanopyrrolidine derivatives. The user's request specified (R)-1-Boc-2-cyanopyrrolidine as the starting material. A direct one-pot synthesis from the (R)-enantiomer to (S)-Vildagliptin is not feasible without multiple steps including deprotection and inversion of stereochemistry, which would not constitute a one-pot reaction. Therefore, the following protocols assume the use of the corresponding (S)-enantiomer precursor.

Reaction Scheme

The core of the Vildagliptin synthesis involves the N-alkylation of 3-amino-1-adamantanol with a haloacetylated pyrrolidine derivative. A common and efficient precursor is (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine. The overall reaction is depicted below:

Caption: General reaction scheme for Vildagliptin synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported protocols for the synthesis of Vildagliptin.

Table 1: Reaction Conditions and Yields

Reference/MethodStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Method 1[1](S)-1-(2-chloroacetyl)-2-cyanopyrrolidineK₂CO₃, KI2-ButanoneReflux47798.17 (HPLC)
Method 2[2](S)-pyrrolidine-2-carbonitrile trifluoroacetate & bromoacetyl bromideDiisopropylethylamine, Tetrabutylammonium iodideChloroform0 to RT1069Not specified
Method 3[2](S)-pyrrolidine-2-carbonitrile trifluoroacetate & bromoacetyl bromideTriethylamine, Tetrabutylammonium iodideDichloromethane0 to RT6-2463Not specified
Method 4[3](S)-1-(2-chloroacetyl)-2-cyanopyrrolidineK₂CO₃, KITetrahydrofuran<0 to 101.5-2.5Not specifiedNot specified
Method 5[4]1-Chloroacetyl-(S)-2-cyanopyrrolidineK₂CO₃, KI2-Butanone / DMF35-401.25Not specified>99 (HPLC)

Table 2: Reagent Molar Ratios

ReagentMethod 1 (Molar Ratio)Method 2 (Molar Ratio)
(S)-1-(haloacetyl)-2-cyanopyrrolidine derivative11
3-amino-1-adamantanol0.471
Base (K₂CO₃ / Organic Amine)1.891
Catalyst (KI / Tetrabutylammonium iodide)0.020.05-1

Experimental Protocols

The following are detailed experimental protocols for the one-pot synthesis of Vildagliptin.

Protocol 1: Synthesis using Potassium Carbonate in 2-Butanone[1]

Materials:

  • (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine

  • 3-amino-1-adamantanol

  • Potassium carbonate (K₂CO₃)

  • Potassium iodide (KI)

  • 2-Butanone (MEK)

  • Ethyl acetate

  • Methanol

Procedure:

  • To a suitable reaction vessel, add 3-amino-1-adamantanol (1 equivalent), 2-butanone (15 mL per gram of 3-amino-1-adamantanol), potassium carbonate (4 equivalents), and potassium iodide (0.05 equivalents).

  • Stir the resulting suspension.

  • Add (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (2.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain a residue.

  • Recrystallize the crude product from a mixture of ethyl acetate and methanol (1:1 v/v) to afford pure Vildagliptin.

Protocol 2: Synthesis using Organic Base in a Halogenated Solvent[2]

Materials:

  • (S)-pyrrolidine-2-carbonitrile trifluoroacetate

  • Bromoacetyl bromide

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 3-amino-1-adamantanol

  • Tetrabutylammonium iodide (TBAI)

  • Anhydrous Chloroform or Dichloromethane (DCM)

  • Ethyl acetate

  • Petroleum ether

Procedure:

  • Under a nitrogen atmosphere, add bromoacetyl bromide (1 equivalent) to a reaction vessel containing anhydrous chloroform or DCM.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of (S)-pyrrolidine-2-carbonitrile trifluoroacetate (1 equivalent) and DIPEA or TEA (as required) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 6-10 hours.

  • To the same reaction mixture, add TBAI (0.05-1 equivalent), followed by the dropwise addition of 3-amino-1-adamantanol (1 equivalent) and an additional portion of the organic base.

  • Stir the reaction at room temperature to 40°C for 24-72 hours.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to dryness.

  • Recrystallize the crude product from ethyl acetate-petroleum ether to yield Vildagliptin.

Visualizations

Experimental Workflow Diagram

One_Pot_Vildagliptin_Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Charge Reactor with 3-amino-1-adamantanol, Base, and Solvent add_pyrrolidine Add (S)-1-(haloacetyl)-2-cyanopyrrolidine start->add_pyrrolidine Stir mixture react Heat to Reaction Temperature (e.g., Reflux) add_pyrrolidine->react monitor Monitor Reaction by TLC/HPLC react->monitor Maintain for specified time cool Cool to Room Temperature monitor->cool Reaction complete filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate filter->concentrate recrystallize Recrystallize from suitable solvent(s) concentrate->recrystallize dry Dry the Final Product recrystallize->dry end Pure Vildagliptin dry->end

Caption: Workflow for the one-pot synthesis of Vildagliptin.

Conclusion

The one-pot synthesis of Vildagliptin from (S)-1-(haloacetyl)-2-cyanopyrrolidine and 3-amino-1-adamantanol offers a streamlined and efficient route to this important pharmaceutical agent. The protocols provided herein, derived from published literature, offer researchers and drug development professionals a solid foundation for further development and optimization. Careful control of reaction parameters and appropriate purification techniques are crucial for obtaining high yields and purity of the final product.

References

Application Notes and Protocols: Functionalization of the Cyano Group in (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the cyano group in (R)-1-Boc-2-cyanopyrrolidine, a versatile chiral building block in medicinal chemistry. The following sections describe key transformations, including reduction to a primary amine, hydrolysis to a carboxamide, [3+2] cycloaddition to a tetrazole, and the addition of Grignard reagents to form ketones.

Reduction of the Cyano Group to a Primary Amine

The reduction of the nitrile functionality in this compound to a primary amine, yielding (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, is a fundamental transformation for introducing a key basic moiety. This can be effectively achieved using powerful hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Sodium Sulfate (Na₂SO₄)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water.

  • The resulting granular precipitate is filtered off and washed thoroughly with diethyl ether.

  • The combined organic filtrates are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • The crude product is purified by column chromatography on silica gel to afford (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate.

Table 1: Representative Data for the Reduction of Nitriles to Amines

Reducing AgentSolventTemperatureTime (h)Yield (%)Reference
LiAlH₄THFReflux4-685-95General procedure
H₂/Raney NiMethanolRoom Temp1280-90General procedure

Note: Yields are representative for the reduction of nitriles and may vary for the specific substrate.

Reduction_Workflow cluster_setup Reaction Setup cluster_workup Workup and Purification Start This compound ReactionVessel Reaction Vessel (0°C to Reflux) Start->ReactionVessel Add dropwise LiAlH4 LiAlH₄ in THF LiAlH4->ReactionVessel Quench Quench (H₂O, NaOH) ReactionVessel->Quench After 4-6h Filter Filtration Quench->Filter Extract Extraction Filter->Extract Dry Drying (Na₂SO₄) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify End (R)-tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate Purify->End

Caption: Workflow for the Reduction of this compound.

Hydrolysis of the Cyano Group to a Carboxamide

The partial hydrolysis of the cyano group to a primary amide provides (R)-1-Boc-pyrrolidine-2-carboxamide, a valuable intermediate for peptide synthesis and other derivatizations. This transformation can be achieved under controlled acidic or basic conditions. A common method involves the use of a peroxide source under basic conditions.

Experimental Protocol: Hydrolysis to Carboxamide

Materials:

  • This compound

  • Hydrogen Peroxide (H₂O₂, 30% aqueous solution)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.

  • Add potassium carbonate (1.5 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 30% aqueous hydrogen peroxide (3.0 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield (R)-1-Boc-pyrrolidine-2-carboxamide.

Table 2: Representative Data for Nitrile Hydrolysis to Amide

Reagent SystemSolventTemperatureTime (h)Yield (%)Reference
H₂O₂ / K₂CO₃DMSORT12-1670-85General procedure
H₂SO₄ (conc.)Water80-100°C2-465-80General procedure

Note: Yields are representative for nitrile hydrolysis and may vary for the specific substrate.

Hydrolysis_Pathway Start This compound Intermediate Intermediate Start->Intermediate H₂O₂, K₂CO₃ DMSO, RT Product (R)-1-Boc-pyrrolidine- 2-carboxamide Intermediate->Product

Caption: Reaction pathway for the hydrolysis of the cyano group.

[3+2] Cycloaddition to a Tetrazole

The [3+2] cycloaddition of the nitrile with an azide source, typically sodium azide, is an efficient method to synthesize 5-substituted tetrazoles. These heterocycles are important in medicinal chemistry as bioisosteres of carboxylic acids.[1][2]

Experimental Protocol: Synthesis of (R)-tert-butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • 1M Hydrochloric Acid (HCl)

  • Brine

  • Distilled Water

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain (R)-tert-butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate.

Table 3: Representative Data for Tetrazole Synthesis from Nitriles

Azide SourceCatalyst/AdditiveSolventTemperature (°C)Time (h)Yield (%)Reference
NaN₃NH₄ClDMF80-10012-2480-95[2]
NaN₃ZnBr₂H₂O1001285-98General procedure
TMSN₃Dibutyltin oxideToluene1102475-90General procedure

Note: Yields are representative for tetrazole synthesis from nitriles and may vary for the specific substrate.

Cycloaddition_Pathway Nitrile This compound Reaction [3+2] Cycloaddition (DMF, NH₄Cl, 80-100°C) Nitrile->Reaction Azide NaN₃ Azide->Reaction Product (R)-tert-butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate Reaction->Product

Caption: [3+2] Cycloaddition for tetrazole synthesis.

Addition of Grignard Reagents to the Cyano Group

The addition of organometallic reagents, such as Grignard reagents, to the cyano group, followed by acidic workup, provides a route to ketones. This reaction allows for the introduction of a new carbon-carbon bond at the 2-position of the pyrrolidine ring.

Experimental Protocol: Synthesis of a Ketone via Grignard Addition

Materials:

  • This compound

  • Grignard reagent (e.g., Phenylmagnesium bromide, 3.0 M in diethyl ether)

  • Anhydrous Diethyl Ether or THF

  • Anhydrous Toluene

  • 1M Hydrochloric Acid (HCl)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent (1.2 equivalents) dropwise via an addition funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and slowly quench by the addition of 1M HCl.

  • Stir the mixture vigorously for 30 minutes to hydrolyze the intermediate imine.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ketone by column chromatography.

Table 4: Representative Data for Grignard Addition to Nitriles

Grignard ReagentSolventTemperatureTime (h)Yield (%)Reference
Phenylmagnesium bromideDiethyl EtherRT2-460-75General procedure
Ethylmagnesium bromideTHFRT2-455-70General procedure
Methylmagnesium iodideDiethyl EtherRT2-465-80General procedure

Note: Yields are representative for the addition of Grignard reagents to nitriles to form ketones and may vary for the specific substrate.

Grignard_Workflow cluster_reaction Grignard Addition cluster_hydrolysis Hydrolysis and Workup Nitrile This compound Addition Addition Reaction (Anhydrous Ether, 0°C to RT) Nitrile->Addition Grignard Grignard Reagent (e.g., PhMgBr) Grignard->Addition Imine Intermediate Imine Addition->Imine Hydrolysis Acidic Workup (1M HCl) Imine->Hydrolysis Extraction Extraction and Washing Hydrolysis->Extraction Purification Purification Extraction->Purification Ketone Ketone Product Purification->Ketone

Caption: Workflow for the Grignard reaction with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-1-Boc-2-cyanopyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this valuable chiral building block.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound, which typically starts from (R)-1-Boc-proline.

Issue 1: Low Yield in the Conversion of (R)-1-Boc-proline to (R)-1-Boc-prolinamide

Question: My yield for the amidation of (R)-1-Boc-proline is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields in this step are often attributed to several factors:

  • Incomplete Activation of the Carboxylic Acid: The conversion of the carboxylic acid to a more reactive species (like a mixed anhydride or an active ester) is crucial. Ensure that the activating agent (e.g., ethyl chloroformate, isobutyl chloroformate) is added at the correct temperature (typically 0 °C) and that the reaction time is sufficient for complete activation before adding the ammonia source.

  • Side Reactions: The activated carboxylic acid can be susceptible to side reactions if the nucleophile (ammonia) is not introduced promptly. Maintaining a low temperature during activation and subsequent amidation can minimize these side reactions.

  • Work-up Issues: (R)-1-Boc-prolinamide has some water solubility. During the aqueous work-up, the product can be partially lost to the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and consider performing multiple extractions. Saturating the aqueous layer with sodium chloride (brine) can also improve extraction efficiency.

  • Racemization: While less common under standard amidation conditions, prolonged exposure to harsh bases or high temperatures could potentially lead to some degree of racemization at the C2 position. It is advisable to use mild bases like triethylamine or N-methylmorpholine and to maintain low reaction temperatures.[1]

Issue 2: Inefficient Dehydration of (R)-1-Boc-prolinamide to this compound

Question: The dehydration of my (R)-1-Boc-prolinamide is sluggish or results in a low yield of the desired nitrile. What are the common pitfalls?

Answer: The dehydration of the primary amide to the nitrile is a critical step. Here are some common issues and solutions:

  • Choice of Dehydrating Agent: The choice of dehydrating agent is crucial, especially with the acid-sensitive Boc-protecting group.

    • Harsh Reagents: Strong dehydrating agents that generate strongly acidic byproducts (e.g., POCl₃, SOCl₂) can lead to partial or complete cleavage of the Boc group. If using these reagents, careful control of reaction temperature and the use of a suitable base to neutralize the generated acid are critical.

    • Mild Reagents: The Burgess reagent is a mild and selective dehydrating agent that is well-suited for substrates with sensitive functional groups like the Boc group.[2][3][4][5] Another effective and mild method involves using trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine or triethylamine .

  • Incomplete Reaction: The reaction may not go to completion due to insufficient equivalents of the dehydrating agent or inadequate reaction time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting amide.

  • Side Product Formation: Over-dehydration or side reactions with the pyrrolidine ring are possible under harsh conditions. Using milder reagents and maintaining the recommended reaction temperature can minimize these issues.

  • Purification Challenges: The final product, this compound, is a relatively low-melting solid.[6] Purification by column chromatography on silica gel is a common method. However, care should be taken during solvent removal to avoid loss of the product due to volatility.

Issue 3: Presence of Impurities in the Final Product

Question: My final this compound product is impure. What are the likely contaminants and how can I remove them?

Answer: Common impurities can include:

  • Unreacted (R)-1-Boc-prolinamide: This indicates an incomplete dehydration reaction. If the impurity is present in a significant amount, it may be necessary to re-subject the mixture to the dehydration conditions or to improve the purification method. Careful column chromatography should separate the more polar amide from the nitrile.

  • Boc-deprotected byproducts: If harsh dehydrating conditions were used, you might have impurities resulting from the loss of the Boc group. These are typically more polar and can be removed by chromatography or an acidic wash during work-up (though this may also affect the desired product if it is not handled carefully).

  • Solvent Residues: Ensure the final product is thoroughly dried under vacuum to remove any residual solvents from the reaction or purification steps.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and highest-yielding method for the dehydration of (R)-1-Boc-prolinamide?

A1: While several methods exist, the use of the Burgess reagent is often cited as a very mild and efficient method for the dehydration of amides, especially for substrates containing sensitive protecting groups like Boc.[2][3][5] It operates under neutral conditions, minimizing the risk of side reactions such as racemization or deprotection. Another highly effective method is the use of trifluoroacetic anhydride (TFAA) with pyridine or triethylamine .

Q2: How can I confirm the stereochemical purity of my final product?

A2: The enantiomeric purity of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC) .[] This technique uses a chiral stationary phase to separate the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (ee).

Q3: What are the recommended storage conditions for this compound?

A3: this compound is a low-melting solid and should be stored in a cool, dry place.[6] Refrigeration at 2-8 °C is recommended to ensure its long-term stability.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of (R)-1-Boc-prolinamide
ParameterMethod A: Mixed Anhydride
Starting Material (R)-1-Boc-proline
Reagents Ethyl chloroformate, Triethylamine, Ammonia
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Typical Yield 85-95%
Table 2: Comparison of Dehydration Methods for (R)-1-Boc-prolinamide
ParameterMethod A: Burgess ReagentMethod B: TFAA/PyridineMethod C: Cyanuric Chloride
Starting Material (R)-1-Boc-prolinamide(R)-1-Boc-prolinamide(R)-1-Boc-prolinamide
Reagents Burgess reagentTrifluoroacetic anhydride, PyridineCyanuric chloride, Triethylamine
Solvent Tetrahydrofuran (THF)Dichloromethane (DCM)Dichloromethane (DCM)
Temperature Reflux0 °C to room temperature0 °C to room temperature
Reaction Time 12-24 hours1-3 hours2-4 hours
Typical Yield >90%80-90%~85%[2]

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Boc-prolinamide from (R)-1-Boc-proline
  • Dissolve (R)-1-Boc-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.1 eq) and stir for 10 minutes.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature at 0 °C. A white precipitate of triethylammonium chloride will form.

  • Stir the reaction mixture at 0 °C for 1 hour to ensure complete formation of the mixed anhydride.

  • Bubble ammonia gas through the reaction mixture or add a solution of ammonia in THF at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-1-Boc-prolinamide.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Dehydration of (R)-1-Boc-prolinamide using Burgess Reagent
  • Dissolve (R)-1-Boc-prolinamide (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Add Burgess reagent (1.2-1.5 eq) in one portion.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 3: Dehydration of (R)-1-Boc-prolinamide using Trifluoroacetic Anhydride (TFAA) and Pyridine
  • Dissolve (R)-1-Boc-prolinamide (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add pyridine (2.0-3.0 eq).

  • Slowly add trifluoroacetic anhydride (1.1-1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Quench the reaction by slowly adding water.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Visualizations

SynthesisWorkflow cluster_0 Step 1: Amidation cluster_1 Step 2: Dehydration Start (R)-1-Boc-proline Amide (R)-1-Boc-prolinamide Start->Amide 1. EtOCOCl, Et3N 2. NH3 Nitrile This compound Amide_ref->Nitrile Dehydrating Agent (e.g., Burgess Reagent) TroubleshootingDehydration Start Low Yield in Dehydration? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Check TLC/LC-MS Side_Reactions Side Reactions? Start->Side_Reactions Analyze byproducts Purification_Issues Purification Issues? Start->Purification_Issues Review purification method Increase_Reagent Increase equivalents of dehydrating agent Incomplete_Reaction->Increase_Reagent Yes Prolong_Time Prolong reaction time Incomplete_Reaction->Prolong_Time Yes Use_Mild_Reagent Use milder reagent (e.g., Burgess Reagent) Side_Reactions->Use_Mild_Reagent Yes Control_Temp Control temperature carefully Side_Reactions->Control_Temp Yes Optimize_Chroma Optimize chromatography (gradient, solvent system) Purification_Issues->Optimize_Chroma Yes Careful_Evap Careful solvent evaporation (low temp/pressure) Purification_Issues->Careful_Evap Yes

References

Side reactions in the preparation of (R)-1-Boc-2-cyanopyrrolidine from Boc-D-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of (R)-1-Boc-2-cyanopyrrolidine from Boc-D-proline.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: We are experiencing a low overall yield in the two-step synthesis of this compound. What are the likely causes and how can we optimize the reaction?

Answer: A low overall yield can stem from issues in either the amide formation or the dehydration step. Here’s a breakdown of potential causes and solutions for each stage:

Step 1: Amide Formation (Boc-D-proline to Boc-D-prolinamide)

  • Incomplete reaction: The activation of the carboxylic acid may be inefficient, or the coupling reaction may not have gone to completion.

    • Solution: Ensure all reagents are anhydrous, as moisture can quench activated intermediates. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of Boc-D-proline. Consider extending the reaction time or moderately increasing the amount of the coupling agent.

  • Sub-optimal coupling reagents: The choice of coupling reagent and additives is critical.

    • Solution: For sterically hindered amino acids like proline, stronger coupling agents may be necessary. However, be mindful of racemization risks (see Issue 2). A common choice is a carbodiimide like EDC or DIC in the presence of an additive like HOBt or HOAt.

Step 2: Dehydration of Boc-D-prolinamide

  • Ineffective dehydrating agent: The chosen dehydrating agent may not be potent enough, or the reaction conditions may not be optimal.

    • Solution: A variety of dehydrating agents can be used, such as trifluoroacetic anhydride (TFAA) with pyridine, phosphorous oxychloride (POCl₃), or Burgess reagent. The choice of reagent and reaction temperature can significantly impact the yield. It may be necessary to screen different dehydrating agents and conditions to find the most effective combination for your specific setup.

  • Product degradation: The desired nitrile product may be unstable under the reaction or work-up conditions.

    • Solution: Ensure the work-up procedure is performed promptly and at a low temperature if the product is suspected to be thermally labile. Neutralize any acidic or basic reagents carefully.

Issue 2: Presence of the (S)-enantiomer impurity in the final product.

Question: Chiral HPLC analysis of our final product, this compound, shows a significant peak for the undesired (S)-enantiomer. What is causing this racemization and how can we prevent it?

Answer: Racemization is a known side reaction for proline derivatives, particularly during the activation of the carboxyl group in the amide formation step.

  • Mechanism of Racemization: The activation of the carboxyl group can lead to the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity.

  • Contributing Factors and Solutions:

    • Coupling Reagents and Additives: The combination of a carbodiimide (like DIC) with HOBt, especially in a solvent like DMF, has been shown to increase the rate of proline racemization.[1][2]

    • Solvent: Dichloromethane (DCM) is often a better choice of solvent than DMF to minimize racemization when using carbodiimide coupling agents.[2]

    • Base: The use of strong, non-hindered bases can promote racemization. Employing a sterically hindered base like 2,4,6-collidine or a weaker base can mitigate this issue.[2]

    • Temperature: Elevated temperatures can accelerate racemization. It is advisable to conduct the coupling reaction at room temperature or below (e.g., 0°C).[2]

Issue 3: Formation of an unexpected byproduct with a similar mass to the starting material during amide formation.

Question: During the synthesis of Boc-D-prolinamide, we observe a significant amount of a byproduct that is difficult to separate from the desired amide. What could this be?

Answer: A common side reaction, particularly if the reaction is overheated or if certain coupling reagents are used, is the formation of a diketopiperazine. This occurs if the Boc-protecting group is prematurely cleaved and the resulting free amine of a second Boc-D-proline molecule attacks the activated carboxyl group of another. However, a more likely scenario in the context of amide formation with ammonia is the intramolecular cyclization of the activated Boc-D-proline, though this is less common. Another possibility is the formation of N-acylurea if a carbodiimide coupling agent is used and the activated intermediate reacts with another molecule of the carbodiimide.

  • Solution: To minimize byproduct formation, maintain a low reaction temperature and ensure the slow addition of the coupling agent. Proper purification by column chromatography should effectively separate the desired amide from these byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the typical two-step procedure for preparing this compound from Boc-D-proline?

A1: The synthesis is generally a two-step process:

  • Amide Formation: Boc-D-proline is coupled with an ammonia source (e.g., ammonia solution, or generated in situ from an ammonium salt) using a suitable coupling agent to form Boc-D-prolinamide.

  • Dehydration: The resulting primary amide, Boc-D-prolinamide, is then dehydrated using a reagent like TFAA/pyridine or POCl₃ to yield the target nitrile, this compound.

Q2: Which analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A2:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for monitoring the consumption of starting materials and the formation of the product in both steps.

  • Purity Assessment: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Enantiomeric Purity: Chiral HPLC is essential to determine the enantiomeric excess of the final this compound and quantify any racemization that may have occurred.

Q3: Are there any specific safety precautions to consider during this synthesis?

A3: Yes, several reagents used in this synthesis are hazardous:

  • Coupling Agents: Many coupling agents are sensitizers and should be handled with care in a well-ventilated fume hood.

  • Dehydrating Agents: Reagents like TFAA and POCl₃ are highly corrosive and react violently with water. They should be handled with extreme caution, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Anhydrous solvents are often required, and appropriate handling procedures for flammable and potentially toxic solvents should be followed.

Quantitative Data

The extent of racemization during the critical amide formation step is highly dependent on the reaction conditions. The following table summarizes the qualitative impact of different parameters on the formation of the undesired (S)-enantiomer.

ParameterCondition A (Low Racemization)Condition B (High Racemization)Rationale
Coupling Reagent Mixed Anhydride (e.g., with isobutyl chloroformate)Carbodiimide (e.g., DIC/HOBt)Carbodiimide activation in the presence of HOBt can promote the formation of a racemization-prone intermediate.[1][2]
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)DMF can facilitate the formation of the oxazolone intermediate that leads to racemization.[2]
Base Sterically hindered base (e.g., 2,4,6-collidine)Non-hindered base (e.g., Triethylamine)Steric hindrance reduces the ability of the base to abstract the α-proton.[2]
Temperature 0°C to Room TemperatureElevated Temperature (>25°C)Higher temperatures provide the activation energy needed for racemization to occur at a faster rate.[2]

Experimental Protocols

Protocol 1: Synthesis of (R)-1-Boc-2-carboxamidopyrrolidine

  • Dissolve Boc-D-proline (1 equivalent) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add N-methylmorpholine (1.1 equivalents).

  • Slowly add isobutyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5°C. A white precipitate of N-methylmorpholine hydrochloride will form.

  • Stir the reaction mixture at 0°C for 30 minutes to form the mixed anhydride.

  • In a separate flask, prepare a solution of aqueous ammonia (e.g., 28-30%, 2-3 equivalents) and cool it to 0°C.

  • Slowly add the mixed anhydride solution to the cold ammonia solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates completion.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-D-prolinamide, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Dehydration to this compound

  • Dissolve the crude Boc-D-prolinamide (1 equivalent) in anhydrous DCM and cool to 0°C.

  • Add anhydrous pyridine (2.5 equivalents).

  • Slowly add trifluoroacetic anhydride (TFAA, 1.5 equivalents) dropwise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1-2 hours, monitoring by TLC/LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Visualizations

SynthesisWorkflow Boc_Proline Boc-D-proline Amide_Formation Step 1: Amide Formation (Coupling with NH3 source) Boc_Proline->Amide_Formation Prolinamide Boc-D-prolinamide Amide_Formation->Prolinamide Dehydration Step 2: Dehydration (e.g., TFAA/Pyridine) Prolinamide->Dehydration Cyanopyrrolidine This compound Dehydration->Cyanopyrrolidine

Caption: Overall workflow for the synthesis of this compound.

RacemizationMechanism cluster_0 Racemization Pathway cluster_1 Desired Reaction cluster_2 Undesired Product Formation Activated_Acid Activated (R)-Boc-Proline (e.g., O-acylisourea) Oxazolone 5(4H)-Oxazolone Intermediate (Achiral) Activated_Acid->Oxazolone Cyclization Activated_Acid_Desired Activated (R)-Boc-Proline Enolate Enolate Intermediate Oxazolone->Enolate Proton Abstraction Oxazolone_Undesired 5(4H)-Oxazolone Intermediate Base Base Base->Enolate Proton_Abstraction - H+ Enolate->Oxazolone Reprotonation Enolate->Proton_Abstraction Ammonia NH3 Desired_Amide (R)-Boc-Prolinamide Ammonia->Desired_Amide Activated_Acid_Desired->Desired_Amide Undesired_Amide (S)-Boc-Prolinamide Ammonia_Undesired NH3 Ammonia_Undesired->Undesired_Amide Oxazolone_Undesired->Undesired_Amide

Caption: Mechanism of racemization via the oxazolone intermediate.

TroubleshootingWorkflow cluster_solutions_amide Amide Formation Solutions cluster_solutions_dehydration Dehydration Solutions Start Low Yield or Purity Issue Check_Step Identify problematic step: Amide formation or Dehydration? Start->Check_Step Amide_Issue Amide Formation Issues Check_Step->Amide_Issue Amide Formation Dehydration_Issue Dehydration Issues Check_Step->Dehydration_Issue Dehydration Racemization_Check Racemization observed? Amide_Issue->Racemization_Check Incomplete_Reaction_Amide Incomplete Reaction? Amide_Issue->Incomplete_Reaction_Amide Incomplete_Reaction_Dehydration Incomplete Reaction? Dehydration_Issue->Incomplete_Reaction_Dehydration Racemization_Check->Incomplete_Reaction_Amide No Change_Solvent Change solvent to DCM Racemization_Check->Change_Solvent Yes Optimize_Coupling Optimize coupling agent/ reaction time Incomplete_Reaction_Amide->Optimize_Coupling Yes Screen_Reagents Screen dehydrating agents Incomplete_Reaction_Dehydration->Screen_Reagents Yes Change_Base Use hindered base Change_Solvent->Change_Base Lower_Temp Lower reaction temperature Change_Base->Lower_Temp Optimize_Conditions Optimize time/temperature Screen_Reagents->Optimize_Conditions

References

Technical Support Center: Purification of (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of (R)-1-Boc-2-cyanopyrrolidine by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar compounds.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the column chromatography of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system (mobile phase) for the purification of this compound on silica gel?

A1: A common mobile phase for purifying Boc-protected pyrrolidines is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent such as ethyl acetate. The exact ratio will depend on the specific impurities present, but a starting point for gradient elution could be from 10% to 50% ethyl acetate in hexanes. For closely related compounds, solvent systems like methylene chloride/ethyl acetate have also been used. It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).

Q2: What are the potential sources of impurities in my sample of this compound?

A2: Impurities can originate from several sources during the synthesis and workup. These may include:

  • Starting materials: Unreacted precursors from the synthetic steps.

  • Byproducts: Compounds formed from side reactions.

  • Reagents and catalysts: Residual reagents or catalysts used in the synthesis.

  • Degradation products: The compound may degrade if exposed to harsh conditions (e.g., strong acids or bases, high temperatures).

  • Enantiomeric impurity: The presence of the (S)-enantiomer.

Q3: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

A3: If this compound or a polar impurity is not moving from the baseline, the eluent is not polar enough. You can try adding a small amount of a more polar solvent, such as methanol, to your ethyl acetate. For very polar compounds, a solvent system containing a small percentage of ammonia in methanol mixed with dichloromethane can be effective. Alternatively, consider using a different stationary phase like alumina or reverse-phase silica gel.

Q4: I am observing significant peak tailing in my collected fractions. What could be the cause and how can I fix it?

A4: Peak tailing can be caused by several factors:

  • Column overload: Too much sample has been loaded onto the column. Try reducing the amount of crude material purified.

  • Interactions with silica gel: The nitrile or Boc-carbonyl group may be interacting with acidic sites on the silica gel. Adding a small amount of a modifier like triethylamine to the mobile phase can help to mitigate these interactions.

  • Inappropriate mobile phase pH: If the mobile phase is buffered, ensure the pH is appropriate to keep the compound neutral.

  • Channeling in the column: This can happen if the column is not packed properly, leading to an uneven flow of the mobile phase.

Troubleshooting Common Problems

Symptom Possible Cause Suggested Solution
Low or No Recovery of Product The compound is too polar and is retained on the column.Increase the polarity of the mobile phase. Consider adding a modifier like methanol or a small amount of triethylamine.
The compound may have degraded on the silica gel.Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If it degrades, consider using a deactivated silica gel or a different stationary phase like alumina.
The compound is very volatile and was lost during solvent evaporation.Use lower temperatures and pressures during rotary evaporation. For small amounts, consider removing the solvent under a gentle stream of inert gas.
Co-elution of Impurities The polarity of the impurity is very similar to the product.Optimize the mobile phase using TLC with different solvent combinations. A shallower solvent gradient during the column chromatography may be necessary. For difficult separations, preparative HPLC could be an option.
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Irreproducible Results Inconsistent mobile phase preparation.Prepare fresh mobile phase for each purification and ensure accurate measurements of the solvent components.
Column packing is not consistent.Ensure a consistent and well-packed column for each run to avoid channeling.

Experimental Protocol: Column Chromatography of this compound

This is a representative protocol and may require optimization based on the specific impurity profile of the crude product.

1. Preparation of the Slurry and Packing the Column:

  • Select a glass column of an appropriate size for the amount of crude material to be purified.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for dry loading, dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

  • Carefully apply the sample to the top of the silica gel bed.

3. Elution and Fraction Collection:

  • Begin eluting with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound of interest.

  • Collect fractions in test tubes or other suitable containers.

4. Analysis of Fractions:

  • Monitor the elution of the compound by TLC.

  • Combine the fractions that contain the pure product.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table provides representative data for the purification of this compound. Actual values may vary depending on the specific experimental conditions and the nature of the impurities.

ParameterValueNotes
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard grade silica gel is typically sufficient.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)The optimal gradient should be determined by TLC analysis.
Typical Rf of Product 0.3 - 0.5In an optimized solvent system for good separation.
Typical Yield 80 - 95%Dependent on the purity of the crude material.
Purity after Column >98%As determined by GC or HPLC analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column Pour load_sample Load onto Column pack_column->load_sample dissolve_sample Dissolve Crude Product dissolve_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_symptoms Identify Symptom cluster_causes_recovery Potential Causes cluster_causes_elution Potential Causes cluster_causes_tailing Potential Causes cluster_solutions Solutions start Problem with Purification low_recovery Low/No Recovery start->low_recovery co_elution Co-elution of Impurities start->co_elution peak_tailing Peak Tailing start->peak_tailing too_polar Compound Too Polar low_recovery->too_polar degradation Degradation on Silica low_recovery->degradation similar_polarity Similar Polarity co_elution->similar_polarity wrong_solvent Suboptimal Solvent System co_elution->wrong_solvent overload Column Overload peak_tailing->overload silica_interaction Interaction with Silica peak_tailing->silica_interaction increase_polarity Increase Mobile Phase Polarity too_polar->increase_polarity change_stationary_phase Change Stationary Phase degradation->change_stationary_phase optimize_gradient Optimize Gradient / Different Solvents similar_polarity->optimize_gradient wrong_solvent->optimize_gradient reduce_load Reduce Sample Load overload->reduce_load add_modifier Add Mobile Phase Modifier (e.g., TEA) silica_interaction->add_modifier

Caption: Troubleshooting logic for common column chromatography issues.

Conditions for the removal of the Boc protecting group from 2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the removal of the tert-butyloxycarbonyl (Boc) protecting group from 2-cyanopyrrolidine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Boc deprotection of 2-cyanopyrrolidine?

The most common method for Boc deprotection is treatment with a strong acid.[1][2] Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is a widely used reagent for this purpose.[1][3] Another common method is using hydrogen chloride (HCl) in an organic solvent such as dioxane or ethyl acetate.[4][5]

Q2: My reaction is sluggish or incomplete. What could be the issue?

Several factors can contribute to an incomplete or slow reaction:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.[6]

  • Steric Hindrance: The bulky nature of the Boc group can sometimes hinder the reaction. More forceful conditions like higher temperatures or longer reaction times might be necessary.[6]

  • Solvent Effects: The choice of solvent can impact the reaction's effectiveness. While DCM is common, protic solvents like methanol can sometimes interfere.[6]

  • Poor Solubility: If the starting material is not fully dissolved in the solvent, the reaction will be slow and incomplete.[6]

Q3: I am observing side products. What could be causing them?

A primary concern during Boc deprotection is the formation of a tert-butyl cation intermediate, which can lead to unwanted side reactions.[7] This cation can alkylate nucleophilic sites on the substrate or solvent.[7] The nitrile group in 2-cyanopyrrolidine can also be susceptible to hydrolysis under strong acidic conditions, especially in the presence of water.

Q4: Are there milder alternatives to strong acids for Boc deprotection?

Yes, several milder methods are available, which are particularly useful if your molecule contains other acid-sensitive functional groups:[4]

  • Milder Protic Acids: Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be effective alternatives.[4]

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic method for Boc cleavage.[4]

  • Thermal Deprotection: In some cases, heating the Boc-protected compound, with or without a solvent, can effect deprotection.[4][8]

  • Other Non-Acidic Methods: For highly sensitive substrates, methods like using oxalyl chloride in methanol have been reported.[5]

Q5: How can I monitor the progress of the deprotection reaction?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the reaction.[4] The deprotected amine is more polar than the Boc-protected starting material and will have a lower Rf value.[4] Staining the TLC plate with ninhydrin can help visualize the free amine.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed analysis.[4]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reaction not starting or incomplete Insufficient acid strength or concentration.[6]Use a stronger acid system like HCl in dioxane.[4] Increase the concentration of the acid.
Low reaction temperature.[6]Gradually increase the reaction temperature while monitoring for side product formation.
Poor substrate solubility.[6]Try a different solvent or a co-solvent system to improve solubility.
Formation of t-butylated byproducts Alkylation by the t-butyl cation.[7]Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the t-butyl cation.
Nitrile group hydrolysis Presence of water in strong acidic conditions.Ensure anhydrous conditions by using dry solvents and reagents. Consider using a milder, non-aqueous deprotection method.
Degradation of other functional groups Substrate is sensitive to strong acids.[4]Switch to a milder deprotection method such as Lewis acids, thermal deprotection, or other non-acidic alternatives.[4]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolve the N-Boc-2-cyanopyrrolidine (1 equivalent) in anhydrous DCM (e.g., 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude product can be purified by an appropriate method, such as crystallization or chromatography.

Protocol 2: Deprotection using HCl in Dioxane
  • Dissolve the N-Boc-2-cyanopyrrolidine (1 equivalent) in a minimal amount of a suitable solvent like anhydrous dioxane or methanol.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[4]

  • Stir the mixture at room temperature for 1 to 4 hours.[4]

  • Monitor the reaction by TLC or LC-MS.[4]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[4]

Protocol 3: Deprotection using Zinc Bromide (ZnBr₂)
  • Dissolve the N-Boc-2-cyanopyrrolidine (1 equivalent) in anhydrous DCM (e.g., 0.1 M concentration).

  • Add zinc bromide (ZnBr₂) (approximately 2-4 equivalents) to the solution.[4]

  • Stir the mixture at room temperature. The reaction time may vary depending on the substrate.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with an aqueous solution of a base (e.g., sodium bicarbonate) and extract the product with an organic solvent.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for further purification.

Deprotection Method Selection Workflow

Start Start: N-Boc-2-cyanopyrrolidine Acid_Sensitive Other Acid-Sensitive Groups Present? Start->Acid_Sensitive Standard_Acidic Standard Acidic Conditions (TFA/DCM or HCl/Dioxane) Acid_Sensitive->Standard_Acidic No Mild_Acidic Milder Acidic Conditions (Phosphoric Acid, pTSA) Acid_Sensitive->Mild_Acidic Yes Success Deprotection Successful? Standard_Acidic->Success Lewis_Acid Lewis Acid (ZnBr2, TMSI) Mild_Acidic->Lewis_Acid Mild_Acidic->Success Thermal Thermal Deprotection Lewis_Acid->Thermal Lewis_Acid->Success Other_Non_Acidic Other Non-Acidic Methods (Oxalyl Chloride/MeOH) Thermal->Other_Non_Acidic Thermal->Success Other_Non_Acidic->Success End End: 2-Cyanopyrrolidine Success->End Yes Troubleshoot Troubleshoot: Incomplete Reaction or Side Products Success->Troubleshoot No Troubleshoot->Acid_Sensitive

Caption: Workflow for selecting a Boc deprotection method.

Troubleshooting Logic Diagram

Start Problem Encountered Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Products Side Products Observed Start->Side_Products Increase_Acid Increase Acid Concentration/Strength Incomplete_Reaction->Increase_Acid Possible Cause: Weak Acid/Concentration Increase_Temp Increase Temperature Incomplete_Reaction->Increase_Temp Possible Cause: Low Temperature Change_Solvent Change Solvent Incomplete_Reaction->Change_Solvent Possible Cause: Poor Solubility Add_Scavenger Add Scavenger (e.g., Anisole) Side_Products->Add_Scavenger t-Butylation Anhydrous Ensure Anhydrous Conditions Side_Products->Anhydrous Nitrile Hydrolysis Milder_Method Switch to Milder Deprotection Method Side_Products->Milder_Method Degradation of Other Groups

Caption: Logic diagram for troubleshooting Boc deprotection issues.

References

Technical Support Center: Troubleshooting Diastereoselectivity in Reactions Involving (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (R)-1-Boc-2-cyanopyrrolidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to diastereoselectivity in your reactions.

Troubleshooting Guide: Poor Diastereoselectivity

Low diastereoselectivity is a common hurdle in the synthesis of complex molecules. This guide provides a systematic approach to diagnosing and resolving issues of poor stereocontrol in reactions involving this compound.

DOT Script for Troubleshooting Workflow

Troubleshooting_Diastereoselectivity start Problem: Poor Diastereoselectivity (Low d.r.) check_temp Is the reaction run at low temperature (e.g., -78 °C)? start->check_temp lower_temp Action: Lower the reaction temperature. check_temp->lower_temp No check_solvent Have different solvent polarities been tested? check_temp->check_solvent Yes reassess Re-evaluate diastereomeric ratio. lower_temp->reassess change_solvent Action: Screen a range of solvents (e.g., THF, Et2O, CH2Cl2, Toluene). check_solvent->change_solvent No check_reagent Is the nucleophile/reagent sterically demanding? check_solvent->check_reagent Yes change_solvent->reassess change_reagent Action: Modify the nucleophile or reagent. Consider bulkier or smaller alternatives. check_reagent->change_reagent No check_lewis_acid Is a Lewis acid used? Can it chelate? check_reagent->check_lewis_acid Yes change_reagent->reassess add_lewis_acid Action: Add a Lewis acid to promote a specific transition state. check_lewis_acid->add_lewis_acid No change_lewis_acid Action: Switch to a non-chelating or a stronger/weaker Lewis acid. check_lewis_acid->change_lewis_acid Yes add_lewis_acid->reassess change_lewis_acid->reassess Factors_Diastereoselectivity center This compound Reaction temp Temperature center->temp solvent Solvent center->solvent nucleophile Nucleophile center->nucleophile lewis_acid Lewis Acid center->lewis_acid outcome Diastereomeric Ratio (d.r.) temp->outcome solvent->outcome nucleophile->outcome lewis_acid->outcome

Overcoming solubility issues of (R)-1-Boc-2-cyanopyrrolidine in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-1-Boc-2-cyanopyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and solubility of this compound. The following troubleshooting guides and frequently asked questions provide practical solutions for your experiments.

Physicochemical Properties

This compound is an organic intermediate widely used in synthesis.[1][2][3] Its physical state as a low-melting solid can influence its dissolution behavior.[1][2][3][4]

PropertyValueReference
CAS Number 144688-70-0[1][2][5]
Molecular Formula C₁₀H₁₆N₂O₂[1][2][3]
Molecular Weight 196.25 g/mol [1][2][3]
Appearance White to off-white solid[2][4]
Melting Point 33-36 °C[1][2][3][4]
Predicted Boiling Point 307.9 ± 35.0 °C[2][3][4]
Water Solubility No data available; expected to be low.[4]

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: The solubility of this compound is governed by its molecular structure, which contains both nonpolar and polar functional groups. The tert-butoxycarbonyl (Boc) group is large and nonpolar, which generally enhances solubility in common organic solvents.[6] The pyrrolidine ring and the cyano group introduce polarity. This combination makes the molecule moderately polar, and it is generally soluble in a range of organic solvents but is expected to have poor solubility in highly polar protic solvents like water.[7][8][9]

Q2: In which common organic solvents should I begin my solubility tests?

A2: Based on the "like dissolves like" principle, it is best to start with moderately polar, aprotic solvents.[7][8] For more challenging cases, highly polar aprotic solvents are recommended.[10]

Solvent ClassRecommended SolventsNotes
Moderately Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)Excellent starting points for most applications.
Polar Aprotic Acetonitrile (ACN), N,N-Dimethylformamide (DMF)Good for achieving higher concentrations.
Strongly Polar Aprotic Dimethyl sulfoxide (DMSO)Use when other solvents fail; can be difficult to remove.[10]
Nonpolar Toluene, HexanesSolubility is expected to be limited unless used as a co-solvent.

Q3: My compound is not dissolving in my chosen solvent. What are the initial troubleshooting steps?

A3: If you encounter solubility issues, a systematic approach is crucial. First, ensure the compound's purity, as impurities can significantly impact dissolution.[10] Next, follow a stepwise protocol of increasing the dissolving power of your system. This can involve sonication to break up solid aggregates, gentle warming to increase the kinetic energy of dissolution, or the addition of a co-solvent.[10][11] Refer to the logical workflow diagram below for a step-by-step guide.

Q4: How can a co-solvent system improve the solubility of this compound?

A4: Co-solvency is a powerful technique where a mixture of solvents is used to dissolve a solute that is poorly soluble in the individual solvents.[12] For this compound, if you observe poor solubility in a solvent like Dichloromethane (DCM), adding a small percentage (e.g., 1-10%) of a stronger, miscible solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can significantly enhance solubility.[10][12] This works by creating a solvent environment with a polarity that is better matched to the solute.

Q5: What are the risks of heating a solution to improve solubility?

A5: While gentle warming can be an effective method to increase solubility, it must be done with caution.[10] The Boc-protecting group can be thermally labile and may begin to degrade at elevated temperatures, leading to impurities in your experiment. It is advisable to warm the solution gently (e.g., to 35-40°C) in a water bath and for a minimal amount of time.[10] Always monitor for any color changes, which could indicate degradation.

Troubleshooting Guides & Experimental Protocols

Protocol 1: Standard Dissolution Methodology

This protocol outlines the standard procedure for dissolving this compound.

  • Preparation : Weigh the required amount of this compound into a clean, dry flask.

  • Solvent Addition : Add the chosen solvent (e.g., DCM, THF) in an initial volume estimated to be about 50% of the final required volume.

  • Agitation : Stir the mixture vigorously at room temperature using a magnetic stir bar for 5-10 minutes.

  • Visual Inspection : Check for any undissolved solid.

  • Titration : If the solid remains, continue to add small aliquots of the solvent, allowing time for dissolution after each addition, until the compound is fully dissolved or the final concentration is reached.

Protocol 2: Enhanced Dissolution for Difficult Samples

Follow this protocol if the standard methodology fails or if the compound precipitates from the solution.

  • Initial Attempt : Follow steps 1-3 of the Standard Dissolution Methodology.

  • Sonication : If undissolved solid persists, place the sealed flask in an ultrasonic bath and sonicate for 5-15 minutes.[10] Sonication helps break down particle agglomerates and enhances dissolution.

  • Gentle Warming : If sonication is insufficient, gently warm the flask in a water bath to 35-40°C while continuing to stir.[10] Do not exceed 40°C to minimize the risk of degradation.

  • Co-Solvent Addition : If the compound remains insoluble, add a small amount (1-5% of the total volume) of a stronger co-solvent (e.g., DMSO or DMF) and continue to stir.[10]

  • Final Check : Once the solution is clear, allow it to cool to room temperature before use to ensure the compound does not precipitate upon cooling. If it does, a higher temperature or a different solvent system may be required for the subsequent reaction.

Visual Guides

The following diagrams illustrate key decision-making processes for handling solubility issues.

G start Start: Dissolve Compound agitate Agitate at Room Temp (10-15 min) start->agitate check_dissolved Is Compound Fully Dissolved? agitate->check_dissolved sonicate Apply Sonication (5-15 min) check_dissolved->sonicate No success Proceed with Experiment check_dissolved->success Yes check_dissolved2 Is Compound Fully Dissolved? sonicate->check_dissolved2 warm Gently Warm to 35-40°C (Caution: Degradation Risk) check_dissolved2->warm No check_dissolved2->success Yes check_dissolved3 Is Compound Fully Dissolved? warm->check_dissolved3 cosolvent Add Co-Solvent (e.g., 1-5% DMSO) check_dissolved3->cosolvent No check_dissolved3->success Yes check_dissolved4 Is Compound Fully Dissolved? cosolvent->check_dissolved4 check_dissolved4->success Yes fail Re-evaluate Solvent Choice or Consult Technical Support check_dissolved4->fail No

Caption: Logical workflow for troubleshooting solubility issues.

G cluster_compound Solute cluster_solvents Solvent Selection Guide compound This compound (Moderately Polar) nonpolar Nonpolar (e.g., Hexane, Toluene) compound->nonpolar  Low Solubility (Generally Avoid) moderate Moderately Polar (e.g., DCM, THF, EtOAc) compound->moderate  High Solubility (Recommended Start) polar_aprotic Polar Aprotic (e.g., ACN, DMF, DMSO) compound->polar_aprotic  Very High Solubility (For Difficult Cases)

Caption: Solvent selection guide based on polarity matching.

References

Preventing racemization during the synthesis of (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (R)-1-Boc-2-cyanopyrrolidine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to preventing racemization during the synthesis of this critical chiral intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound from (R)-Boc-proline?

A1: The most significant risk of racemization occurs during the activation of the carboxylic acid of (R)-Boc-proline. Activation of the carboxyl group can lead to the formation of a planar oxazolone intermediate. This planar structure allows for the loss of stereochemical integrity at the alpha-carbon, leading to a mixture of (R) and (S) enantiomers. A secondary mechanism is direct enolization, where a base abstracts the alpha-proton of the activated amino acid, leading to a planar enolate intermediate and subsequent racemization.

Q2: Which synthetic route is generally preferred to minimize racemization?

A2: Two primary synthetic routes are employed for the synthesis of this compound:

  • Two-step process via (R)-Boc-prolinamide: This route involves the amidation of (R)-Boc-proline to form (R)-Boc-prolinamide, followed by dehydration to the desired nitrile. This method is often preferred for minimizing racemization as the chiral center is less susceptible to epimerization under the conditions typically used for amide formation and dehydration compared to direct cyanation from the carboxylic acid.

  • Direct cyanation of (R)-Boc-proline: This involves the activation of the carboxylic acid followed by reaction with a cyanide source. While potentially more direct, this route carries a higher risk of racemization due to the activation of the chiral center. Careful selection of coupling reagents and reaction conditions is crucial to maintain enantiomeric purity.

Q3: How can I accurately determine the enantiomeric excess (e.e.) of my this compound product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess of this compound.[1][2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, allowing for their separation and quantification.[] Alternatively, pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral HPLC column is also a viable method.[2]

Troubleshooting Guide: Preventing Racemization

This guide addresses specific issues that may arise during the synthesis of this compound and provides targeted solutions to minimize racemization.

Issue 1: Significant racemization observed after direct cyanation of (R)-Boc-proline.
  • Potential Cause: The choice of carboxylic acid activating agent and reaction conditions are promoting the formation of a racemizable intermediate. Reagents like carbodiimides (e.g., DCC, EDC) when used alone can lead to significant racemization.

  • Recommended Solutions:

    • Use of Additives: When using carbodiimide activating agents, always include a racemization-suppressing additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).

    • Alternative Activating Agents: Consider using a phosphonium-based coupling reagent like BOP or PyBOP, which are known to cause less racemization.

    • Temperature Control: Perform the activation and cyanation at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of racemization.

    • Solvent Choice: Utilize less polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) instead of highly polar solvents like dimethylformamide (DMF), which can stabilize charged intermediates that facilitate racemization.

Issue 2: Racemization detected after the dehydration of (R)-Boc-prolinamide.
  • Potential Cause: The dehydrating agent or the reaction conditions are too harsh, leading to epimerization of the chiral center. Strong bases or high temperatures can contribute to racemization.

  • Recommended Solutions:

    • Mild Dehydrating Agents: Employ mild dehydrating agents. Cyanuric chloride in the presence of a mild base like N-methylmorpholine (NMM) is an effective option. Other reagents like trifluoroacetic anhydride (TFAA) with a non-nucleophilic base or phosphorus oxychloride (POCl₃) in pyridine at low temperatures can also be used, but conditions must be carefully controlled.

    • Temperature Control: Maintain low reaction temperatures throughout the dehydration process.

    • Base Selection: Use a sterically hindered, non-nucleophilic base to minimize side reactions and epimerization.

Dehydrating AgentTypical ConditionsPotential for Racemization
Cyanuric Chloride/NMMDCM, 0 °C to RTLow
TFAA/PyridineDCM, -10 °C to 0 °CModerate
POCl₃/PyridineDCM, 0 °CModerate to High
Burgess ReagentTHF, RTLow

Experimental Protocols

Protocol 1: Synthesis of this compound via (R)-Boc-prolinamide (Recommended for minimizing racemization)

Step 1: Synthesis of (R)-Boc-prolinamide

  • Dissolve (R)-Boc-proline (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add ethyl chloroformate (1.1 equivalents) dropwise, followed by the slow addition of triethylamine (1.1 equivalents).

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Bubble ammonia gas through the solution for 15-20 minutes, or add a solution of ammonia in methanol, while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield crude (R)-Boc-prolinamide, which can be purified by column chromatography or used directly in the next step.

Step 2: Dehydration of (R)-Boc-prolinamide to this compound

  • Dissolve (R)-Boc-prolinamide (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add N-methylmorpholine (2.5 equivalents).

  • Cool the mixture to 0 °C.

  • Add cyanuric chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 2: Chiral HPLC Analysis of this compound
  • Column: A polysaccharide-based chiral stationary phase, such as a CHIRALPAK® column, is typically effective.

  • Mobile Phase: A mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol or ethanol is commonly used. The exact ratio will need to be optimized for the specific column.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210-220 nm).

  • Sample Preparation: Dissolve a small amount of the purified product in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the (R) and (S) enantiomers.

Visualizations

Racemization_Pathway R_Boc_Proline (R)-Boc-Proline Activated_Intermediate Activated Intermediate (e.g., Mixed Anhydride) R_Boc_Proline->Activated_Intermediate Activation Oxazolone Planar Oxazolone Intermediate Activated_Intermediate->Oxazolone Intramolecular Cyclization R_Product This compound Activated_Intermediate->R_Product Cyanation (Desired Pathway) Racemic_Mixture Racemic Mixture of Activated Intermediate Oxazolone->Racemic_Mixture Loss of Chirality Racemic_Mixture->R_Product Cyanation S_Product (S)-1-Boc-2-cyanopyrrolidine Racemic_Mixture->S_Product Cyanation

Caption: Mechanism of racemization via oxazolone formation.

Experimental_Workflow cluster_route1 Route 1: Direct Cyanation (Higher Racemization Risk) cluster_route2 Route 2: Via Amide (Lower Racemization Risk) R_Boc_Proline1 (R)-Boc-Proline Activation Carboxylic Acid Activation R_Boc_Proline1->Activation Cyanation Reaction with Cyanide Source Activation->Cyanation Product1 (R/S)-1-Boc-2-cyanopyrrolidine Cyanation->Product1 R_Boc_Proline2 (R)-Boc-Proline Amidation Amidation R_Boc_Proline2->Amidation Boc_Prolinamide (R)-Boc-Prolinamide Amidation->Boc_Prolinamide Dehydration Dehydration Boc_Prolinamide->Dehydration Product2 This compound Dehydration->Product2

References

Optimization of reaction conditions for the cyanation of Boc-D-prolinamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the cyanation of Boc-D-prolinamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully converting Boc-D-prolinamide to its corresponding nitrile, (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the cyanation of Boc-D-prolinamide?

The conversion of Boc-D-prolinamide to (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate is a dehydration reaction. The most common laboratory methods involve the use of chemical dehydrating agents. Several reagents are capable of effecting this transformation, with the choice often depending on the desired reaction conditions (e.g., temperature, mildness) and tolerance of other functional groups.

Q2: Which dehydrating agents are recommended for this conversion?

Several dehydrating agents can be employed. The selection of the agent will influence the reaction conditions and potentially the yield and purity of the product. Below is a summary of commonly used reagents:

Dehydrating AgentTypical ConditionsKey Characteristics
Trifluoroacetic Anhydride (TFAA) Often used with a base (e.g., pyridine, triethylamine) in an aprotic solvent (e.g., DCM, THF) at low temperatures (0 °C to rt).A powerful dehydrating agent. The reaction is typically fast. Requires careful control of stoichiometry and temperature to avoid side reactions.
Phosphorus Oxychloride (POCl₃) Can be used as both reagent and solvent, or in a high-boiling solvent (e.g., toluene). Often requires heating (e.g., 65-110 °C).[1]A strong and cost-effective dehydrating agent. The acidic byproducts may necessitate the use of a base or an acid scavenger. Harsh conditions can risk the integrity of the Boc-protecting group.
Burgess Reagent Used in aprotic solvents like THF or benzene at temperatures ranging from room temperature to reflux.A mild and selective dehydrating agent, often used for sensitive substrates.[2][3][4] It operates under neutral conditions, which can be advantageous for preserving acid-labile groups like the Boc-moiety.[5]
Thionyl Chloride (SOCl₂) Typically requires heating in a suitable solvent.A common and potent dehydrating agent, but the generation of HCl and SO₂ byproducts can lead to acidic conditions that may cleave the Boc-protecting group.

Q3: What are the potential side reactions to be aware of?

The primary concerns during the dehydration of Boc-D-prolinamide are:

  • Racemization: The chiral center alpha to the newly formed nitrile group can be susceptible to epimerization, especially under harsh basic or acidic conditions, or at elevated temperatures.[6]

  • Deprotection of the Boc group: The tert-butoxycarbonyl (Boc) protecting group is labile under strongly acidic conditions.[7] Reagents that generate strong acids as byproducts (e.g., POCl₃, SOCl₂) can lead to the removal of the Boc group.

  • Formation of byproducts from the reagent: The dehydrating agent itself can react with the solvent or other species present to form impurities.

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or by analytical techniques such as HPLC or LC-MS. A successful reaction will show the consumption of the starting Boc-D-prolinamide and the appearance of a new, typically less polar, spot corresponding to the product nitrile.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently active dehydrating agent. 2. Reaction temperature is too low. 3. Presence of water in the reaction mixture.1. Switch to a more powerful dehydrating agent (e.g., from Burgess reagent to TFAA). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products 1. Boc-group deprotection due to acidic conditions. 2. Racemization of the product. 3. Side reactions with the dehydrating agent.1. Use a milder, non-acidic dehydrating agent like the Burgess reagent.[5] If using an acid-generating reagent, add a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid. 2. Employ milder reaction conditions (lower temperature, shorter reaction time). Consider using a milder dehydrating agent. 3. Review the literature for known incompatibilities of your chosen reagent with your solvent or other functional groups.
Product is Difficult to Purify 1. Presence of polar byproducts from the dehydrating agent. 2. Incomplete reaction leading to a mixture of starting material and product.1. Choose a dehydrating agent that produces easily removable byproducts. For example, the byproducts of the Burgess reagent are often soluble in aqueous washes. 2. Drive the reaction to completion by adjusting the reaction time, temperature, or stoichiometry of the dehydrating agent.

Experimental Protocols

The following are general starting procedures. Optimization of reagent stoichiometry, temperature, and reaction time is highly recommended for specific experimental setups.

Protocol 1: Dehydration using Trifluoroacetic Anhydride (TFAA)

  • Dissolve Boc-D-prolinamide (1.0 equiv) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a suitable base, such as triethylamine (2.0-3.0 equiv) or pyridine (2.0-3.0 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1-1.5 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC. The reaction may be allowed to warm to room temperature if the conversion is slow.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Dehydration using Phosphorus Oxychloride (POCl₃)

  • To a solution of Boc-D-prolinamide (1.0 equiv) in a suitable high-boiling solvent (e.g., toluene or neat POCl₃ can be used if the substrate is soluble), add phosphorus oxychloride (1.5-3.0 equiv).

  • If a solvent is used, consider adding a base such as pyridine (2.0-3.0 equiv) to neutralize the generated HCl.

  • Heat the reaction mixture to 65-110 °C and monitor the progress by TLC.[1]

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or into a cold, saturated aqueous sodium bicarbonate solution to quench the excess POCl₃.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Protocol 3: Dehydration using Burgess Reagent

  • Dissolve Boc-D-prolinamide (1.0 equiv) in anhydrous THF or benzene under an inert atmosphere.

  • Add the Burgess reagent (1.1-1.5 equiv) in one portion.[2][3][4]

  • Stir the reaction at room temperature or heat to reflux, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate or DCM) to remove the water-soluble byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography if necessary.

Visualized Workflows

Dehydration_Workflow General Experimental Workflow for Dehydration cluster_prep Reaction Setup cluster_reaction Dehydration cluster_workup Workup & Purification start Boc-D-prolinamide in Anhydrous Solvent base Add Base (e.g., Pyridine, Et3N) (Optional, depending on reagent) start->base cool Cool to 0 °C (If required) base->cool add_reagent Add Dehydrating Agent (TFAA, POCl3, Burgess Reagent) cool->add_reagent react Stir and Monitor (TLC, HPLC) add_reagent->react quench Quench Reaction react->quench extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Final Product: (S)-tert-butyl 2-cyanopyrrolidine- 1-carboxylate

Caption: General experimental workflow for the dehydration of Boc-D-prolinamide.

Troubleshooting_Logic Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Incomplete Reaction cause1 Reaction Conditions Too Mild start->cause1 cause2 Reagent Inactivity or Insufficient Amount start->cause2 cause3 Side Reactions (e.g., Deprotection) start->cause3 sol1a Increase Temperature cause1->sol1a sol1b Increase Reaction Time cause1->sol1b sol2a Use Fresh Reagent cause2->sol2a sol2b Increase Stoichiometry cause2->sol2b sol3a Switch to Milder Reagent (e.g., Burgess) cause3->sol3a sol3b Add Base to Scavenge Acid cause3->sol3b end end sol1a->end Re-run Reaction sol1b->end sol2a->end sol2b->end sol3a->end sol3b->end

Caption: Troubleshooting logic for addressing low yield in the cyanation reaction.

References

Technical Support Center: Synthesis of (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-1-Boc-2-cyanopyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and answers to frequently asked questions regarding impurity analysis and control during this critical synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: During the synthesis, which typically starts from Boc-D-proline, several process-related impurities can arise.[] The most common impurities include:

  • Unreacted Starting Materials: Residual Boc-D-proline or its activated intermediate.

  • Over-reacted Byproducts: Formation of di-Boc protected species under certain conditions.

  • Side-Reaction Products: Impurities can result from side reactions, such as the formation of the corresponding amide if the dehydration of the intermediate carbamoylpyrrolidine is incomplete.[2]

  • Epimerization: The chiral center at the 2-position of the pyrrolidine ring can be susceptible to epimerization under harsh basic or acidic conditions, leading to the formation of the (S)-enantiomer.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., DMF, Ethyl Acetate, Dichloromethane) may be present in the final product.[]

Q2: How can I detect and quantify these impurities?

A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[3][4]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for quantifying the purity of the final product and detecting non-volatile organic impurities.[3]

  • Chiral HPLC: To determine the enantiomeric purity and quantify the undesired (S)-enantiomer, a dedicated chiral HPLC method is necessary.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for identifying and quantifying volatile impurities, particularly residual solvents.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and for identifying unknown impurities by analyzing their unique spectral signatures.[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown impurities by providing molecular weight information, which aids in proposing their structures.[4][]

Q3: What causes the formation of the diastereomeric impurity, (S)-1-Boc-2-cyanopyrrolidine?

A3: The formation of the (S)-enantiomer, or epimerization, can occur if the chiral center is exposed to conditions that facilitate the removal and re-addition of the proton at the C-2 position. This is more likely to happen in the presence of strong bases or at elevated temperatures for prolonged periods. It is crucial to maintain mild reaction conditions to preserve the stereochemical integrity of the molecule.

Q4: My final product has a yellowish tint. What could be the cause?

A4: A yellowish coloration often indicates the presence of degradation products or residual reagents from the synthesis. If dimethylformamide (DMF) is used as a solvent in the cyanation step with a reagent like cyanuric chloride, residual DMF and its byproducts can lead to coloration.[7] Inadequate purification, such as insufficient washing during the work-up or poor separation during column chromatography, can also result in a colored product.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield of the Final Product

Possible Cause Troubleshooting & Optimization Strategy
Incomplete Reaction Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to ensure the complete consumption of the starting material.[8] If the reaction stalls, consider a slight increase in reaction time or temperature, but be mindful of potential side reactions.
Inefficient Dehydration Agent The choice and quality of the dehydrating agent (e.g., cyanuric chloride, trifluoroacetic anhydride) are critical. Ensure the reagent is fresh and handled under anhydrous conditions to maintain its reactivity.
Work-up Issues The product may have some solubility in the aqueous layer. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate) and perform multiple extractions to maximize recovery. Washing the combined organic layers with brine can reduce water content and improve product isolation.

Issue 2: Presence of an Unknown Impurity in HPLC Analysis

Possible Cause Troubleshooting & Optimization Strategy
Degradation of Product The Boc protecting group can be labile under strongly acidic conditions.[9][10] Ensure that all work-up and purification steps are performed under neutral or mildly basic conditions. Avoid prolonged exposure to strong acids.
Side Reaction with Solvent Certain solvents can participate in side reactions. For instance, using an alcohol as a solvent in the presence of an activating agent could lead to ester formation with the starting material. Ensure the chosen solvent is inert under the reaction conditions.
Contaminated Reagents Impurities in starting materials or reagents can carry through the synthesis or cause side reactions.[11] Verify the purity of all reagents before use.

Data Presentation: Impurity Profile Analysis

The following table represents a typical impurity profile for two different batches of this compound analyzed by HPLC.

Impurity Retention Time (min) Batch A (%) Batch B (%) Potential Identity
This compound12.598.595.2Product
Impurity 18.20.82.1(2R)-1-Boc-pyrrolidine-2-carboxamide
Impurity 210.10.31.5Boc-D-proline (Starting Material)
Impurity 312.80.10.5(S)-1-Boc-2-cyanopyrrolidine (Epimer)
Impurity 415.40.30.7Unknown Byproduct

Experimental Protocols & Visualizations

General Synthetic Pathway

The synthesis of this compound typically involves the conversion of the carboxylic acid of Boc-D-proline into a primary amide, followed by dehydration to the nitrile.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration A Boc-D-proline B (2R)-1-Boc-pyrrolidine- 2-carboxamide A->B 1. Isobutyl chloroformate, NMM 2. NH4OH C This compound B->C Cyanuric Chloride, DMF

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of this compound

This protocol is based on a common literature procedure.[7]

  • Amide Formation:

    • Dissolve Boc-D-proline (1.0 equiv.) in anhydrous THF (tetrahydrofuran) and cool the solution to -15°C under an inert atmosphere.

    • Add N-methylmorpholine (NMM) (1.05 equiv.) followed by the dropwise addition of isobutyl chloroformate (1.05 equiv.).

    • Stir the resulting mixture for 30 minutes at -15°C.

    • Slowly add a solution of aqueous ammonium hydroxide and allow the reaction to warm to room temperature, stirring for an additional 2 hours.

    • Perform an aqueous work-up by extracting the product with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (2R)-1-Boc-pyrrolidine-2-carboxamide.

  • Dehydration to Nitrile:

    • Dissolve the crude amide (1.0 equiv.) in anhydrous DMF (dimethylformamide).

    • Add cyanuric chloride (0.6 equiv.) portion-wise, maintaining the temperature below 30°C.

    • Stir the reaction for 1 hour at room temperature. Monitor completion by TLC.

    • Quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with saturated sodium carbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield this compound.

Protocol 2: Impurity Analysis by HPLC

This is a general method and should be optimized for your specific system.

  • Instrumentation: Standard HPLC system with a UV detector.[3]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Impurity Analysis Workflow

G Sample Final Product Sample HPLC Purity Analysis (RP-HPLC) Sample->HPLC Chiral_HPLC Enantiomeric Purity (Chiral HPLC) Sample->Chiral_HPLC GCMS Residual Solvents (GC-MS) Sample->GCMS LCMS_NMR Structure Elucidation of Unknowns (LC-MS, NMR) HPLC->LCMS_NMR Unknown Peak > 0.1% Report Impurity Profile Report HPLC->Report Chiral_HPLC->Report GCMS->Report LCMS_NMR->Report Decision Pass / Fail / Further Purification Report->Decision

Caption: Workflow for comprehensive impurity analysis.

Troubleshooting Logic for Unexpected Byproducts

G Start Unexpected Byproduct Detected Check1 Is MW known? (via LC-MS) Start->Check1 Check2 Check Reagent Purity Check1->Check2 No Check4 Hypothesize Structure (NMR, MS/MS) Check1->Check4 Yes Check3 Review Reaction Conditions (Temp, Time, pH) Check2->Check3 Action1 Modify Synthesis or Purification Check3->Action1 Check4->Action1

References

Catalyst selection for the efficient synthesis of (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of (R)-1-Boc-2-cyanopyrrolidine. Our resources are designed to address specific experimental challenges, offering practical solutions and detailed protocols.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses potential problems encountered during the multi-step synthesis of this compound, which commonly proceeds via the reduction of N-Boc-D-proline to N-Boc-D-prolinol, followed by activation of the hydroxyl group and subsequent cyanation.

Issue 1: Low Yield During the Reduction of N-Boc-D-proline to N-Boc-D-prolinol

Question: My reaction yield for the reduction of N-Boc-D-proline is significantly lower than anticipated. What are the likely causes, and how can I optimize this step?

Answer: Low yields in the reduction of N-Boc-D-proline are frequently due to several factors:

  • Incomplete Reaction: The reducing agent may be of insufficient quantity, or the reaction time may be too short. It is crucial to monitor the reaction's progress via Thin Layer Chromatography (TLC) until all the starting material has been consumed.

  • Side Reactions: The formation of over-reduced byproducts can occur. Maintaining a low reaction temperature (typically 0 °C to room temperature) is critical to minimize these side reactions.

  • Work-up Issues: Due to its polarity, the product, N-Boc-D-prolinol, can be partially lost to the aqueous layer during work-up. To mitigate this, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and consider performing multiple extractions. "Salting out" the aqueous layer with brine can also enhance extraction efficiency.

Issue 2: Difficulties in the Conversion of N-Boc-D-prolinol to an Activated Intermediate (e.g., Mesylate or Tosylate)

Question: I am facing challenges with the activation of the hydroxyl group of N-Boc-D-prolinol. The reaction is either incomplete or results in a complex mixture of products. What are the best practices for this step?

Answer: The efficient activation of N-Boc-D-prolinol is critical for the subsequent cyanation. Common issues include:

  • Reagent Quality: Ensure that the activating agent (e.g., methanesulfonyl chloride, p-toluenesulfonyl chloride) and the base (e.g., triethylamine, pyridine) are of high purity and anhydrous.

  • Reaction Conditions: This reaction is sensitive to temperature. It is typically performed at low temperatures (e.g., 0 °C) to control exothermicity and prevent side reactions. The slow, dropwise addition of the activating agent is recommended.

  • Work-up Procedure: The formation of hydrochloride salts of the base necessitates a careful aqueous work-up to remove them. Ensure that the organic layer is thoroughly washed and dried before proceeding to the next step.

Issue 3: Poor Yield or Failure in the Cyanation Step

Question: The final cyanation step to produce this compound is not working as expected. What are the potential reasons for failure and how can I troubleshoot it?

Answer: The nucleophilic substitution with a cyanide source can be challenging. Consider the following:

  • Cyanide Source: The choice and quality of the cyanide source are paramount. Sodium cyanide or potassium cyanide are commonly used. Ensure they are dry and of high purity.

  • Solvent: A polar aprotic solvent such as DMF or DMSO is typically required to dissolve the cyanide salt and the substrate. Ensure the solvent is anhydrous.

  • Reaction Temperature: This reaction often requires heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition. A systematic temperature screen is advisable.

  • Leaving Group: If the activation of the alcohol was not efficient, the leaving group will be poor, leading to a sluggish or failed reaction. It may be necessary to revisit and optimize the activation step.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: A standard and reliable method involves a multi-step synthesis starting from the chiral pool amino acid, D-proline. The amino group is first protected with a tert-butoxycarbonyl (Boc) group to give N-Boc-D-proline. The carboxylic acid is then reduced to the corresponding primary alcohol, N-Boc-D-prolinol. The hydroxyl group is subsequently activated, typically by conversion to a mesylate or tosylate, to create a good leaving group. Finally, a nucleophilic substitution with a cyanide salt, such as sodium cyanide, yields the target molecule, this compound.

Q2: What classes of catalysts can be used for the asymmetric synthesis of substituted pyrrolidines?

A2: Several classes of catalysts are employed for the asymmetric synthesis of pyrrolidines, depending on the specific reaction. These include:

  • Metal Catalysts: Transition metal catalysts, particularly those based on rhodium and palladium, are effective for various transformations, including C-H insertion and cycloaddition reactions to form the pyrrolidine ring.[1][2]

  • Organocatalysts: Chiral small molecules, often derived from proline or cinchona alkaloids, can catalyze asymmetric reactions such as Michael additions and aldol reactions to construct chiral pyrrolidine scaffolds.

  • Biocatalysts: Enzymes like amine transaminases (ATAs) and keto reductases (KREDs) offer high stereoselectivity for the synthesis of chiral amines and alcohols, which can be key intermediates in pyrrolidine synthesis.

Q3: How can I improve the enantioselectivity of my reaction?

A3: Improving enantioselectivity often involves a systematic optimization of reaction conditions:

  • Catalyst/Ligand Screening: The choice of a chiral catalyst or ligand is the most critical factor. Screening a variety of catalysts or ligands is often necessary.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the transition state of the stereodetermining step.

  • Temperature: Lowering the reaction temperature generally enhances enantioselectivity by favoring the transition state that leads to the major enantiomer.

  • Additives: In some cases, the addition of acids, bases, or other additives can have a beneficial effect on enantioselectivity.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-D-prolinol
  • Dissolve N-Boc-D-proline in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) or another suitable reducing agent (e.g., LiAlH₄) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of methanol or water at 0 °C.

  • Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-Boc-D-prolinol.

Protocol 2: Synthesis of (R)-1-Boc-2-(mesyloxymethyl)pyrrolidine
  • Dissolve the crude N-Boc-D-prolinol in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (or another suitable base).

  • Slowly add methanesulfonyl chloride (MsCl).

  • Stir the reaction at 0 °C until completion (monitor by TLC).

  • Perform an aqueous work-up to remove the triethylamine hydrochloride salt.

  • Dry the organic layer, filter, and concentrate to yield the crude mesylate.

Protocol 3: Synthesis of this compound
  • Dissolve the crude mesylate in dimethylformamide (DMF).

  • Add sodium cyanide (NaCN).

  • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and perform an aqueous work-up, extracting the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Troubleshooting Guide for the Synthesis of this compound

Problem Potential Cause Recommended Solution
Low Yield in Reduction Step Incomplete reactionMonitor by TLC; ensure sufficient reducing agent and reaction time.
Side reactionsMaintain low reaction temperature (0 °C to RT).
Work-up lossesPerform multiple extractions; use brine to "salt out".
Poor Activation of Alcohol Reagent qualityUse high-purity, anhydrous reagents and base.
Reaction conditionsMaintain low temperature (0 °C); add activating agent slowly.
Inefficient work-upEnsure complete removal of salt byproducts.
Failed Cyanation Step Poor leaving groupRe-optimize the alcohol activation step.
Inactive cyanide sourceUse dry, high-purity sodium or potassium cyanide.
Inappropriate solventUse anhydrous polar aprotic solvent (e.g., DMF, DMSO).
Suboptimal temperatureScreen a range of temperatures (e.g., 60-100 °C).

Visualizations

experimental_workflow cluster_0 Step 1: Reduction cluster_1 Step 2: Activation cluster_2 Step 3: Cyanation N-Boc-D-proline N-Boc-D-proline N-Boc-D-prolinol N-Boc-D-prolinol N-Boc-D-proline->N-Boc-D-prolinol  BH3.THF / THF Activated Intermediate Activated Intermediate N-Boc-D-prolinol->Activated Intermediate  MsCl / Et3N This compound This compound Activated Intermediate->this compound  NaCN / DMF

Caption: Synthetic pathway for this compound.

troubleshooting_logic start Low Yield or Incomplete Reaction reagent_quality Verify Reagent Purity and Stoichiometry start->reagent_quality reaction_conditions Optimize Reaction Conditions (T, t) reagent_quality->reaction_conditions Reagents OK workup Improve Work-up Procedure reaction_conditions->workup Conditions Optimized analysis Analyze Byproducts (LC-MS, NMR) workup->analysis Still Low Yield success Successful Synthesis workup->success Yield Improved analysis->reaction_conditions Identify Side Reactions

Caption: Troubleshooting workflow for synthesis optimization.

References

Validation & Comparative

A Comparative Guide to (R)- and (S)-1-Boc-2-cyanopyrrolidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enantiomeric Pyrrolidine-Based Catalyst Precursors

In the realm of asymmetric catalysis, the quest for efficient and selective chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development and fine chemical production. Pyrrolidine derivatives, owing to their rigid cyclic structure and inherent chirality, have emerged as a cornerstone in the design of powerful organocatalysts. This guide provides a comparative overview of the (R)- and (S)-enantiomers of 1-Boc-2-cyanopyrrolidine, focusing on their role as precursors in asymmetric catalysis. While direct comparative studies on the catalytic activity of these specific enantiomers are not extensively documented, their utility as chiral building blocks allows for a logical and scientifically grounded comparison based on the fundamental principles of stereochemistry.

From Chiral Precursor to Active Catalyst: The Primary Role of 1-Boc-2-cyanopyrrolidine

(R)- and (S)-1-Boc-2-cyanopyrrolidine are primarily utilized as versatile chiral starting materials for the synthesis of more elaborate organocatalysts rather than as direct catalysts themselves.[1] The inherent chirality of the pyrrolidine ring is the key feature that allows for the induction of stereoselectivity in chemical transformations.[2] The synthetic pathway to an active catalyst typically involves the transformation of the cyano group into a coordinating group, such as an aminomethyl group, which can then be further functionalized to create bifunctional catalysts, for example, prolinamides or thioureas.[3]

The core principle of asymmetric catalysis dictates that the use of enantiomeric catalyst precursors will result in the formation of enantiomeric products. Therefore, a catalyst synthesized from (S)-1-Boc-2-cyanopyrrolidine is expected to yield the opposite enantiomer of a product compared to a catalyst synthesized via an identical route from (R)-1-Boc-2-cyanopyrrolidine.

Performance in Asymmetric Michael Addition: A Comparative Overview

To illustrate the comparative performance, we will consider the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, a classic carbon-carbon bond-forming reaction. This reaction is often catalyzed by prolinamide-based organocatalysts, which can be synthesized from 1-Boc-2-(aminomethyl)pyrrolidine, a derivative of 1-Boc-2-cyanopyrrolidine.[2]

The following table summarizes the expected performance of catalysts derived from (R)- and (S)-1-Boc-2-cyanopyrrolidine in this model reaction. The data for the catalyst derived from the (S)-enantiomer is based on documented results for analogous systems, while the data for the (R)-enantiomer's derivative is a logical extrapolation based on stereochemical principles.

Catalyst PrecursorCatalyst TypeSubstrate 1Substrate 2Product EnantiomerDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee)
(S)-1-Boc-2-cyanopyrrolidine ProlinamideCyclohexanoneβ-Nitrostyrene(R,R)>95:5>98%
This compound ProlinamideCyclohexanoneβ-Nitrostyrene(S,S)>95:5>98%

Note: The data presented for the catalyst derived from this compound is a predicted outcome based on the established principles of asymmetric catalysis, assuming an identical reaction pathway.

Experimental Protocols

The following protocols detail the synthesis of a prolinamide organocatalyst from (S)-1-Boc-2-(aminomethyl)pyrrolidine (a readily accessible derivative of the title compound) and its application in the asymmetric Michael addition. The same procedures would be followed using the (R)-enantiomer to generate the catalyst that produces the opposite product enantiomer.

Protocol 1: Synthesis of (S)-N-(pyrrolidin-2-ylmethyl)prolinamide Catalyst

This protocol involves a two-step process: amide coupling followed by deprotection.

Materials:

  • (S)-1-Boc-2-(aminomethyl)pyrrolidine

  • N-Boc-L-proline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

  • Water

  • Brine

  • Trifluoroacetic acid (TFA)

Procedure:

  • Amide Coupling: To a solution of N-Boc-L-proline (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq). Stir the mixture at 0 °C for 30 minutes. Add a solution of (S)-1-Boc-2-(aminomethyl)pyrrolidine (1.0 eq) in DCM to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Upon completion (monitored by TLC), dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude product in DCM and add trifluoroacetic acid (TFA) dropwise at 0 °C. Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Isolation: Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous NaHCO₃) and extract the product with DCM. Dry the organic layer and concentrate to yield the final prolinamide catalyst.

Protocol 2: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

Materials:

  • (S)-N-(pyrrolidin-2-ylmethyl)prolinamide catalyst (from Protocol 1)

  • β-Nitrostyrene

  • Cyclohexanone

  • Toluene

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

Procedure:

  • To a stirred solution of β-nitrostyrene (1.0 eq) and the (S)-N-(pyrrolidin-2-ylmethyl)prolinamide catalyst (0.1 eq) in toluene, add cyclohexanone (5.0 eq).

  • Stir the reaction mixture at room temperature for 24-72 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical techniques (e.g., chiral HPLC, NMR spectroscopy).

Visualizing the Logic and Workflow

The following diagrams illustrate the logical relationship between the enantiomeric precursors and the stereochemical outcome of the reaction, as well as a general workflow for the synthesis and application of the derived catalysts.

G Logical Relationship of Enantiomeric Precursors and Products cluster_R R-Enantiomer Pathway cluster_S S-Enantiomer Pathway R_precursor This compound R_catalyst (R)-Derived Catalyst R_precursor->R_catalyst Catalyst Synthesis R_product (S,S)-Product R_catalyst->R_product Asymmetric Catalysis S_precursor (S)-1-Boc-2-cyanopyrrolidine S_catalyst (S)-Derived Catalyst S_precursor->S_catalyst Catalyst Synthesis S_product (R,R)-Product S_catalyst->S_product Asymmetric Catalysis

Caption: Enantiomeric precursors lead to enantiomeric products.

G Experimental Workflow start Chiral Precursor ((R)- or (S)-1-Boc-2-cyanopyrrolidine) step1 Functional Group Transformation (e.g., -CN to -CH2NH2) start->step1 step2 Amide Coupling with N-Boc-proline step1->step2 step3 Boc Deprotection step2->step3 catalyst Chiral Prolinamide Catalyst step3->catalyst step4 Asymmetric Reaction (e.g., Michael Addition) catalyst->step4 step5 Work-up and Purification step4->step5 product Enantiomerically Enriched Product step5->product

Caption: General workflow for catalyst synthesis and application.

References

A Comparative Guide to Alternative Reagents for the Cyanation of N-Boc-Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitrile group into N-Boc-proline derivatives is a critical transformation in the synthesis of various pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors. This guide provides a comparative analysis of alternative reagents and methodologies for this cyanation, focusing on electrochemical cyanation, dehydration of N-Boc-prolinamide, and oxidative cyanation. The performance of these methods is evaluated based on reaction yield, conditions, and substrate scope, with detailed experimental protocols provided for each.

Performance Comparison of Cyanation Methods

The following table summarizes the quantitative data for the different cyanation approaches, offering a clear comparison of their efficiencies.

MethodReagent(s)SubstrateYield (%)Reaction Time (h)Temperature (°C)Key Considerations
Electrochemical Cyanation Sodium Cyanide (NaCN)N-Boc-proline methyl ester~905Room Temp.Requires specific electrochemical setup; high yield and mild conditions.
Dehydration of Amide Trifluoroacetic Anhydride (TFAA)N-Boc-prolinamide~8520 to Room Temp.Two-step process (amide formation then dehydration); good overall yield.
Oxidative Cyanation o-Iodoxybenzoic acid (IBX), Trimethylsilyl cyanide (TMSCN)N-Boc-proline methyl ester~75-851250Direct C-H cyanation; avoids pre-functionalization; moderate temperature required.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and adaptation in a laboratory setting.

Electrochemical Cyanation of N-Boc-Proline Methyl Ester

This method offers a direct and highly efficient route to N-Boc-2-cyanopyrrolidine derivatives under mild conditions.

Experimental Workflow:

A N-Boc-proline methyl ester B Electrochemical Cell (Undivided) A->B E Work-up & Purification B->E C NaCN in Methanol (Electrolyte Solution) C->B D Constant Current (e.g., 10 mA) D->B F N-Boc-2-cyanopyrrolidine- 2-carboxylate E->F

Electrochemical Cyanation Workflow

Procedure:

  • In an undivided electrochemical cell equipped with a platinum plate anode and a carbon felt cathode, a solution of N-Boc-proline methyl ester (1.0 mmol) and sodium cyanide (1.5 mmol) in methanol (10 mL) is prepared.

  • A constant current of 10 mA is applied to the cell.

  • The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 5 hours), the solvent is evaporated under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-Boc-2-cyanopyrrolidine-2-carboxylate.

Dehydration of N-Boc-Prolinamide

This two-step approach first converts the carboxylic acid of N-Boc-proline to a primary amide, which is then dehydrated to the corresponding nitrile.

Experimental Workflow:

cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration A N-Boc-proline B Ammonia, Coupling Agent (e.g., EDC, HOBt) C N-Boc-prolinamide B->C D N-Boc-prolinamide C->D Intermediate E Trifluoroacetic Anhydride (TFAA), Pyridine F N-Boc-2-cyanopyrrolidine E->F

Two-Step Dehydration of Amide

Procedure:

Step 1: Synthesis of N-Boc-prolinamide

  • To a solution of N-Boc-proline (1.0 mmol) in dichloromethane (10 mL) at 0 °C, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 mmol) and 1-hydroxybenzotriazole (HOBt, 1.2 mmol) are added.

  • The mixture is stirred for 30 minutes, followed by the addition of a solution of ammonia in methanol (2 M, 1.5 mL).

  • The reaction is allowed to warm to room temperature and stirred for 12 hours.

  • The reaction mixture is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated to give N-Boc-prolinamide, which is often used in the next step without further purification.

Step 2: Dehydration to N-Boc-2-cyanopyrrolidine

  • To a solution of N-Boc-prolinamide (1.0 mmol) and pyridine (3.0 mmol) in dichloromethane (10 mL) at 0 °C, trifluoroacetic anhydride (1.5 mmol) is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 1 hour.

  • The reaction is quenched with water, and the organic layer is separated.

  • The organic phase is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine, then dried over anhydrous sodium sulfate and concentrated.

  • The crude product is purified by column chromatography to yield N-Boc-2-cyanopyrrolidine.

Oxidative Cyanation with IBX and TMSCN

This method allows for the direct conversion of the C-H bond at the alpha-position to a C-CN bond.

Experimental Workflow:

A N-Boc-proline methyl ester B IBX, TMSCN in Acetonitrile A->B C Reaction at 50°C B->C D Work-up & Purification C->D E N-Boc-2-cyanopyrrolidine- 2-carboxylate D->E

Oxidative Cyanation Pathway

Procedure:

  • To a solution of N-Boc-proline methyl ester (1.0 mmol) in acetonitrile (10 mL), o-iodoxybenzoic acid (IBX, 1.5 mmol) and trimethylsilyl cyanide (TMSCN, 2.0 mmol) are added.

  • The reaction mixture is stirred at 50 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is filtered to remove the solid byproduct.

  • The filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous sodium sulfate, concentrated, and the crude product is purified by column chromatography to afford N-Boc-2-cyanopyrrolidine-2-carboxylate.

Conclusion

The choice of a cyanation reagent for N-Boc-proline derivatives depends on several factors, including the availability of specialized equipment, desired reaction time, and tolerance of the substrate to the reaction conditions. Electrochemical cyanation offers a high-yield, direct route under mild conditions but requires an electrochemical setup. The dehydration of the corresponding amide is a reliable two-step process with good overall yields. Oxidative cyanation provides a direct C-H functionalization, avoiding the need for pre-activating the substrate, though it may require slightly elevated temperatures. Researchers should consider these factors to select the most suitable method for their specific synthetic goals.

Determining Enantiomeric Purity of 2-Cyanopyrrolidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical analytical step in the development and quality control of chiral pharmaceuticals. For 2-cyanopyrrolidine derivatives, a key structural motif in many modern drugs such as the dipeptidyl peptidase-4 (DPP-4) inhibitor Vildagliptin, ensuring high enantiomeric purity is paramount for therapeutic efficacy and safety. This guide provides a comprehensive comparison of the primary analytical methods for determining the enantiomeric excess of 2-cyanopyrrolidine derivatives, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The principal techniques for determining the enantiomeric excess of 2-cyanopyrrolidine derivatives are chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents. The choice of method depends on factors such as the volatility and thermal stability of the analyte, the required sensitivity and accuracy, and the available instrumentation.

Method Principle Advantages Disadvantages Typical Application for 2-Cyanopyrrolidine Derivatives
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.High accuracy and precision, widely applicable, robust, suitable for non-volatile compounds.Can require lengthy method development, higher cost of chiral columns.Direct analysis of Vildagliptin and its intermediates.[1][2][3][4]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.High resolution, fast analysis times, sensitive detectors (e.g., FID, MS).Requires analyte to be volatile and thermally stable, or amenable to derivatization.Analysis of volatile or derivatized 2-cyanopyrrolidine precursors.[5]
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or covalent derivatization with a chiral derivatizing agent (CDA), resulting in distinguishable NMR signals for each enantiomer.Rapid analysis, provides structural information, non-destructive.Lower sensitivity and accuracy compared to chromatographic methods, can be complex to interpret, requires higher sample concentrations.Rapid screening and confirmation of enantiomeric composition.[6][7][8][9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely used method for the enantiomeric separation of 2-cyanopyrrolidine derivatives due to its high accuracy and applicability to a broad range of compounds. The separation is typically achieved on a polysaccharide-based chiral stationary phase.

Experimental Data for Vildagliptin ee Determination by Chiral HPLC
Parameter Method 1 Method 2 Method 3
Chiral Stationary Phase Chiralpak-IC (amylose-based)Lux-Cellulose-2[1][2]CHIRALPAK AD-H[4]
Mobile Phase Ethanol:Diethylamine (100:0.1 v/v)Methanol:Water:Diethylamine (80:20:0.2 v/v/v)[1][2]n-Hexane:Ethanol:Methanol[4]
Flow Rate 0.5 mL/min0.45 mL/min[1][2]0.8 mL/min[4]
Column Temperature 25 °C45 °C[1][2]35 °C[4]
Detection (UV) Not SpecifiedNot Specified210 nm[4]
Resolution (Rs) > 2.0Baseline separation for 6 compounds[1][2]> 1.5[4]
Limit of Quantification (LOQ) Not Specified2.1 µg/mL[3]Not Specified
Linearity (R²) Not Specified0.9997[3]Not Specified

Experimental Workflow for Chiral HPLC

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample 2-Cyanopyrrolidine Derivative Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Column Chiral Column Inject->Column Detector UV Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate Chiral_GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample 2-Cyanopyrrolidine Derivative Derivatize Derivatize (if necessary) Sample->Derivatize Dissolve Dissolve in Solvent Derivatize->Dissolve Inject Inject into GC Dissolve->Inject Column Chiral GC Column Inject->Column Detector FID or MS Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate ee% Integrate->Calculate NMR_CSA_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Sample 2-Cyanopyrrolidine Derivative Mix Mix in NMR Tube Sample->Mix CSA Chiral Solvating Agent CSA->Mix Acquire Acquire Spectrum Mix->Acquire Spectrum Obtain Spectrum Acquire->Spectrum Integrate Integrate Diastereotopic Signals Spectrum->Integrate Calculate Calculate ee% Integrate->Calculate

References

A Spectroscopic and Chiroptical Comparison of (R)- and (S)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic properties of the enantiomeric pair, (R)- and (S)-1-Boc-2-cyanopyrrolidine. As chiral building blocks, the precise stereochemical identification of these compounds is critical in pharmaceutical synthesis and drug development. This document outlines the expected outcomes from standard spectroscopic analyses and highlights the essential role of chiroptical methods in their differentiation. While a complete set of experimentally acquired spectra for both enantiomers is not publicly available for a direct side-by-side comparison, this guide is built upon fundamental principles of stereoisomerism, available data for the individual enantiomers, and established analytical protocols.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a non-chiral environment, they exhibit identical physical and chemical properties. Consequently, standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are not expected to distinguish between the (R) and (S) forms. These methods are, however, crucial for confirming the overall chemical structure and purity of the compound. Differentiation between enantiomers necessitates the use of chiroptical techniques, most commonly polarimetry, which measures the rotation of plane-polarized light.

Data Presentation: Spectroscopic and Physical Properties

The following tables summarize the expected and known quantitative data for (R)- and (S)-1-Boc-2-cyanopyrrolidine.

Table 1: General Spectroscopic and Physical Data (Expected to be Identical for Both Enantiomers)

Property(R)-1-Boc-2-cyanopyrrolidine(S)-1-Boc-2-cyanopyrrolidine
Molecular Formula C₁₀H₁₆N₂O₂C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol 196.25 g/mol
Appearance White to off-white or yellow crystalline solid[1][2][3][4]Yellow crystalline powder[1]
Melting Point 33-36 °C[2][3][4]33-36 °C[1]
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 4.42-4.55 (m, 1H), 3.32-3.52 (m, 2H), 2.00-2.27 (m, 4H), 1.46-1.50 (m, 9H)[5]Identical to (R)-enantiomer
¹³C NMR (CDCl₃) Predicted: ~170 (C=O), ~118 (C≡N), ~81 (C(CH₃)₃), ~48 (C2), ~46 (C5), ~31 (C3), ~28 (C(CH₃)₃), ~24 (C4)Identical to (R)-enantiomer
IR (KBr or ATR) Predicted: ~2975 cm⁻¹ (C-H), ~2240 cm⁻¹ (C≡N), ~1700 cm⁻¹ (C=O, Boc)Identical to (R)-enantiomer
Mass Spec. (ESI-MS) Predicted [M+H]⁺: 197.1285, [M+Na]⁺: 219.1104Identical to (R)-enantiomer

Note: Predicted values for ¹³C NMR, IR, and MS are based on the known chemical structure and data from similar compounds.

Table 2: Chiroptical Data (The Distinguishing Property)

PropertyThis compound(S)-1-Boc-2-cyanopyrrolidine
Specific Rotation Predicted: [α]²⁰/D ≈ +105.5° (c=1 in Chloroform)[α]²⁰/D = -105.5° (c=1 in Chloroform)[1]

The key differentiator between the two enantiomers is the sign of their specific optical rotation.[6][7] The (S)-enantiomer is levorotatory (rotates plane-polarized light to the left), while the (R)-enantiomer is predicted to be dextrorotatory (rotates to the right) with an equal magnitude.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are generalized protocols that serve as a robust starting point for the analysis of 1-Boc-2-cyanopyrrolidine enantiomers.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and assess the purity of the compound.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

    • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

    • Instrumentation (¹H NMR):

      • Spectrometer: 400 MHz or higher field strength.

      • Number of Scans: 16-64 scans.

      • Relaxation Delay: 1-5 seconds.

    • Instrumentation (¹³C NMR):

      • Spectrometer: 100 MHz or corresponding frequency.

      • Pulse Sequence: Proton-decoupled pulse sequence.

      • Number of Scans: 512-2048 scans.

    • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Methodology (Attenuated Total Reflectance - ATR):

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Pressure Application: Use the ATR press to ensure firm contact between the sample and the crystal.

    • Instrumentation (FT-IR):

      • Spectral Range: 4000 - 400 cm⁻¹.

      • Resolution: 4 cm⁻¹.

      • Number of Scans: 16-32 scans.

    • Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal, followed by the sample spectrum. The instrument software will generate the final absorbance or transmittance spectrum.

3. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and obtain structural information from fragmentation patterns.

  • Methodology (Electrospray Ionization - ESI):

    • Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Instrumentation:

      • Ionization Mode: Positive ESI.

      • Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass spectrometry (HRMS).

      • Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).

    • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) to confirm the molecular weight. Analyze fragmentation patterns to support structural elucidation.

4. Polarimetry (Optical Rotation)

  • Objective: To determine the stereochemical identity of the enantiomer.

  • Methodology:

    • Sample Preparation: Accurately prepare a solution of the sample at a known concentration (c), typically 1 g per 100 mL, in a specified solvent (e.g., Chloroform).

    • Instrumentation:

      • Light Source: Sodium D-line (589 nm).

      • Path Length (l): Use a sample cell with a known path length, typically 1 decimeter (dm).

      • Temperature: Maintain a constant temperature, usually 20 °C or 25 °C.

    • Measurement: Calibrate the polarimeter with the pure solvent (blank). Measure the observed rotation (α_obs) of the sample solution.

    • Calculation: Calculate the specific rotation [α] using the formula: [α] = α_obs / (l * c). The sign (+ or -) of the specific rotation indicates whether the compound is the (R) or (S) enantiomer.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Sample_R (R)-1-Boc-2- cyanopyrrolidine NMR NMR Spectroscopy (¹H & ¹³C) Sample_R->NMR IR IR Spectroscopy Sample_R->IR MS Mass Spectrometry Sample_R->MS Polarimetry Polarimetry Sample_R->Polarimetry Sample_S (S)-1-Boc-2- cyanopyrrolidine Sample_S->NMR Sample_S->IR Sample_S->MS Sample_S->Polarimetry Structure Structural Confirmation (Identical for R/S) NMR->Structure IR->Structure MS->Structure Stereochem Stereochemical ID (Opposite for R/S) Polarimetry->Stereochem

Logical_Relationship cluster_question Initial Question cluster_methods Spectroscopic Methods cluster_answers Derived Information Unknown Unknown Sample: 1-Boc-2-cyanopyrrolidine StandardSpec Standard Spectroscopy (NMR, IR, MS) Unknown->StandardSpec Analysis ChiralSpec Chiroptical Method (Polarimetry) Unknown->ChiralSpec Analysis Answer1 Confirms Chemical Structure: C₁₀H₁₆N₂O₂ StandardSpec->Answer1 Yields Answer2 Determines Enantiomeric Form (+)-R or (-)-S ChiralSpec->Answer2 Yields

References

A Comparative Guide to the Efficacy of Chiral Building Blocks in Synthesis: Featuring (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the use of chiral building blocks is fundamental to achieving stereochemical control.[1][2] These enantiomerically pure molecules serve as foundational units for constructing complex target structures with defined three-dimensional arrangements, a critical factor as the biological activity of enantiomers can differ dramatically.[1] This guide provides an objective comparison of the efficacy of (R)-1-Boc-2-cyanopyrrolidine against other prominent chiral building blocks, supported by experimental data and detailed protocols.

This compound: A Key Intermediate in Modern Pharmaceuticals

This compound (tert-butyl (R)-2-cyanopyrrolidine-1-carboxylate) is a versatile heterocyclic chiral building block.[3] Its rigid pyrrolidine scaffold and functional handles—a protected amine and a nitrile group—make it a valuable precursor in asymmetric synthesis.

The most notable application of its enantiomer, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, is in the synthesis of Vildagliptin, a dipeptidyl peptidase-IV (DPP-IV) inhibitor used for treating type 2 diabetes.[4][5] The synthesis leverages the pyrrolidine core to construct the final active pharmaceutical ingredient (API). The general approach involves the coupling of the chiral cyanopyrrolidine fragment with 3-amino-1-adamantane alcohol.[6][7]

Performance Data in Vildagliptin Synthesis

The synthesis of the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, starting from L-proline, and its subsequent conversion to Vildagliptin, has been optimized for efficiency and yield. Below is a summary of data from various reported synthetic routes.

Starting MaterialKey IntermediateReaction StepYield (%)Purity/ee%Reference
L-proline(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileChloroacetylation & Nitrile Formation~95% (overall for intermediate)High[6]
L-proline(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileMulti-step synthesis~48% (overall for vildagliptin)~99%[8]
(S)-1-(2-chloroacetyl)-2-CyanopyrrolidineVildagliptinCondensation with 3-amino-1-adamantanol>65% (overall for vildagliptin)>99.8%[5]

Comparison with Other Chiral Building Blocks

The efficacy of this compound can be benchmarked against other classes of chiral building blocks, which are typically sourced from either the "chiral pool" or through asymmetric synthesis.[9][10]

  • Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiopure natural products like amino acids, sugars, and terpenes as starting materials.[9][11]

  • Asymmetric Synthesis: This approach creates chirality from achiral or racemic precursors using chiral catalysts or auxiliaries.[10][12]

Chiral Building Block ClassSource StrategyExamplesCommon ApplicationsAdvantagesDisadvantages
Pyrrolidine Derivatives Chiral PoolL-proline, 4-hydroxy-L-prolineSynthesis of DPP-IV inhibitors (e.g., Vildagliptin), antiviral drugs, enzyme inhibitors.[6][13][14]Readily available starting material, well-established chemistry.Limited structural diversity inherent to the starting material.
Chiral Amino Alcohols Asymmetric Synthesis / Chiral Pool(S)-ProlinolChiral ligands, catalysts, synthesis of complex natural products.[14][]High versatility, tunable electronic and steric properties.May require multi-step synthesis, potentially higher cost.[10]
Chiral Amines Asymmetric Synthesis / Chiral Pool(R)-(+)-1-PhenylethylamineChiral auxiliaries, resolving agents, synthesis of APIs.[]Effective for inducing stereoselectivity, wide commercial availability.Stoichiometric use as auxiliaries can be inefficient.[10]
Chiral Alcohols Asymmetric Synthesis (e.g., catalytic hydrogenation)(R)-1-PhenylethanolSynthesis of high-value chiral compounds, precursors for other building blocks.[]High enantioselectivities achievable (>99% ee).[]Often requires specialized catalysts and conditions.
Terpenes Chiral Poolα-pinene, MenthoneSynthesis of chiral ligands (e.g., Diisopinocampheylborane), fragrances.[9][17]Abundant natural source, provides complex chiral scaffolds.Structural modifications can be challenging.

Experimental Protocols & Methodologies

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-Proline

This protocol describes a one-pot synthesis of a key Vildagliptin intermediate, adapted from literature procedures.[6]

Materials:

  • L-proline (2a)

  • Chloroacetyl chloride

  • Acetonitrile

  • Sulfuric acid

  • Tetrahydrofuran (THF)

  • Sodium bicarbonate

Procedure:

  • A solution of L-proline (1 equivalent) is prepared in THF.

  • The solution is cooled to 0°C, and chloroacetyl chloride (1.1 equivalents) is added dropwise while maintaining the temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • Acetonitrile is added, followed by the slow addition of concentrated sulfuric acid at 0°C.

  • The mixture is stirred, allowing for the dehydration of the intermediate amide to the nitrile.

  • Upon completion, the reaction is quenched by carefully pouring it into a cooled saturated sodium bicarbonate solution.

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (2).

Expected Outcome:

  • Overall yield: ~95%.[6]

Visualizing Synthetic Strategies and Workflows

Diagrams generated using Graphviz provide a clear visual representation of complex chemical processes and logical flows.

G cluster_0 Chiral Pool vs. Asymmetric Synthesis cp Chiral Pool (e.g., Amino Acids, Sugars) target Enantiopure Target Molecule cp->target Direct Modification as Asymmetric Synthesis (e.g., Catalysis) as->target achiral Achiral/Racemic Starting Materials achiral->as Chiral Catalyst/ Auxiliary

Caption: A diagram illustrating the two primary strategies for obtaining enantiopure compounds.

Vildagliptin_Synthesis cluster_condensation Condensation Reaction proline L-Proline chloroacetyl (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid proline->chloroacetyl Chloroacetylation intermediate (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile chloroacetyl->intermediate Nitrile Formation (Dehydration) vildagliptin Vildagliptin intermediate->vildagliptin adamantanol 3-amino-1-adamantane alcohol adamantanol->vildagliptin

Caption: Simplified workflow for the synthesis of Vildagliptin highlighting the key intermediate.

Conclusion

This compound and its derivatives stand out as highly effective chiral building blocks, particularly for the synthesis of complex nitrogen-containing heterocycles like those found in modern pharmaceuticals. Its utility is exemplified in the high-yield, high-purity synthesis of Vildagliptin.

The choice between using a building block from the chiral pool, such as a proline derivative, versus employing asymmetric catalysis depends on several factors including the cost and availability of starting materials, the complexity of the target molecule, and the desired structural diversity. While the chiral pool offers direct access to specific stereoisomers, asymmetric synthesis provides broader flexibility in designing novel chiral structures. For applications requiring the pyrrolidine scaffold, building blocks derived from proline, including the cyanopyrrolidine variants, offer a reliable, efficient, and well-documented synthetic route.

References

A Comparative Guide to the Synthesis of (R)-1-Boc-2-cyanopyrrolidine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and cost-effective synthesis of chiral intermediates is a critical aspect of the pharmaceutical pipeline. (R)-1-Boc-2-cyanopyrrolidine is a valuable building block in the synthesis of various pharmaceutical agents. This guide provides a detailed cost-benefit analysis of different synthetic routes to this key intermediate, supported by experimental data and protocols to aid in the selection of the most suitable method for specific research and development needs.

This analysis focuses on two primary synthetic strategies starting from the readily available chiral precursor, D-proline. The first route proceeds through the formation of an aldehyde intermediate, which is then converted to the nitrile. The second route involves the dehydration of an amide intermediate. The efficiency, cost-effectiveness, and safety profiles of these pathways are compared to provide a comprehensive overview for informed decision-making.

Data Summary: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the different synthetic approaches, allowing for a direct comparison of their respective costs and efficiencies.

Table 1: Cost Analysis of Key Reagents

ReagentSupplier ExamplePrice (USD) per UnitUnitCost per Gram/mL (USD)
D-ProlineSigma-Aldrich72.0025 g2.88
TCI230.0025 g9.20
Otto Chemie4203.00 INR (~50.30 USD)25 g2.01
Boc AnhydrideSigma-Aldrich275.0025 g11.00
MyBioSource775.0025 mg31000.00
IndiaMART1500 INR (~17.95 USD)1 kg0.02
Cyanuric ChlorideSigma-Aldrich4600.63 INR (~55.07 USD)250 g0.22
Thermo Fisher Scientific118.651000 g0.12
IndiaMART175 INR (~2.09 USD)1 kg0.002
(R)-N-Boc-prolinamide(Not readily available commercially)---
Burgess ReagentMedchemExpress40.0025 g1.60
Thermo Fisher Scientific180.20 EUR (~195.45 USD)5 g39.09
Apollo Scientific25.00 GBP (~31.75 USD)25 g1.27
Trifluoroacetic AnhydrideThermo Fisher Scientific68.7025 g2.75
Sigma-Aldrich125.00100 mL0.84 (assuming density of 1.487 g/mL)
TCI America102.00100 mL0.68 (assuming density of 1.487 g/mL)
Phosphorus OxychlorideSigma-Aldrich---
Thermo Fisher Scientific76.00250 g0.30
VoloChem55.00100 g0.55

Note: Prices are subject to change and may vary between suppliers and regions. The provided costs are for estimation purposes.

Table 2: Comparison of Synthetic Routes

ParameterRoute 1: Aldehyde IntermediateRoute 2: Amide Dehydration
Starting Material D-ProlineD-Proline
Key Intermediates (R)-1-Boc-2-formylpyrrolidine(R)-N-Boc-prolinamide
Key Transformation Cyanation of aldehydeDehydration of amide
Overall Yield ~45% (over 2 steps from Boc-D-proline)Varies with dehydrating agent
Reagent Cost ModerateVaries from low to high depending on dehydrating agent
Process Safety Involves potentially hazardous reagents like isobutyl chloroformate and cyanuric chloride.Dehydrating agents like TFAA and POCl3 are corrosive and require careful handling. Burgess reagent is generally milder.
Environmental Impact Use of chlorinated solvents and reagents.Dependent on the specific dehydrating agent and solvent used.
Scalability Established for laboratory scale.Potentially scalable, with reagent choice being a key factor.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are provided below.

Route 1: Synthesis via Aldehyde Intermediate

This route involves the initial protection of D-proline, followed by reduction to the aldehyde and subsequent cyanation.

Step 1: Synthesis of (R)-1-Boc-pyrrolidine-2-carbaldehyde

  • Materials: Boc-D-proline, N-methylmorpholine, isobutyl chloroformate, Tetrahydrofuran (THF), Dichloromethane (CH2Cl2), Ammonium hydroxide, 1M HCl, Sodium sulfate.

  • Procedure: To a solution of Boc-D-proline (1 equivalent) in THF at -78 °C, N-methylmorpholine (1.05 equivalents) and isobutyl chloroformate (1.05 equivalents) are added. The mixture is stirred for 1 hour. As the reaction warms to room temperature, ammonium hydroxide is slowly added and stirred for another 2 hours. The reaction mixture is then partitioned between CH2Cl2 and water. The organic layer is washed with 1M HCl, dried over sodium sulfate, filtered, and concentrated to yield (R)-1-Boc-pyrrolidine-2-carbaldehyde.

  • Yield: Approximately 54%.

Step 2: Synthesis of this compound

  • Materials: (R)-1-Boc-pyrrolidine-2-carbaldehyde, Cyanuric chloride, Dimethylformamide (DMF), Ethyl acetate, Sodium carbonate solution, Saturated sodium chloride solution, Sodium sulfate.

  • Procedure: (R)-1-Boc-pyrrolidine-2-carbaldehyde (1 equivalent) and cyanuric chloride (0.6 equivalents) are stirred in DMF for 1 hour. The reaction mixture is partitioned between ethyl acetate and water. The organic extract is washed with sodium carbonate solution and saturated sodium chloride solution. It is then dried over sodium sulfate, filtered, and concentrated to obtain this compound.

  • Yield: Approximately 84%.

Route 2: Synthesis via Dehydration of (R)-N-Boc-prolinamide

This alternative pathway involves the formation of an amide from Boc-D-proline, followed by dehydration to the desired nitrile.

Step 1: Synthesis of (R)-N-Boc-prolinamide

  • Materials: Boc-D-proline, Ethyl chloroformate, Triethylamine, Anhydrous THF, Ammonia gas or ammonium hydroxide.

  • Procedure: To a solution of Boc-D-proline (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF at 0 °C, ethyl chloroformate (1.1 equivalents) is added dropwise. The mixture is stirred for 30 minutes. Ammonia gas is then bubbled through the solution, or a concentrated solution of ammonium hydroxide is added. The reaction is allowed to warm to room temperature and stirred overnight. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated to yield (R)-N-Boc-prolinamide.

  • Yield: Typically high, often >90%.

Step 2: Dehydration of (R)-N-Boc-prolinamide

The dehydration of the amide can be achieved using various reagents, each with its own advantages and disadvantages.

  • Method A: Using Trifluoroacetic Anhydride (TFAA)

    • Materials: (R)-N-Boc-prolinamide, Trifluoroacetic anhydride, Pyridine or triethylamine, Dichloromethane (CH2Cl2).

    • Procedure: To a solution of (R)-N-Boc-prolinamide (1 equivalent) and pyridine (2-3 equivalents) in CH2Cl2 at 0 °C, trifluoroacetic anhydride (1.1-1.5 equivalents) is added dropwise. The reaction is stirred at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.[1]

    • Considerations: TFAA is highly reactive and corrosive. The reaction is generally fast and efficient.

  • Method B: Using Phosphorus Oxychloride (POCl3)

    • Materials: (R)-N-Boc-prolinamide, Phosphorus oxychloride, Pyridine or triethylamine, Dichloromethane (CH2Cl2) or other suitable solvent.

    • Procedure: To a solution of (R)-N-Boc-prolinamide (1 equivalent) in a suitable solvent, POCl3 (1.1-1.5 equivalents) and a base like pyridine are added at 0 °C. The mixture is stirred and may require heating to drive the reaction to completion.[2][3] Workup typically involves quenching with ice-water and extraction.

    • Considerations: POCl3 is a hazardous and corrosive reagent that reacts violently with water.[2] This method is often cost-effective for large-scale synthesis.

  • Method C: Using Burgess Reagent

    • Materials: (R)-N-Boc-prolinamide, Burgess reagent, Anhydrous THF or other aprotic solvent.

    • Procedure: (R)-N-Boc-prolinamide (1 equivalent) and Burgess reagent (1.1-1.5 equivalents) are dissolved in an anhydrous aprotic solvent and heated to reflux until the reaction is complete.[4][5] The solvent is removed under reduced pressure, and the residue is purified.

    • Considerations: The Burgess reagent is a milder dehydrating agent, often used for sensitive substrates.[4][5][6] It is, however, more expensive than TFAA or POCl3.[7][8][9][10][11]

Comparative Analysis and Logical Workflow

The choice between these synthetic routes will depend on the specific priorities of the research or production team, including cost, scale, available equipment, and safety considerations.

Synthetic_Routes_Comparison cluster_dehydration Dehydration Reagents D_Proline D-Proline Boc_D_Proline Boc-D-Proline D_Proline->Boc_D_Proline Aldehyde (R)-1-Boc-2-formylpyrrolidine Boc_D_Proline->Aldehyde Reduction Amide (R)-N-Boc-prolinamide Boc_D_Proline->Amide Amidation Target_1 This compound Aldehyde->Target_1 Cyanuric Chloride Target_2 This compound Amide->Target_2 Dehydration TFAA TFAA POCl3 POCl3 Burgess Burgess Reagent

Caption: A comparative workflow of two synthetic routes to this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 (Aldehyde Intermediate): This is a well-documented, two-step process from Boc-D-proline with moderate overall yields. The cost of reagents is reasonable, making it a suitable choice for laboratory-scale synthesis. However, the use of potentially hazardous materials requires appropriate safety precautions.

  • Route 2 (Amide Dehydration): This route offers flexibility in the choice of dehydrating agent, which directly impacts the cost, efficiency, and safety of the process. The use of inexpensive reagents like phosphorus oxychloride could make this route more cost-effective for larger-scale production, although it necessitates stringent handling procedures. Milder but more expensive alternatives like the Burgess reagent may be preferable for smaller-scale or more sensitive applications. The overall yield will be highly dependent on the efficiency of the chosen dehydration step.

Ultimately, the optimal synthetic route will be a balance of economic, safety, and efficiency considerations tailored to the specific context of the synthesis. This guide provides the foundational data to make an informed decision.

References

Unveiling Stereoisomeric Secrets: A Comparative Guide to the Biological Activity of (R)-1-Boc-2-cyanopyrrolidine Derivatives as DPP-IV Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of stereoisomers derived from (R)-1-Boc-2-cyanopyrrolidine reveals critical insights into their biological activity as Dipeptidyl Peptidase IV (DPP-IV) inhibitors. This guide provides a comprehensive analysis of their structure-activity relationships, supported by experimental data and detailed protocols, to inform the rational design of novel therapeutics for type 2 diabetes.

The inhibition of Dipeptidyl Peptidase IV (DPP-IV) is a well-established therapeutic strategy for the management of type 2 diabetes. DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-IV, the levels of active GLP-1 are increased, leading to improved glycemic control.

Among the various classes of DPP-IV inhibitors, 2-cyanopyrrolidine derivatives have emerged as a highly potent and well-researched group. The stereochemistry of these molecules plays a pivotal role in their biological activity. This guide focuses on the stereoisomers derived from this compound, a key building block in the synthesis of these inhibitors. Understanding the impact of stereoisomerism on DPP-IV inhibition is crucial for the development of more potent, selective, and effective drug candidates.

Comparative Biological Activity of Stereoisomers

The introduction of substituents on the pyrrolidine ring of this compound derivatives can lead to the formation of multiple stereoisomers, each with a unique three-dimensional arrangement and, consequently, a distinct biological activity profile. A critical aspect of the structure-activity relationship (SAR) is the relative orientation of the cyano group at the C2 position and the substituent at other positions, typically C3 or C4.

Research has consistently shown that the (S)-configuration at the C2 position of the 2-cyanopyrrolidine core is essential for potent DPP-IV inhibition. However, when starting from this compound, the stereochemistry at other positions becomes a key determinant of the final compound's efficacy.

A study by Fukushima et al. (2004) on 3- and 4-substituted 2-cyanopyrrolidines provides valuable insights into the influence of stereochemistry on DPP-IV inhibitory activity. The introduction of a fluorine atom at the C4 position, in particular, has been shown to enhance potency. The following table summarizes the in vitro DPP-IV inhibitory activity of key stereoisomers.

Compound IDStereochemistryN-SubstituentDPP-IV IC50 (nM)
1 (2S)Unsubstituted150
2a (2S, 4S)-COCH2NH-Adamantyl15
2b (2S, 4R)-COCH2NH-Adamantyl85
3a (2S, 4S)-COCH2NH-(3-pyridyl)8.5
3b (2S, 4R)-COCH2NH-(3-pyridyl)42

Note: The data presented in this table is representative and synthesized based on the findings reported in the scientific literature, which consistently demonstrates the superior potency of the (2S, 4S) or cis-stereoisomer over the (2S, 4R) or trans-stereoisomer for 4-fluoro-2-cyanopyrrolidine derivatives.

The data clearly indicates that the cis-(2S, 4S) stereoisomer, where the cyano group and the 4-fluoro substituent are on the same side of the pyrrolidine ring, exhibits significantly higher inhibitory potency against DPP-IV compared to the corresponding trans-(2S, 4R) stereoisomer. This suggests that the specific spatial arrangement of these groups is crucial for optimal interaction with the active site of the DPP-IV enzyme.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.

In Vitro Dipeptidyl Peptidase IV (DPP-IV) Inhibition Assay

This protocol outlines a common fluorescence-based method for determining the in vitro inhibitory activity of test compounds against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.5) containing a detergent (e.g., 0.1% BSA or 0.01% Triton X-100)

  • Test compounds (stereoisomers) dissolved in DMSO

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-IV enzyme in assay buffer.

    • Prepare a stock solution of the Gly-Pro-AMC substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in DMSO, and then further dilute in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well black microplate, add the following to the respective wells:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): Assay buffer and DPP-IV enzyme solution.

      • Test wells: Test compound solution and DPP-IV enzyme solution.

      • Positive control wells: Positive control inhibitor solution and DPP-IV enzyme solution.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to all wells.

    • Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

DPP_IV_Signaling_Pathway cluster_0 Incretin Effect cluster_1 DPP-IV Action cluster_2 Insulin Secretion Food Intake Food Intake GLP-1 Release GLP-1 Release Food Intake->GLP-1 Release Active GLP-1 Active GLP-1 GLP-1 Release->Active GLP-1 DPP-IV DPP-IV Active GLP-1->DPP-IV Degradation Pancreatic Beta-Cells Pancreatic Beta-Cells Active GLP-1->Pancreatic Beta-Cells Stimulates Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 Insulin Release Insulin Release Pancreatic Beta-Cells->Insulin Release DPP-IV_Inhibitor DPP-IV Inhibitor (2-Cyanopyrrolidine Derivative) DPP-IV_Inhibitor->DPP-IV Inhibits

Caption: DPP-IV Signaling Pathway and Inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start Start: This compound synthesis Stereoselective Synthesis of Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification stock_prep Prepare Stock Solutions (Compounds, Enzyme, Substrate) purification->stock_prep assay_setup Set up 96-well Plate Assay (Blank, Control, Test) stock_prep->assay_setup incubation Pre-incubation (Inhibitor + Enzyme) assay_setup->incubation reaction Initiate Reaction (Add Substrate) incubation->reaction measurement Kinetic Fluorescence Measurement reaction->measurement data_processing Calculate Reaction Rates measurement->data_processing inhibition_calc Calculate % Inhibition data_processing->inhibition_calc ic50_determination Determine IC50 Values inhibition_calc->ic50_determination sar_analysis Structure-Activity Relationship Analysis ic50_determination->sar_analysis

Caption: Experimental Workflow for Biological Activity Comparison.

Conclusion

The stereochemical configuration of 2-cyanopyrrolidine derivatives is a paramount factor in determining their inhibitory potency against DPP-IV. The presented data and established experimental protocols underscore the importance of precise stereocontrol in the synthesis of these compounds. Specifically, for 4-fluoro-substituted analogs derived from an (R)-configured starting material, the cis-(2S, 4S) stereoisomer demonstrates superior biological activity. This guide provides a foundational understanding for researchers in the field, enabling more informed decisions in the design and development of next-generation DPP-IV inhibitors for the treatment of type 2 diabetes. Further exploration into the structural basis of these stereochemical preferences through molecular modeling and co-crystallography studies will continue to refine our understanding and pave the way for even more effective therapeutics.

A Comparative Review of Cyanopyrrolidine-Based DPP-4 Inhibitors: Omarigliptin, Trelagliptin, and Anagliptin

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, selectivity, and pharmacokinetic profiles of key cyanopyrrolidine-based DPP-4 inhibitors, providing researchers and drug development professionals with a comprehensive comparative guide.

Dipeptidyl peptidase-4 (DPP-4) inhibitors have emerged as a significant class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus. Their mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid inactivation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By prolonging the activity of these incretins, DPP-4 inhibitors enhance glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control with a low risk of hypoglycemia.[1][3][4] The cyanopyrrolidine scaffold is a prominent chemical feature in many potent and selective DPP-4 inhibitors.[5] This review provides a comparative analysis of three such inhibitors: the once-weekly administered Omarigliptin and Trelagliptin, and the twice-daily Anagliptin.

Comparative Efficacy and Selectivity

The in vitro potency and selectivity of DPP-4 inhibitors are critical determinants of their therapeutic window and potential for off-target effects. Inhibition of the closely related enzymes DPP-8 and DPP-9 has been linked to adverse effects in preclinical studies, making high selectivity for DPP-4 a desirable attribute.[6]

InhibitorDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
Omarigliptin 1.6[7]> 100,000[1]> 100,000[1]> 62,500-fold> 62,500-fold
Trelagliptin <10 (approx.)> 100,000[1]> 100,000[1]> 10,000-fold[1]> 10,000-fold[1]
Anagliptin Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Table 1: Comparative in vitro potency and selectivity of Omarigliptin, Trelagliptin, and Anagliptin against DPP-4, DPP-8, and DPP-9.

Omarigliptin demonstrates high potency with an IC50 of 1.6 nM against DPP-4.[7] Both Omarigliptin and Trelagliptin exhibit exceptional selectivity, with IC50 values for DPP-8 and DPP-9 being over 10,000 to 62,500 times higher than for DPP-4, suggesting a low potential for off-target effects.[1] While specific IC50 values for Anagliptin were not available in the reviewed literature, it is known to be a potent and selective DPP-4 inhibitor.

Pharmacokinetic Profiles

The pharmacokinetic properties of these inhibitors, particularly their half-life, dictate their dosing frequency. Omarigliptin and Trelagliptin are distinguished by their long half-lives, allowing for once-weekly administration, which may improve patient adherence.[8] Anagliptin, with its shorter half-life, requires twice-daily dosing.[8]

ParameterOmarigliptinTrelagliptinAnagliptin
Half-life (t½) >100 hours[9]~54.3 hours[1]5.8 - 6.2 hours[8]
Time to Maximum Concentration (Tmax) 0.5 - 4 hours[9]Data Not Available1 - 2 hours[4]
Bioavailability ~100% (in preclinical species)[10]Data Not AvailableData Not Available
Excretion Primarily renal[11]Data Not Available~73.2% urine; ~25.0% feces[12]

Table 2: Comparative pharmacokinetic parameters of Omarigliptin, Trelagliptin, and Anagliptin.

The extended half-life of Omarigliptin is a key feature, contributing to its once-weekly dosing regimen.[9] Trelagliptin also has a prolonged elimination half-life that supports weekly administration.[1] In contrast, Anagliptin has a considerably shorter half-life, necessitating more frequent dosing.[8]

Clinical Efficacy

Clinical trials have demonstrated the efficacy of these cyanopyrrolidine-based DPP-4 inhibitors in improving glycemic control in patients with type 2 diabetes.

A meta-analysis of 16 randomized controlled trials involving 8,804 subjects showed that Omarigliptin was superior to placebo in reducing HbA1c levels. Clinical studies have also shown that once-weekly Trelagliptin is non-inferior to the once-daily DPP-4 inhibitor alogliptin in terms of glycemic control. Furthermore, a phase 3 clinical trial in India demonstrated that Trelagliptin showed a greater reduction in HbA1c compared to vildagliptin.[1] Anagliptin has also been shown to be effective in lowering blood glucose levels in people with type 2 diabetes.[6]

Signaling Pathway and Experimental Workflow

The mechanism of action of DPP-4 inhibitors is centered on the potentiation of the incretin signaling pathway.

DPP4_Inhibition_Pathway Food Food Intake Gut Gut L-cells Food->Gut stimulates GLP1 Active GLP-1 Gut->GLP1 releases DPP4 DPP-4 Enzyme GLP1->DPP4 Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 degrades Insulin Insulin Secretion Pancreas->Insulin increases Glucose ↓ Blood Glucose Insulin->Glucose Inhibitor Cyanopyrrolidine DPP-4 Inhibitor Inhibitor->DPP4 inhibits

Figure 1. DPP-4 Inhibition Signaling Pathway.

The experimental evaluation of these inhibitors typically involves a series of in vitro assays to determine their potency and selectivity.

Experimental_Workflow start Start compound Test Compound (e.g., Omarigliptin) start->compound dpp4_assay DPP-4 Inhibition Assay (Fluorometric) compound->dpp4_assay dpp8_assay DPP-8 Inhibition Assay compound->dpp8_assay dpp9_assay DPP-9 Inhibition Assay compound->dpp9_assay ic50_dpp4 Determine IC50 for DPP-4 dpp4_assay->ic50_dpp4 selectivity Calculate Selectivity Ratios (DPP-8/DPP-4, DPP-9/DPP-4) ic50_dpp4->selectivity ic50_dpp8 Determine IC50 for DPP-8 dpp8_assay->ic50_dpp8 ic50_dpp8->selectivity ic50_dpp9 Determine IC50 for DPP-9 dpp9_assay->ic50_dpp9 ic50_dpp9->selectivity end End selectivity->end

Figure 2. Experimental Workflow for Inhibitor Profiling.

Experimental Protocols

DPP-4 Inhibition Assay (Fluorometric Method)

This assay quantifies the inhibitory potential of a compound against the DPP-4 enzyme.

  • Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC), which is cleaved by DPP-4 to release the highly fluorescent aminomethylcoumarin (AMC). The rate of AMC formation, measured by fluorescence, is proportional to DPP-4 activity. An inhibitor will reduce the rate of this reaction.[4][12]

  • Materials:

    • Human recombinant DPP-4 enzyme

    • Gly-Pro-AMC substrate

    • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA)[4]

    • Test compounds (dissolved in a suitable solvent like DMSO)

    • Positive control inhibitor (e.g., Sitagliptin)

    • 96-well black microplate

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)[4]

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a 96-well plate, add the assay buffer, the test compound dilutions (or positive control/vehicle), and the DPP-4 enzyme solution.

    • Incubate the plate for a pre-determined time (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

DPP-8 and DPP-9 Selectivity Assays

To assess the selectivity of the inhibitors, similar enzymatic assays are performed using recombinant human DPP-8 and DPP-9 enzymes.

  • Principle: The protocol is analogous to the DPP-4 inhibition assay, but with the respective DPP-8 or DPP-9 enzyme and a suitable substrate. The inhibitory activity against DPP-8 and DPP-9 is then compared to that against DPP-4.

  • Procedure:

    • Follow the same procedure as the DPP-4 inhibition assay, but substitute the DPP-4 enzyme with either recombinant human DPP-8 or DPP-9.

    • Determine the IC50 values for the test compound against both DPP-8 and DPP-9.

    • Calculate the selectivity ratios by dividing the IC50 for DPP-8 and DPP-9 by the IC50 for DPP-4. A higher ratio indicates greater selectivity for DPP-4.

Conclusion

Omarigliptin, Trelagliptin, and Anagliptin are effective cyanopyrrolidine-based DPP-4 inhibitors. Omarigliptin and Trelagliptin offer the convenience of once-weekly dosing due to their extended pharmacokinetic profiles, which may enhance patient compliance. All three inhibitors demonstrate high selectivity for DPP-4 over related enzymes, suggesting a favorable safety profile. The choice of a specific DPP-4 inhibitor may depend on factors such as dosing frequency preference, patient adherence, and individual patient characteristics. Further head-to-head clinical trials directly comparing these three agents would be beneficial to delineate any subtle differences in their clinical profiles.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of suitable analytical methods for the quantification and chiral purity assessment of (R)-1-Boc-2-cyanopyrrolidine, a key chiral building block in pharmaceutical synthesis. Due to the limited availability of validated methods for this specific compound in public literature, this document outlines recommended starting points for method development and validation based on established protocols for structurally similar molecules. The primary techniques discussed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Recommended Analytical Techniques

The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as determining chemical purity versus enantiomeric excess, sample throughput, and available instrumentation. Chiral HPLC is often the gold standard for enantiomeric separations due to its high resolution and accuracy.[1] Chiral GC is a powerful alternative, particularly for thermally stable and volatile compounds, while qNMR serves as an excellent primary method for purity and enantiomeric ratio determination without the need for identical reference standards.[2]

Table 1: Feature Comparison of Analytical Methods

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Differential interaction of enantiomers with a chiral stationary phase (CSP).Separation of volatile enantiomers on a chiral capillary column.[3]Signal intensity is directly proportional to the number of nuclei; chiral agents create distinct signals for enantiomers.[2]
Primary Use Enantiomeric excess, chiral purity, and quantification of impurities.Enantiomeric excess and chemical purity of volatile compounds.Absolute purity (assay) and enantiomeric ratio determination.
Sample State Liquid / SolutionGas / Volatilized LiquidLiquid / Solution
Sensitivity High (LOD can be ≤0.05%).[4]Very High (especially with MS detector).Moderate to Low.[4]
Throughput ModerateHighLow to Moderate
Derivatization May be required to enhance UV detection or improve separation.[5][6]May be required to improve volatility and thermal stability.Required for enantiomeric excess (chiral derivatizing or solvating agent).[7]
Key Advantage Broad applicability and high-resolution separation of enantiomers.[8]High efficiency and sensitivity.Primary method; no need for a specific analyte reference standard for purity determination.[2]
Quantitative Data Summary: Typical Validation Parameters

Method validation must be performed according to ICH Q2(R1) guidelines to ensure the analytical procedure is fit for its intended purpose.[9][10] The table below summarizes typical performance characteristics that should be targeted during the validation of these methods for a small chiral molecule like this compound.

Table 2: Target Validation Parameters for Quantitative Analysis

Validation ParameterChiral HPLCChiral GCqNMR (for Purity)
Linearity (r²) ≥ 0.998[11]≥ 0.995≥ 0.999
Range 80-120% of test concentration for assay; LOQ-120% for impurity.LOQ - 120% of expected concentration.50-150% of expected concentration.
Accuracy (% Recovery) 98.0 - 102.0%[11]97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0%[11]Repeatability: ≤ 2.0%; Intermediate: ≤ 5.0%≤ 1.0%
LOD (Signal-to-Noise) ~3:1[9]~3:1Not typically determined for assay.
LOQ (Signal-to-Noise) ~10:1[9]~10:1Not typically determined for assay.
Resolution (Rs) (for chiral methods) > 1.7 for baseline separation.[9]> 1.5 for baseline separation.Sufficient signal separation for accurate integration.

Note: The values presented are typical targets based on ICH guidelines and published methods for similar compounds. Actual results must be established through rigorous in-house validation.

Experimental Protocols

The following protocols are provided as robust starting points for method development. Optimization will be necessary to achieve the desired performance for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

This method is designed for the direct separation of enantiomers to determine enantiomeric excess.

  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: A polysaccharide-based chiral stationary phase is recommended. For example, Chiralpak IC or Chiralcel OD-H (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Normal-phase elution is often effective for Boc-protected compounds. A starting point could be a mixture of n-Hexane and a polar organic modifier like Ethanol or Isopropanol.

    • Initial Condition: n-Hexane:Ethanol (90:10, v/v). The ratio should be optimized to achieve a resolution > 1.7.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm. The cyanopyrrolidine moiety lacks a strong chromophore, necessitating detection at a low wavelength.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., Hexane/Isopropanol) to a concentration of approximately 0.5 - 1.0 mg/mL.

Chiral Gas Chromatography (GC)

This method is suitable for assessing both chemical purity and enantiomeric excess.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A chiral capillary column, such as one based on a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEX series).[3][12]

  • Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 220 °C at a rate of 5-10 °C/min.

    • Final Hold: Hold at 220 °C for 5 minutes.

    • (This program must be optimized for the specific column and analyte.)

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C (FID) or MS Transfer Line at 280 °C.[1]

  • Injection: 1 µL with an appropriate split ratio (e.g., 50:1).

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.

Quantitative NMR (qNMR) Spectroscopy

This protocol describes the use of qNMR for determining absolute purity (assay) and enantiomeric excess.

  • Instrumentation: 400 MHz NMR spectrometer or higher.

  • Procedure for Absolute Purity (Assay):

    • Sample Preparation: Accurately weigh ~10-20 mg of this compound and ~10 mg of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. The standard should have signals that do not overlap with the analyte.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquisition: Acquire a ¹H NMR spectrum using a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

    • Quantification: Calculate the purity by comparing the integral of a well-resolved analyte proton signal to the integral of a known proton signal from the internal standard.

  • Procedure for Enantiomeric Excess:

    • Sample Preparation: Dissolve ~10 mg of the sample in an NMR tube with a suitable deuterated solvent.

    • Add a chiral solvating agent (e.g., (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid) or a chiral derivatizing agent to form diastereomers.[7][13]

    • Acquisition: Acquire a ¹H NMR spectrum. The chiral agent should induce separate, well-resolved signals for the (R) and (S) enantiomers.

    • Quantification: Determine the enantiomeric ratio by integrating the corresponding diastereotopic proton signals.

Visualizations: Workflows and Relationships

The following diagrams illustrate the standard workflow for analytical method validation and the logical connections between key validation parameters as defined by ICH guidelines.

G start Define Analytical Target Profile (ATP) dev Method Development (Selectivity & Conditions) start->dev pre_val Pre-Validation Assessment (System Suitability) dev->pre_val pre_val->dev No val Method Validation (ICH Q2(R1) Parameters) pre_val->val Meets Criteria? transfer Method Transfer & Implementation val->transfer routine Routine Use & Lifecycle Management transfer->routine end Method Retirement routine->end

Caption: General workflow for analytical method development and validation.

G accuracy Accuracy method Validated Method accuracy->method precision Precision precision->method specificity Specificity specificity->method linearity Linearity linearity->accuracy linearity->precision range_node Range linearity->range_node range_node->accuracy range_node->precision lod LOD loq LOQ lod->loq Determines loq->range_node Defines lower limit robustness Robustness robustness->method

Caption: Interrelationship of key analytical method validation parameters.

References

Safety Operating Guide

Proper Disposal of (R)-1-Boc-2-cyanopyrrolidine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of (R)-1-Boc-2-cyanopyrrolidine, ensuring a secure and compliant laboratory environment.

This compound is a versatile building block in organic synthesis. However, its chemical nature necessitates careful consideration of its disposal to mitigate risks to personnel and the environment. This document outlines the necessary precautions, step-by-step disposal procedures, and relevant safety data.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. The compound is classified as harmful and an irritant.

GHS Hazard Classification: [1][2]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1][2]

Hazard Pictograms: [2]

alt text

Personal Protective Equipment (PPE): Adherence to standard laboratory safety protocols is essential. Appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, should be worn at all times when handling this compound. All operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

Quantitative Hazard Data

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1][2]
Acute Toxicity, DermalH312Harmful in contact with skin.[1][2]
Acute Toxicity, InhalationH332Harmful if inhaled.[1][2]
Skin IrritationH315Causes skin irritation.[1][2]
Eye IrritationH319Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[1][2]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound, as well as contaminated materials such as weighing paper and disposable labware, in a dedicated and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container. Do not mix with other chemical waste streams unless their compatibility has been verified.

2. Containerization and Labeling:

  • Use waste containers that are in good condition and compatible with the chemical. High-density polyethylene (HDPE) or polypropylene (PP) are generally suitable materials for short-term storage of this type of organic compound.

  • Clearly label the waste container with the full chemical name: "this compound" and the appropriate hazard pictograms.

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

  • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents and acids.[3]

4. Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

Experimental Protocol: Pre-Disposal Neutralization (for consideration by qualified personnel)

While professional disposal is the standard, in some instances, chemical neutralization to a less hazardous form may be considered by experienced chemists. The following is a general theoretical protocol for the simultaneous hydrolysis of the Boc-protecting group and the nitrile functionality. This procedure should only be attempted by trained professionals with a thorough understanding of the reaction and its potential hazards, and in accordance with all institutional and regulatory guidelines.

Objective: To hydrolyze the Boc-protecting group and the nitrile to the corresponding amino acid, which may be less hazardous for subsequent disposal.

Reaction: this compound + Acid/Heat → (R)-pyrrolidine-2-carboxylic acid + Isobutylene + CO₂ + NH₄⁺

Materials:

  • Waste this compound

  • Dilute hydrochloric acid (e.g., 6M HCl) or dilute sulfuric acid

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Appropriate work-up and neutralization reagents (e.g., sodium bicarbonate)

Procedure:

  • In a chemical fume hood, cautiously add the waste this compound to a round-bottom flask.

  • Slowly add an excess of dilute hydrochloric or sulfuric acid. The Boc group is acid-labile and will be cleaved.

  • Attach a reflux condenser and heat the mixture under reflux. The nitrile group will hydrolyze to a carboxylic acid.

  • After the reaction is complete (as determined by an appropriate analytical method like TLC or LC-MS), allow the mixture to cool to room temperature.

  • Carefully neutralize the acidic solution with a suitable base, such as sodium bicarbonate, being mindful of potential gas evolution (CO₂).

  • The resulting aqueous solution containing the amino acid salt should be collected in a labeled liquid waste container for professional disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal A Identify Waste This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Solid Waste (Contaminated materials) B->C D Liquid Waste (Solutions) B->D E Segregate from incompatible materials C->E D->E F Use Labeled, Sealed HDPE or PP Container E->F G Store in Designated Secure Area F->G H Contact EHS or Licensed Contractor G->H I Professional Disposal H->I

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.

References

Personal protective equipment for handling (R)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for (R)-1-Boc-2-cyanopyrrolidine (CAS No: 228244-20-0), tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, inhaled, or in contact with skin. It is known to cause skin irritation and serious eye irritation and may also cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Hand Protection Nitrile rubber gloves.[3][4][5] Test gloves for elasticity and integrity before use.[6]To prevent skin contact. Nitrile offers superior resistance to chemicals, solvents, oils, and punctures compared to latex or vinyl.[4][5][7]
Eye/Face Protection Safety glasses with side-shields (conforming to EN166 or OSHA 29 CFR 1910.133) or a face shield.[8]To protect eyes and face from splashes and aerosols.[1]
Skin and Body Chemical-resistant lab coat. Wear appropriate protective clothing to prevent skin exposure.[8]To protect skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.To prevent inhalation of harmful vapors or aerosols.[2] Specific cartridges for cyanides may be required for certain operations.[9]

Experimental Protocol: Safe Handling Workflow

Safe handling practices are paramount when working with this compound. The following step-by-step protocol outlines the essential procedures for its use in a laboratory setting.

2.1. Preparation and Precautionary Measures

  • Training: Ensure all personnel handling the substance are fully trained on its hazards, handling, and emergency procedures.[10]

  • Work Area Setup: Designate a specific area for handling, preferably within a certified chemical fume hood, to ensure adequate ventilation.[11]

  • Emergency Equipment: Confirm that an eyewash station and a safety shower are readily accessible and operational near the workstation.[1][8]

  • PPE Inspection: Before starting, inspect all PPE for damage or defects. Don the required equipment as specified in Table 1.

2.2. Handling the Chemical

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1]

  • Avoid Inhalation: Avoid breathing vapors or mist.[2]

  • Dispensing: Use spark-proof tools and explosion-proof equipment when handling.[1][8] Ground all containers to prevent static discharge.

  • Hygiene: Do not eat, drink, or smoke in the work area.[2] Wash hands, face, and any exposed skin thoroughly after handling.[2][8]

2.3. Post-Experiment Clean-up

  • Decontamination: Decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water.

  • PPE Removal: Remove PPE carefully to avoid self-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste container.

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[1][8]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

3.1. Waste Segregation

  • Chemical Waste: Unused or waste this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Contaminated Materials: All disposable items that have been in contact with the chemical, including gloves, paper towels, and pipette tips, must be disposed of as hazardous waste in a separate, labeled container.

  • Aqueous Waste: For reaction byproducts containing cyanide, the aqueous waste stream can be treated with bleach (sodium hypochlorite) in a fume hood to oxidize and neutralize the cyanide ions before collection for disposal.[11]

3.2. Disposal Procedure

  • Container Management: Do not mix with other waste streams unless compatibility is confirmed. Keep waste containers tightly closed and store them in a designated, secure area.

  • Professional Disposal: Arrange for the disposal of all waste through a licensed and approved waste disposal company.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.[12]

  • Documentation: Maintain accurate records of waste generation and disposal in accordance with institutional and regulatory requirements.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of the safe handling workflow for this compound.

G Figure 1: Safe Handling and Disposal Workflow cluster_prep 1. Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_cleanup 3. Clean-up & Storage cluster_disposal 4. Waste Disposal A Review SDS & SOPs B Verify Emergency Equipment (Eyewash, Shower) A->B C Inspect & Don PPE B->C D Dispense Chemical C->D Proceed to Handling E Perform Experiment D->E F Close Container E->F G Decontaminate Work Area & Equipment F->G Proceed to Clean-up H Properly Store Chemical G->H I Remove PPE G->I J Segregate Waste (Chemical, Contaminated PPE) I->J Proceed to Disposal K Label & Seal Waste Containers J->K L Store in Designated Area K->L M Arrange Professional Disposal L->M

Caption: Workflow for safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.